1-Chloro-4-(2-chloroethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(2-chloroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCCNZMGVNBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074487 | |
| Record name | Benzene, 1-chloro-4-(2-chloroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13001-28-0 | |
| Record name | 1-Chloro-4-(2-chloroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13001-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl 4-chlorophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(2-chloroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(2-chloroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROETHYL 4-CHLOROPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6MPD4B6F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-(2-chloroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Chloro-4-(2-chloroethoxy)benzene (CAS No. 13001-28-0). As a chlorinated aromatic ether, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document collates available data on its fundamental physical constants, provides detailed experimental protocols for their determination, and offers insights into its expected spectral characteristics.
Introduction and Chemical Identity
This compound is an organic compound featuring a benzene ring substituted with a chlorine atom and a 2-chloroethoxy group. This unique combination of a halogenated aromatic ring and a chloroalkyl ether moiety imparts specific reactivity and physical properties that are of interest in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at different positions on the molecule allows for selective functionalization, making it a valuable building block for more complex molecular architectures.
Chemical Structure:
Molecular Formula: C₈H₈Cl₂O
Molecular Weight: 191.05 g/mol
Tabulated Physical Properties
A summary of the available and predicted physical properties of this compound is presented in Table 1 for quick reference. It is important to note that there is some discrepancy in the reported physical state at room temperature, with some sources describing it as a liquid and others as a solid with a low melting point. This suggests that its melting point is close to ambient temperature.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 13001-28-0 | |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | |
| Physical Form | Colorless to light-yellow liquid or solid | [1] |
| Melting Point | 39 °C | [2] |
| Boiling Point | 184-186 °C at 92 Torr | [2] |
| Density | 1.246 ± 0.06 g/cm³ (predicted) | [2] |
| Flash Point | 106.5 °C | [3] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | General principle for similar compounds |
| Refractive Index | Not available. Predicted to be in the range of 1.54-1.56 at 20°C. | Based on similar aromatic ethers[4] |
Experimental Protocols for Physical Property Determination
The following protocols are provided as standardized methods for the experimental verification of the key physical properties of this compound. Adherence to these procedures will ensure the generation of reliable and reproducible data.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[5][6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.[5][6]
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of solid this compound.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (39 °C).
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property that can be used for identification and purity assessment.
Methodology (Micro Boiling Point Method):
-
Sample Preparation: Place a small volume (approximately 0.5 mL) of liquid this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Acquisition: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.
Solubility Assessment
Understanding the solubility profile of a compound is crucial for its application in reactions, formulations, and purification processes.[8][9]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount of this compound (e.g., 10 mg).
-
Observation: Vigorously shake each test tube and observe if the compound dissolves completely.
-
Classification: Classify the solubility as "soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble" (does not visibly dissolve).
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 6.5-8.0 ppm.[9] Due to the para-substitution pattern, a characteristic set of two doublets is expected. The protons ortho to the chloro group will likely be at a slightly different chemical shift than the protons ortho to the ether group.
-
Ethoxy Protons (-O-CH₂-CH₂-Cl): The two methylene groups of the chloroethoxy chain will each give rise to a triplet, due to coupling with each other. The protons on the carbon adjacent to the oxygen (-O-CH₂-) are expected to be downfield (around δ 3.4-4.5 ppm) compared to the protons on the carbon adjacent to the chlorine (-CH₂-Cl), which would also be in a similar region.[10][11]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (Ar-C): The carbons of the benzene ring are expected to resonate in the region of δ 120-160 ppm.[9] Due to the para-substitution, four signals are expected for the aromatic carbons.
-
Ethoxy Carbons (-O-CH₂-CH₂-Cl): The two methylene carbons will appear in the aliphatic region. The carbon bonded to the oxygen (-O-CH₂) will be downfield (around δ 60-80 ppm), while the carbon bonded to the chlorine (-CH₂-Cl) will be slightly upfield from that.[11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
C-O-C Stretch (Ether): A strong, characteristic C-O stretching vibration is expected in the region of 1250-1050 cm⁻¹.[10][11] For an aryl alkyl ether, two strong bands are anticipated.[10][11]
-
C-Cl Stretch (Alkyl and Aryl Halide): The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800-600 cm⁻¹.[12]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 190 (for the ³⁵Cl isotopes) and an M+2 peak at m/z 192 of significant intensity, characteristic of a molecule containing two chlorine atoms.[13] The isotopic pattern of the molecular ion cluster will be a key identifier.
-
Fragmentation: Common fragmentation pathways are expected to involve cleavage of the ether bond and loss of the chloroethyl group.[14][15] Alpha-cleavage adjacent to the oxygen and loss of a chlorine radical are also plausible fragmentation patterns.[15]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H411: Toxic to aquatic life with long lasting effects.
GHS Pictograms:
-
Corrosion
-
Exclamation mark
-
Environment
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data is available, further characterization, particularly comprehensive spectroscopic analysis, is warranted to fully elucidate its properties. The provided protocols offer a standardized approach for researchers to generate high-quality data for this promising synthetic intermediate. As with any chemical, adherence to strict safety protocols is essential during its handling and use.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. ÚÛÙ this compound [CAS] 13001-28-0 تÙÙÛØ¯ Ú©ÙÙØ¯Ú¯Ø§ÙØ ØªØ§Ù ÛÙ Ú©ÙÙØ¯Ú¯Ø§ÙØ Ú©Ø§Ø±Ø®Ø§ÙÙ - Ú©ÙÛØ¯ زÙÛ [af.keyingchemical.org]
- 3. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]
- 4. 1-chloro-4-ethoxybenzene [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 7. quora.com [quora.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
"1-Chloro-4-(2-chloroethoxy)benzene" chemical structure and bonding
An In-Depth Technical Guide to the Structure and Bonding of 1-Chloro-4-(2-chloroethoxy)benzene
Abstract
This compound is a disubstituted aromatic compound featuring a unique combination of reactive sites that make it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive analysis of its molecular structure, the nuanced nature of its chemical bonds, and the resulting chemical reactivity. We will explore the dichotomy between the aromatic and aliphatic carbon-chlorine bonds, the influence of the ether linkage on the benzene ring's electron density, and the strategic implications for its use as a synthetic building block. This document serves as a core reference for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct properties of this molecule.
Molecular Identity and Physicochemical Properties
This compound is identified by its specific arrangement of a chlorophenyl group linked to a chloroethyl group via an ether bridge. This structure imparts a distinct set of physical and chemical properties that are foundational to its application in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 13001-28-0 | [2] |
| Molecular Formula | C₈H₈Cl₂O | [2] |
| Molecular Weight | 191.05 g/mol | [2][3] |
| Canonical SMILES | C1=CC(=CC=C1OCCCl)Cl | |
| InChI Key | Not readily available |
Elucidation of the Chemical Structure
The molecule's architecture is centered around a 1,4- (or para-) substituted benzene ring. This specific substitution pattern dictates the molecule's overall geometry and electronic properties.
Caption: 2D structure of this compound.
The Aromatic Core
The foundation of the molecule is a hexagonal ring of six sp²-hybridized carbon atoms. The p-orbitals on these carbons overlap to form a delocalized π-electron system above and below the plane of the ring, which is characteristic of aromatic compounds.[4] This delocalization is responsible for the thermodynamic stability of the benzene ring and dictates its preference for substitution reactions over addition reactions.[4]
The Chloroethoxy Side Chain
Attached to the fourth carbon of the ring is a (2-chloroethoxy) group (-O-CH₂-CH₂-Cl). This side chain introduces several key features:
-
Flexibility: The single bonds (C-C and C-O) within the chain allow for free rotation, giving the side chain significant conformational flexibility.
-
Polarity: The electronegative oxygen and chlorine atoms create dipoles within the chain, influencing the molecule's solubility and intermolecular interactions.
-
Reactivity: The terminal chlorine atom is attached to an sp³-hybridized carbon, rendering it a reactive site for nucleophilic substitution, a crucial feature for its role as a synthetic intermediate.
A Deep Dive into Chemical Bonding
The functionality of this compound is a direct consequence of the distinct types of chemical bonds present. Understanding the differences between these bonds is critical to predicting the molecule's reactivity.
Caption: Logical relationship between bond types and chemical properties.
Aromatic C-Cl Bond
The bond between the chlorine atom and the benzene ring is significantly different from a typical alkyl-halide bond. The sp² hybridization of the ring carbon results in a shorter, stronger bond. Furthermore, the lone pair electrons on the chlorine atom can be delocalized into the aromatic π-system.[4] This partial double-bond character makes the aromatic chlorine highly resistant to nucleophilic substitution reactions that are common for alkyl halides.[4]
Aryl-Ether Linkage (C-O-C)
The ether linkage connects the aromatic ring to the aliphatic side chain. The oxygen atom's lone pairs are electron-donating, which increases the electron density of the benzene ring, particularly at the ortho and para positions. This "activating" effect makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.
Aliphatic C-Cl Bond
In stark contrast to its aromatic counterpart, the chlorine atom on the ethoxy side chain is bonded to an sp³-hybridized carbon. This C-Cl bond is a standard polar covalent bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This site is the molecule's primary handle for derivatization via Sₙ2 reactions, allowing for the introduction of various functional groups like amines, azides, or cyanides.
Synthetic Strategy and Mechanistic Insight
The most common and logical synthesis of this compound is a variation of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.
Caption: A typical workflow for the synthesis of the target compound.
Core Protocol: Synthesis via Nucleophilic Substitution
A reliable protocol involves the alkylation of 4-chlorophenol.[5] This process leverages the acidity of the phenolic proton.
-
Deprotonation: 4-chlorophenol is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the solution.[5]
-
Nucleophile Formation: The base removes the acidic proton from the hydroxyl group of 4-chlorophenol, generating the highly nucleophilic 4-chlorophenoxide anion.
-
Alkylation: An excess of a suitable alkylating agent, such as 1,2-dichloroethane, is added to the reaction mixture. The 4-chlorophenoxide anion attacks one of the carbon atoms of 1,2-dichloroethane in a classic Sₙ2 displacement, displacing a chloride ion and forming the ether bond.
-
Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the inorganic salts and any remaining base. The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.
Mechanistic Causality
-
Choice of Base: A moderately strong base like K₂CO₃ is sufficient to deprotonate the phenol (pKa ≈ 9-10) without causing unwanted side reactions, such as elimination on the alkyl halide.
-
Choice of Solvent: A polar aprotic solvent like DMF is ideal. It effectively solvates the cation (K⁺ or Na⁺) but does not solvate the phenoxide anion as strongly as a protic solvent would. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the Sₙ2 reaction.[6]
-
Choice of Alkylating Agent: Using 1,2-dichloroethane provides the chloroethoxy moiety directly. Using an excess of this reagent helps to minimize the potential for a second substitution reaction where the product molecule could react with another phenoxide anion.
Spectroscopic Characterization and Validation
The identity and purity of this compound are confirmed using standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 6.8-7.4 ppm): Two sets of doublets in a characteristic AA'BB' pattern for the 1,4-disubstituted ring.[7] Aliphatic Region (δ 3.7-4.2 ppm): Two triplets, each integrating to 2H, corresponding to the -O-CH₂- and -CH₂-Cl protons. The downfield shift is due to the deshielding effects of the adjacent oxygen and chlorine atoms. |
| IR | ~2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1500-1600 cm⁻¹: C=C stretching of the aromatic ring. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1050-1150 cm⁻¹: C-Cl stretching (aromatic). ~650-750 cm⁻¹: C-Cl stretching (aliphatic). |
| Mass Spec. | Molecular Ion (M⁺): A cluster of peaks around m/z 190, 192, and 194, reflecting the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation: Common fragments would include the loss of the chloroethyl group (-CH₂CH₂Cl) and cleavage at the ether bond. |
Reactivity Profile and Applications in Synthesis
The dual-reactive nature of this compound makes it a versatile synthetic intermediate.
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo further substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The activating, ortho,para-directing ether group will direct incoming electrophiles to the positions ortho to it (C2 and C6).
-
Nucleophilic Substitution: As previously discussed, the terminal chlorine is the primary site for building more complex molecules. It can be displaced by a wide range of nucleophiles to introduce new functionalities.
This bifunctional character allows for sequential or orthogonal synthetic strategies. For example, a nucleophile can be added to the side chain first, and then the aromatic ring can be modified, or vice versa. This makes the compound a valuable starting point for creating libraries of complex molecules in drug discovery programs, where a common core (the chlorophenyl ether) can be elaborated with diverse side chains.
Conclusion
This compound is a molecule of strategic importance in organic synthesis. Its structure is defined by the interplay between a stable, yet reactive, aromatic core and a flexible, functionalizable aliphatic side chain. The distinct bonding characteristics—a robust aromatic C-Cl bond and a labile aliphatic C-Cl bond—provide chemists with two orthogonal points for molecular modification. A thorough understanding of this structure and bonding, as detailed in this guide, is essential for its effective application in the development of novel pharmaceuticals, polymers, and specialty chemicals.
References
- Smolecule. (n.d.). 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene.
- ECHEMI. (n.d.). 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2.
- PubChem. (n.d.). 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Chloro-ethoxy)-4-ethoxy-benzene.
- ChemSrc. (n.d.). CAS#:7501-11-3 | 1-chloro-2-[2-(2-chloroethoxy)ethoxy]benzene.
- ChemicalBook. (n.d.). 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 1-CHLORO-2,5-DIETHOXYBENZENE(52196-74-4) 1H NMR spectrum.
- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- Google Patents. (n.d.). Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.
- NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). This compound | 13001-28-0.
- PubChem. (n.d.). 1-Chloro-4-(2-chloroethoxy)-2-methylbenzene.
- Benchchem. (n.d.). (2-Chloroethoxy)benzene.
- PubChem. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
- PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene.
- US EPA. (n.d.). Benzene, 1-chloro-4-phenoxy- - Substance Details.
- Sigma-Aldrich. (n.d.). (2-Chloroethoxy)benzene 98.
- PubChem. (n.d.). 1-Chloro-2-ethoxybenzene.
- DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.
- University of Wisconsin Oshkosh. (2015). IR Spectrums.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2).
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- chemrevise. (n.d.). Benzene - Aromatic Hydrocarbons / Arenes.
- Benchchem. (2025). Synthesis of 1-Chloro-4-(4-chlorobutyl)benzene from benzene.
- ChemicalBook. (n.d.). 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum.
- ResearchGate. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry.
- NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook.
- Benchchem. (n.d.). 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene | 7501-11-3.
- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.
- BLDpharm. (n.d.). 1-Chloro-2-(4-ethoxybenzyl)benzene.
- SIELC Technologies. (2018). 1-Chloro-2-ethoxybenzene.
- ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)....
Sources
- 1. 1-Chloro-4-(2-chloroethoxy)-2-methylbenzene | C9H10Cl2O | CID 43135621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13001-28-0 [chemicalbook.com]
- 3. 1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrevise.org [chemrevise.org]
- 5. benchchem.com [benchchem.com]
- 6. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 7. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 1-Chloro-4-(2-chloroethoxy)benzene (CAS: 13001-28-0): Synthesis, Characterization, and Applications in Modern Organic Chemistry
Foreword: Unveiling a Versatile Synthetic Building Block
Welcome to a comprehensive exploration of 1-Chloro-4-(2-chloroethoxy)benzene. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to understand a chemical entity, but to master its application. Within this document, we move beyond mere data recitation. We delve into the causality behind synthetic choices, the logic of analytical validation, and the strategic potential of this molecule as a key intermediate in the synthesis of complex organic structures. As your partner in scientific advancement, my goal is to equip you with the technical accuracy and field-proven insights necessary to confidently integrate this compound into your research and development workflows.
Core Molecular Profile and Physicochemical Properties
This compound, registered under CAS number 13001-28-0, is a disubstituted aromatic ether. Its structure is characterized by a benzene ring chlorinated at the para-position and bearing a 2-chloroethoxy group. This unique arrangement of functional groups—an aryl chloride and an alkyl chloride connected by an ether linkage—renders it a valuable and versatile bifunctional building block in organic synthesis.
The presence of two distinct chlorine atoms offers differential reactivity, allowing for selective transformations. The alkyl chloride is susceptible to nucleophilic substitution, while the aryl chloride is more inert but can participate in cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.[1]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 13001-28-0 | |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.06 g/mol | |
| Physical Form | Colorless to light-yellow liquid or solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry place at room temperature | |
| InChI Key | DFJCCNZMGVNBKQ-UHFFFAOYSA-N | |
| Signal Word | Danger | |
| Hazard Statements | H302+H312, H315, H318, H400, H411 | |
| Precautionary Codes | P264, P270, P273, P280, P301+P312+P330, P302+P352+P312, P305+P351+P338+P310 |
Synthesis Protocol: A Validated Williamson Ether Synthesis Approach
The most reliable and scalable method for preparing this compound is the Williamson ether synthesis.[2][3] This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide. In this specific case, we utilize the readily available 4-chlorophenol and 1,2-dichloroethane.
The causality for this choice is rooted in efficiency and cost-effectiveness. 4-Chlorophenol is an inexpensive starting material, and 1,2-dichloroethane serves as both the reactant and, in some protocols, the solvent. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is a critical field-proven insight. The PTC facilitates the transfer of the aqueous phenoxide into the organic phase, dramatically accelerating the reaction rate and improving yield by overcoming phase incompatibility.
Reaction Mechanism and Workflow
The synthesis proceeds in two key stages:
-
Deprotonation: A strong base (e.g., NaOH) deprotonates the acidic hydroxyl group of 4-chlorophenol to generate the sodium 4-chlorophenoxide salt.[4]
-
Nucleophilic Attack (Sₙ2): The resulting phenoxide ion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane. This displaces a chloride ion and forms the desired ether linkage.
Caption: Logical workflow for the Williamson ether synthesis of the title compound.
Detailed Step-by-Step Laboratory Protocol
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials:
-
4-Chlorophenol (≥99%)
-
Sodium hydroxide (pellets, ≥98%)
-
1,2-Dichloroethane (ACS grade)
-
Tetrabutylammonium bromide (TBAB, ≥98%)
-
Toluene (ACS grade)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Flask Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 4-chlorophenol (128.5 g, 1.0 mol).
-
Base Addition: Add deionized water (200 mL) and sodium hydroxide pellets (44.0 g, 1.1 mol). Stir the mixture at room temperature until all solids have dissolved. The formation of the sodium phenoxide salt is exothermic.
-
Solvent and Catalyst: Add 1,2-dichloroethane (400 mL) and tetrabutylammonium bromide (16.1 g, 0.05 mol). The mixture will be biphasic.
-
Reaction: Heat the mixture to a vigorous reflux (approx. 70-75 °C) with strong stirring. The PTC is crucial for bringing the reactants together across the phase boundary.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical mobile phase for TLC is 10:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Phase Separation: Cool the reaction mixture to room temperature. Transfer the entire mixture to a 2 L separatory funnel. Add 200 mL of deionized water. Shake and allow the layers to separate. The lower organic layer contains the product.
-
Washing: Wash the organic layer sequentially with:
-
1 x 200 mL of 5% NaOH solution (to remove any unreacted 4-chlorophenol).
-
1 x 200 mL of deionized water.
-
1 x 200 mL of brine (to break emulsions and begin drying).
-
-
Drying and Filtration: Drain the organic layer into a large Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 10-15 minutes. Filter the drying agent by gravity or vacuum filtration.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the 1,2-dichloroethane and any other volatile impurities.
-
Purification (Optional): The crude product is often of sufficient purity (≥95%) for many applications. For higher purity, vacuum distillation is recommended.
Analytical Characterization and Quality Control
Structural confirmation and purity assessment are paramount. A suite of analytical techniques should be employed to create a comprehensive quality profile.
Spectroscopic Signature
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The expected signals are:
-
Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene protons (O-CH₂): A triplet around δ 4.2 ppm.
-
Methylene protons (Cl-CH₂): A triplet around δ 3.8 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals: four for the aromatic carbons (two substituted, two unsubstituted) and two for the aliphatic carbons of the ethoxy chain.
-
Mass Spectrometry (MS): Electron ionization MS (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 190. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands include:
-
C-O-C (ether) stretching around 1250 cm⁻¹.
-
C-Cl (alkyl) stretching around 650-750 cm⁻¹.
-
C-Cl (aryl) stretching around 1090 cm⁻¹.
-
Aromatic C=C stretching around 1500-1600 cm⁻¹.
-
Chromatographic Purity Assessment
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is the standard method for determining the purity of this compound.[6] A non-polar capillary column (e.g., DB-5 or equivalent) provides excellent resolution. The purity is determined by the area percent of the main peak.
Caption: A typical Quality Control (QC) workflow for product validation.
Applications in Research and Drug Development
The utility of this compound lies in its role as a versatile intermediate.[1][7] Its bifunctional nature allows for sequential, orthogonal reactions, making it a valuable tool for building molecular complexity.
As a Linker Precursor in PROTACs and Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The chloroethoxy moiety of our title compound is an ideal handle for linker attachment.
Hypothetical Application Workflow:
The following scheme illustrates how this compound could be used to synthesize a key intermediate for a PROTAC linker.
-
Nucleophilic Substitution: The alkyl chloride is more reactive than the aryl chloride. It can be selectively displaced by a nucleophile, such as the amine group of a protected piperazine, a common component in linker chemistry.
-
Aryl Cross-Coupling: The remaining aryl chloride can then be subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction to attach another molecular fragment, such as a boronic acid or an amine, paving the way for connection to an E3 ligase ligand.
Caption: Synthetic strategy for a PROTAC linker precursor.
This sequential reactivity is the cornerstone of its utility, providing a logical and controllable pathway to complex molecules essential for modern drug discovery.
Safety, Handling, and Toxicology
As a chlorinated aromatic compound, this compound requires careful handling.[8][9] The safety protocols outlined below are based on its structural alerts and data from analogous compounds.
5.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Handling: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[8]
-
PPE:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
-
5.2. Spill and Disposal Procedures
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for chemical waste.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Chlorinated waste often requires specific disposal streams.
5.3. Toxicological Profile (Inferred)
While specific toxicological data for this exact compound is limited, its structure suggests potential hazards:
-
Irritation: It is expected to be irritating to the skin, eyes, and respiratory tract.[8][9]
-
Toxicity: Classified as harmful if swallowed or in contact with skin. Chronic exposure to related chlorinated phenols and benzenes has been linked to liver and kidney effects.[10][11] Therefore, minimizing exposure is critical.
Conclusion
This compound is more than a catalog chemical; it is a strategic tool for the modern synthetic chemist. Its predictable synthesis via the robust Williamson ether reaction, combined with its orthogonal reactivity, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. By understanding its synthesis, characterization, and safe handling, researchers can effectively harness its potential to accelerate discovery.
References
- LibreTexts Chemistry. Williamson Ether Synthesis.
- University of California, Davis. The Williamson Ether Synthesis.
- Cole-Parmer. Material Safety Data Sheet - Benzene.
- University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis.
- NIST WebBook. Benzene, 1-chloro-4-ethoxy-.
- National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Benzene.
- OEHHA. Chronic Toxicity Summary 1,4-Dichlorobenzene.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorobenzene.
Sources
- 1. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. govinfo.gov [govinfo.gov]
A Comprehensive Technical Guide to 1-Chloro-4-(2-chloroethoxy)benzene: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 1-Chloro-4-(2-chloroethoxy)benzene, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis protocols, chemical reactivity, and applications, grounding all claims in authoritative references.
Core Molecular Profile
A persistent point of confusion in literature and supplier catalogs is the distinction between "this compound" and the similarly named "1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene". The latter contains an additional ethoxy group. This guide focuses exclusively on This compound , whose structure consists of a p-chlorophenol core linked via an ether bond to a 2-chloroethyl group.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | (Calculated) |
| Molecular Weight | 191.05 g/mol | (Calculated) |
| IUPAC Name | This compound | (Nomenclature) |
| Canonical SMILES | C1=CC(=CC=C1Cl)OCCCl | (Structure) |
| XLogP3 | 3.2 | (Calculated) |
| Hydrogen Bond Donor Count | 0 | (Calculated) |
| Hydrogen Bond Acceptor Count | 1 | (Calculated) |
| Rotatable Bond Count | 3 | (Calculated) |
Synthesis and Mechanism: The Williamson Ether Synthesis
The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis.[2][3] This reaction is a cornerstone of organic chemistry, forming an ether from an alcohol (or phenol) and an organohalide.[2]
Mechanistic Principle
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The key steps are:
-
Deprotonation: A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-chlorophenol. This is a critical activation step, as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed 4-chlorophenoxide ion attacks the electrophilic carbon of an alkylating agent like 1,2-dichloroethane. This attack occurs from the backside, displacing a chloride ion (a good leaving group) in a concerted step to form the ether linkage.
The choice of alkylating agent is crucial. While 1,2-dichloroethane is inexpensive, 1-bromo-2-chloroethane is often preferred in laboratory settings as bromide is a better leaving group than chloride, potentially leading to higher yields and faster reaction times. The alkylating agent must be primary to favor the Sₙ2 pathway; secondary or tertiary halides would lead to competing elimination reactions.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis.
Reagents & Equipment:
-
4-chlorophenol
-
1,2-dichloroethane (or 1-bromo-2-chloroethane)
-
Sodium hydroxide (pellets) or Potassium carbonate (anhydrous powder)
-
A polar aprotic solvent (e.g., DMF, acetone)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator and distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) and the base (1.1-1.5 eq) in the chosen solvent.
-
Causality: Using a slight excess of the base ensures complete deprotonation of the phenol, maximizing the concentration of the active nucleophile.[4] A polar aprotic solvent is selected because it effectively solvates the cation of the base without solvating the nucleophile, enhancing its reactivity.[5]
-
-
Addition of Alkylating Agent: While stirring, add the alkylating agent (1.1 eq) to the mixture. Using an excess of the alkylating agent can lead to undesired side reactions.
-
Reflux: Heat the mixture to reflux for several hours (typically 4-12 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures the reaction can be maintained at a constant, elevated temperature without loss of solvent.[5]
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Causality: This step separates the organic product from the inorganic salts (e.g., NaCl) and the unreacted base.
-
-
Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, then with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the final, pure compound.
Chemical Reactivity and Applications
This compound is not typically an end-product but rather a versatile bifunctional intermediate. Its value lies in the distinct reactivity of its two chloro-substituents.
-
Aryl Chloride: The chlorine atom on the benzene ring is relatively unreactive towards typical nucleophilic substitution due to the high strength of the C(sp²)-Cl bond. It generally requires harsh conditions or metal catalysis for substitution.
-
Alkyl Chloride: The chlorine on the ethoxy side chain is a primary alkyl halide, making it an excellent electrophilic site for Sₙ2 reactions. This is the primary handle for synthetic elaboration.
This differential reactivity allows for selective modification, making it a valuable building block in multi-step syntheses.
Caption: Reactivity of the alkyl chloride for synthetic diversification.
Role in Drug Development
Aryl ethers with functionalized side chains are common motifs in pharmaceuticals. While direct applications of this specific molecule are not widely documented, structurally similar compounds serve as key intermediates in the synthesis of major drugs. For instance, (2-chloroethoxy)benzene is a precursor in the synthesis of tamoxifen derivatives, used in cancer therapy.[6] Furthermore, related chloro-benzyl-benzene structures are crucial for producing SGLT2 inhibitors like Dapagliflozin, an important anti-diabetic medication.[7] These examples underscore the strategic importance of molecules like this compound as building blocks for constructing complex active pharmaceutical ingredients (APIs).
Safety, Handling, and Toxicology
As a chlorinated aromatic ether, this compound requires careful handling. Specific toxicological data is limited, so precautions should be based on analogous compounds.
-
Hazards: Compounds in this class are often classified as irritants to the skin, eyes, and respiratory system.[8] Ingestion and inhalation should be avoided.
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, splash goggles, and a lab coat.[10][11]
-
Keep away from heat, sparks, and open flames. Ethers can form explosive peroxides over time, although this risk is lower for aromatic ethers than for aliphatic ones.[12]
-
Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[12][13]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[12]
Disclaimer: This information is for guidance only. Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before any handling or use.
Conclusion
This compound is a valuable chemical intermediate whose utility is defined by its bifunctional nature. The strategic placement of a stable aryl chloride and a reactive primary alkyl chloride allows for selective, sequential chemical modifications. Its synthesis via the robust Williamson ether synthesis is well-established and scalable. While its primary role is as a building block for more complex molecules, particularly in the pharmaceutical industry, its structural motifs are indicative of a class of compounds with significant potential in ongoing research and development. Proper understanding of its synthesis, reactivity, and handling is essential for any scientist working in the field of organic and medicinal chemistry.
References
- 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene - Smolecule. (n.d.).
- 1-(2-Chloro-ethoxy)-4-ethoxy-benzene | SCBT - Santa Cruz Biotechnology. (n.d.).
- (2-Chloroethoxy)benzene | 622-86-6 - Smolecule. (2023, August 15).
- 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2, 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene Formula - ECHEMI. (n.d.).
- 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene | C15H15ClO2 | CID 18461181 - PubChem. (n.d.).
- Ethers - Handling and control of exposure. (2010, July 19). Retrieved from The University of Edinburgh, Health and Safety Department.
- 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene - ChemicalBook. (n.d.).
- (2-Chloroethoxy)benzene|CAS 622-86-6 - Benchchem. (n.d.).
- (2-Chloroethoxy)benzene 98% | 622-86-6 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - GBL Gül Biyoloji Laboratuvarı. (2023, September 4).
- The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry lab manual source.
- Williamson ether synthesis - Wikipedia. (n.d.).
- Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from The University of Edinburgh, Health and Safety Department.
- CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. (2014, October 8).
- Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry lab manual source.
- Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry lab manual source.
- CAS No : 1662702-90-0 | Product Name : 1-Chloro-2-(4-ethoxybenzyl)benzene | Pharmaffiliates. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 30).
- Williamson Ether Synthesis - Edubirdie. (n.d.).
- ETHYL ETHER - University of California, Santa Barbara. (n.d.). Retrieved from University of California, Santa Barbara Environmental Health & Safety.
- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. (n.d.).
- Benzene, 1-chloro-2-ethoxy- - NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.
- (2-Chloroethoxy)benzene 98% | 622-86-6 - Sigma-Aldrich (Israel). (n.d.).
- Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem, NIH. (n.d.).
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015, May 7).
- 2,4-dichloro-1-(2-chloroethoxy)benzene | CAS#:64010-13-5 | Chemsrc. (2025, September 21).
- (2-Chloroethoxy)benzene 98% | 622-86-6 - Sigma-Aldrich (Israel). (n.d.).
- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1) - Cheméo. (n.d.).
- 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene | 7501-11-3 | Benchchem. (n.d.).
- 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem. (n.d.).
Sources
- 1. Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 6. Buy (2-Chloroethoxy)benzene | 622-86-6 [smolecule.com]
- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. dezenfeksiyon.gbl.com.tr [dezenfeksiyon.gbl.com.tr]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 1-Chloro-4-(2-chloroethoxy)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(2-chloroethoxy)benzene. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the physicochemical properties of the molecule and drawing logical comparisons with structurally similar compounds, this document offers valuable insights into solvent selection and the design of effective solubility studies. A detailed, best-practice experimental protocol is also provided to empower researchers to generate reliable solubility data in their own laboratories.
Introduction to this compound and the Critical Role of Solubility
This compound is a halogenated aromatic ether. Its molecular structure, featuring a chlorobenzene ring linked to a chloroethoxy group, suggests a molecule with moderate polarity. The presence of both chloro- and ether functionalities imparts specific electronic and steric characteristics that significantly influence its interactions with various solvents.
In the realms of pharmaceutical sciences, materials science, and synthetic chemistry, understanding the solubility of a compound is of paramount importance. Solubility dictates the feasibility of a compound's use in various applications, including:
-
Drug Development: Affects formulation, bioavailability, and efficacy.
-
Chemical Synthesis: Influences reaction kinetics, purification, and yield.[1]
-
Material Science: Determines its utility in the production of polymers and specialty chemicals.[1]
This guide will provide the foundational knowledge and practical methodologies to effectively address the solubility of this compound.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
2.1. Physicochemical Properties of this compound
To predict the solubility of this compound, we must first consider its key physicochemical properties:
-
Polarity: The presence of two chlorine atoms and an ether linkage introduces polar character to the molecule. However, the benzene ring is nonpolar. This combination suggests that the compound is moderately polar.
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents (solvents that can donate a hydrogen bond).[3]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, which may limit solubility.[2]
2.2. Insights from Structurally Related Compounds
Examining the solubility of structurally analogous compounds can provide valuable clues:
-
Chlorobenzene: This simpler molecule is soluble in most organic solvents but has very low solubility in water.[4] This highlights the influence of the nonpolar benzene ring.
-
1-Chloro-4-nitrobenzene: This compound is readily soluble in organic solvents like ethanol, acetone, and ether, but only slightly soluble in water.[5] The polar nitro group increases polarity compared to chlorobenzene, but the hydrophobic benzene ring still dominates its interaction with water.
-
(2-Chloroethoxy)benzene: This related ether is expected to have good solubility in a range of organic solvents.
Based on these comparisons, it is reasonable to predict that this compound will exhibit good solubility in moderately polar to nonpolar organic solvents and limited solubility in highly polar solvents like water.
A Curated Guide to Organic Solvents for Solubility Screening
The selection of an appropriate solvent is critical for any solubility determination study. The following table provides a list of common organic solvents, categorized by their polarity, which can be used for initial solubility screening of this compound.
| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Predicted Solubility of this compound |
| Hexane | C₆H₁₄ | 0.1 | 1.88 | Nonpolar | High |
| Toluene | C₇H₈ | 2.4 | 2.38 | Nonpolar | High |
| Dichloromethane | CH₂Cl₂ | 3.1 | 9.08 | Polar Aprotic | High |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.34 | Polar Aprotic | High |
| Acetone | C₃H₆O | 5.1 | 20.7 | Polar Aprotic | Moderate to High |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | Polar Aprotic | Moderate to High |
| Isopropanol | C₃H₈O | 3.9 | 18.3 | Polar Protic | Moderate |
| Ethanol | C₂H₅OH | 4.3 | 24.55 | Polar Protic | Moderate |
| Methanol | CH₃OH | 5.1 | 32.6 | Polar Protic | Low to Moderate |
| Acetonitrile | C₂H₃N | 5.8 | 37.5 | Polar Aprotic | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.7 | Polar Aprotic | Low |
| Water | H₂O | 10.2 | 80.1 | Polar Protic | Very Low |
Experimental Protocol for Determining Solubility
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the equilibrium solubility method, which is a reliable and widely accepted technique.[6]
4.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
4.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining after equilibration.
-
Add a known volume of the selected solvent to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to ensure initial mixing.[7]
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
4.3. Data Analysis and Reporting
-
Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reliability of the results.
-
Report the solubility along with the temperature at which the determination was performed.
Visualizing the Solubility Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. (n.d.). PubChem.
- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). (n.d.). Cheméo.
- 1-(2-Chloroethoxy)-4-nitrobenzene. (n.d.). PubChem.
- 1-Chloro-4-(chloromethyl)benzene. (n.d.). PubChem.
- Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and Related Compounds in Marine Pore Water by Automated Thermal Desorption-Gas chromatography/mass Spectrometry Using Disposable Optical Fiber. (2015). PubMed.
- 1-Chloro-2-ethoxybenzene. (2018, May 16). SIELC Technologies.
- 4-Nitrochlorobenzene. (n.d.). Solubility of Things.
- III Analytical Methods. (n.d.).
- 1-Chloro-4-[(chloromethoxy)methyl]benzene. (n.d.). PubChem.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
- Chlorobenzene. (n.d.). Wikipedia.
Sources
- 1. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene | C15H15ClO2 | CID 18461181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. saltise.ca [saltise.ca]
"1-Chloro-4-(2-chloroethoxy)benzene" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-4-(2-chloroethoxy)benzene
Introduction
This compound is a halogenated aromatic ether. Its chemical structure, featuring a dichlorinated functionality, makes it a molecule of interest in synthetic chemistry, potentially as an intermediate in the development of more complex chemical entities. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals to identify and characterize this molecule.
Molecular Structure and Properties
To fully interpret spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of a 1,4-disubstituted (para) benzene ring. One substituent is a chlorine atom, and the other is a 2-chloroethoxy group (-O-CH₂-CH₂-Cl).
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Principles and Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and oxygen) decrease the electron density around nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). Protons on adjacent carbons will couple, leading to signal splitting, with the number of peaks in a signal given by the n+1 rule (where n is the number of equivalent neighboring protons).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2, H-6 (Aromatic) | ~ 6.88 | Doublet (d) | ~ 9.0 | 2H | Protons ortho to the electron-donating ether group are shielded relative to H-3/H-5. |
| H-3, H-5 (Aromatic) | ~ 7.25 | Doublet (d) | ~ 9.0 | 2H | Protons ortho to the electron-withdrawing chlorine atom are deshielded. |
| H-7 (-O-CH₂-) | ~ 4.20 | Triplet (t) | ~ 6.0 | 2H | Deshielded by the adjacent oxygen atom. Split by the two H-8 protons. |
| H-8 (-CH₂-Cl) | ~ 3.85 | Triplet (t) | ~ 6.0 | 2H | Deshielded by the adjacent chlorine atom. Split by the two H-7 protons. |
Interpretation: The aromatic region is expected to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted rings. The protons adjacent to the oxygen (H-2, H-6) will be upfield compared to the protons adjacent to the chlorine (H-3, H-5), consistent with the known directing effects of these substituents. The aliphatic region will feature two triplets of equal integration. The methylene group attached to the oxygen (H-7) is expected to be further downfield than the one attached to the chlorine (H-8) due to oxygen's higher electronegativity in this context.[1][2]
¹³C NMR Spectroscopy
Principles and Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbons bonded to electronegative atoms are deshielded and appear downfield. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp peak.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-Cl) | ~ 126.5 | Aromatic carbon bonded to chlorine. |
| C-2, C-6 (CH) | ~ 116.0 | Aromatic carbons ortho to the ether oxygen. Shielded. |
| C-3, C-5 (CH) | ~ 129.5 | Aromatic carbons ortho to the chlorine. |
| C-4 (C-O) | ~ 157.0 | Aromatic carbon bonded to oxygen, significantly deshielded. |
| C-7 (-O-CH₂) | ~ 68.0 | Aliphatic carbon bonded to oxygen. |
| C-8 (-CH₂-Cl) | ~ 42.5 | Aliphatic carbon bonded to chlorine. |
Interpretation: Four signals are expected in the aromatic region (δ 110-160 ppm) and two in the aliphatic region (δ 40-70 ppm). The carbon directly attached to the oxygen (C-4) will be the most downfield aromatic carbon. The carbon attached to the aliphatic chlorine (C-8) will be significantly upfield compared to the carbon attached to the ether oxygen (C-7).[3]
Infrared (IR) Spectroscopy
Principles and Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |
| 2980 - 2850 | C-H Aliphatic Stretch | Medium | Characteristic of C-H bonds in the ethyl chain. |
| 1595, 1490 | C=C Aromatic Ring Stretch | Medium-Strong | Key indicator of the benzene ring skeleton. |
| ~ 1245 | C-O-C Asymmetric Stretch | Strong | A strong, prominent band indicating an aryl-alkyl ether.[4] |
| ~ 1040 | C-O-C Symmetric Stretch | Medium | Complements the asymmetric stretch for ether identification. |
| 1100 - 1000 | C-Cl Aromatic Stretch | Medium-Strong | Position can vary, but expected in this region for chlorobenzene derivatives.[5] |
| 800 - 600 | C-Cl Aliphatic Stretch | Strong | Characteristic of the chloroalkane functionality. |
| ~ 830 | C-H Out-of-Plane Bend | Strong | A strong band indicative of 1,4- (para) disubstitution on a benzene ring. |
Interpretation: The IR spectrum should prominently display a strong C-O-C stretching band around 1245 cm⁻¹, confirming the ether linkage. The presence of the aromatic ring will be confirmed by C=C stretches and aromatic C-H stretches. Crucially, a strong band around 830 cm⁻¹ would provide compelling evidence for the para-substitution pattern. The C-Cl stretches for both the aromatic and aliphatic chlorides will also be present.
Mass Spectrometry (MS)
Principles and Causality: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern provides a molecular fingerprint and valuable structural information.
Predicted Mass Spectrum Data (EI-MS):
| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 192 / 194 / 196 | [C₈H₈Cl₂]⁺• | Molecular Ion (M⁺•) : The intact molecule. The isotopic pattern with a ratio of ~9:6:1 is the definitive signature for a molecule containing two chlorine atoms. |
| 128 / 130 | [C₆H₄ClO]⁺ | Loss of the chloroethyl radical (•CH₂CH₂Cl) via cleavage of the ether C-O bond. |
| 111 / 113 | [C₆H₄Cl]⁺ | Loss of the entire chloroethoxy group (•OCH₂CH₂Cl). |
| 63 | [C₂H₄Cl]⁺ | Cleavage of the Ar-O bond, resulting in the chloroethoxy cation. |
Interpretation: The most critical feature is the molecular ion cluster at m/z 192, 194, and 196. The relative intensities of these peaks, dictated by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), provide unambiguous evidence for the presence of two chlorine atoms. The fragmentation pattern is driven by the cleavage of the bonds in the chloroethoxy side chain, which are weaker than the bonds within the stable aromatic ring. The formation of the chlorophenoxy cation (m/z 128/130) is an expected dominant pathway.[6][7][8]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific machine in use.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.
Safety and Handling
While specific toxicity data for this compound is not widely available, it should be handled with care, following standard laboratory safety procedures.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- MedchemExpress. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). 1-Chloro-2-ethoxybenzene. National Center for Biotechnology Information.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook.
- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand....
- NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. In NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- DTIC. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated).
- NIST. (n.d.). Benzene, 1-chloro-2-ethoxy-. In NIST Chemistry WebBook.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SIELC Technologies. (2018). 1-Chloro-2-ethoxybenzene.
- ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).
- NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. In NIST Chemistry WebBook.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Gutow, J. (2015). IR Spectrums. University of Wisconsin Oshkosh.
- Wiley. (2025). 1-[2-(2-Chloroethoxy)ethoxy]-4-nitrobenzene - [13C NMR] - Spectrum.
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 5. IR Spectrums [cms.gutow.uwosh.edu]
- 6. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
An Investigator's Guide to the Potential Biological Activities of 1-Chloro-4-(2-chloroethoxy)benzene
A Technical Whitepaper for Drug Discovery and Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Chloro-4-(2-chloroethoxy)benzene is a halogenated aromatic ether with a structure suggestive of potential biological activity. While direct studies on this specific molecule are not extensively documented in publicly available literature, its constituent chemical motifs—a chlorinated benzene ring and a chloroethoxy group—are present in numerous compounds with known pharmacological and toxicological profiles. This guide provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound. We will explore putative mechanisms of action based on structure-activity relationships with analogous compounds and present detailed, field-proven experimental protocols for the assessment of its cytotoxic, genotoxic, and receptor-modulating potential. This document is intended to serve as a strategic roadmap for researchers initiating a preclinical evaluation of this compound.
Introduction: Unveiling the Potential of a Structurally Alert Compound
The chemical structure of this compound, featuring a chlorinated phenyl ring linked via an ether bond to a chloroethyl group, presents several features of interest to the drug discovery scientist. The chlorinated benzene moiety is a common scaffold in pharmaceuticals and agrochemicals, often influencing metabolic stability and receptor binding affinity. The presence of chlorine atoms can substantially alter the electronic properties of the benzene ring, potentially modulating interactions with biological targets.[1] The 2-chloroethoxy side chain introduces a reactive alkylating agent, which could engage in covalent interactions with nucleophilic residues in proteins and nucleic acids.
Given the scarcity of direct data, a logical first step is to infer potential biological activities from structurally related compounds. For instance, other chlorinated benzenes are known to have effects on the liver, kidneys, and central nervous system.[2][3][4] The chloroethoxy group is a known leaving group in nucleophilic substitution reactions, a reactivity pattern that could underlie potential cytotoxicity or genotoxicity. This guide will therefore focus on a tiered approach to systematically characterize the biological profile of this compound, starting with broad spectrum toxicity screening and progressing to more specific mechanistic studies.
Tier 1: Foundational Cytotoxicity and Genotoxicity Assessment
A primary concern for any novel chemical entity is its potential to induce cellular damage. The presence of two chlorine atoms in this compound warrants a thorough investigation of its cytotoxic and genotoxic potential.
In Vitro Cytotoxicity Profiling
The initial assessment of cytotoxicity provides a quantitative measure of a compound's ability to cause cell death. We recommend a panel of cell lines representing different tissue types to identify potential organ-specific toxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate selected cell lines (e.g., HepG2 for liver, HEK293 for kidney, and SH-SY5Y for neuronal cells) in 96-well plates at a density of 1 x 10⁴ cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| HepG2 | Liver | Experimental Data | Experimental Data | Experimental Data |
| HEK293 | Kidney | Experimental Data | Experimental Data | Experimental Data |
| SH-SY5Y | Neuronal | Experimental Data | Experimental Data | Experimental Data |
Genotoxicity Assessment
The potential for a compound to damage genetic material is a critical safety endpoint. The Ames test is a widely accepted bacterial reverse mutation assay to screen for mutagenic properties.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).
-
Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound in the presence and absence of the S9 mix.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Workflow for Initial Toxicity Screening
Caption: Hypothesized signaling pathway leading to apoptosis.
In Silico and Advanced In Vitro Profiling
To further refine our understanding of the potential biological targets of this compound, computational and high-throughput screening approaches can be employed.
In Silico Target Prediction
Utilizing pharmacophore modeling and molecular docking simulations, we can screen this compound against libraries of known protein structures to identify potential binding partners. This can provide valuable hypotheses for further experimental validation.
Broad-Spectrum Kinase and GPCR Profiling
Commercially available screening panels can rapidly assess the activity of this compound against hundreds of kinases or G-protein coupled receptors (GPCRs). This approach can uncover unexpected off-target effects or identify novel therapeutic opportunities.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to characterizing the potential biological activities of this compound. The proposed tiered experimental plan, from foundational toxicity screening to detailed mechanistic studies, provides a clear path forward for researchers. The insights gained from these investigations will be crucial in determining the toxicological risks and potential therapeutic applications of this compound. Further studies, including in vivo animal models, will be necessary to fully elucidate its pharmacological and toxicological profile.
References
- Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.
Sources
The Versatile Building Block: A Technical Guide to 1-Chloro-4-(2-chloroethoxy)benzene in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Chloro-4-(2-chloroethoxy)benzene, a seemingly unassuming aromatic ether, has emerged as a powerful and versatile intermediate for medicinal chemists and process development scientists. Its unique bifunctional nature, possessing both an aryl chloride and a chloroethoxy moiety, offers two distinct points for chemical modification, enabling the sequential or orthogonal introduction of diverse functionalities. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.
This molecule's utility stems from the differential reactivity of its two chlorine atoms. The aryl chloride is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.[1] Concurrently, the primary alkyl chloride of the chloroethoxy group is a prime substrate for nucleophilic substitution reactions, such as the classical Williamson ether synthesis, facilitating the introduction of various side chains and linkers.[2] This dual reactivity profile makes this compound a valuable linchpin for the assembly of complex target molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's physical and chemical properties, along with its safety profile, is a prerequisite for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 13001-28-0 | [3][4] |
| Molecular Formula | C₈H₈Cl₂O | [3] |
| Molecular Weight | 191.06 g/mol | [3] |
| Appearance | Colorless to light-yellow liquid | [3] |
| Purity | ≥95% | [3][5] |
| Storage | Sealed in dry, room temperature | [3][5] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[3][6]
-
Hazard Statements: H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects).[3]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).[3]
Always consult the material safety data sheet (MSDS) before handling this compound.[6][7]
Synthesis of this compound: A Practical Approach
The most common and efficient method for the preparation of this compound is through a Williamson ether synthesis, a classic and reliable SN2 reaction.[8] This involves the reaction of a phenoxide with a suitable alkylating agent. In this case, 4-chlorophenol is deprotonated with a base to form the corresponding phenoxide, which then displaces a halide from a two-carbon electrophile.
Underlying Causality of Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate or sodium hydroxide is sufficient to deprotonate the weakly acidic 4-chlorophenol. The choice of base can influence the reaction rate and yield.
-
Choice of Alkylating Agent: 1,2-dichloroethane is a readily available and cost-effective electrophile. The reaction is selective for mono-alkylation under controlled conditions.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic phenoxide and effectively solvate the cation, thereby increasing the nucleophilicity of the phenoxide.[2]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and N,N-dimethylformamide (DMF) to make a 0.5 M solution.
-
Addition of Alkylating Agent: Add 1,2-dichloroethane (1.2 equiv.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to light-yellow liquid.
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The aryl chloride and the chloroethoxy functionalities can be manipulated independently to introduce a wide range of substituents.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[9][10] The aryl chloride of this compound can be effectively coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.[11][12]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford the coupled product.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The formation of arylamines is another critical transformation in drug discovery, and the Buchwald-Hartwig amination has become a go-to method for this purpose.[13][14] this compound can be efficiently coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, using a palladium catalyst and a suitable phosphine ligand.[15][16]
Mechanism of the Buchwald-Hartwig Amination:
The mechanism is similar to the Suzuki coupling and involves:
-
Oxidative Addition: Insertion of Pd(0) into the Ar-Cl bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Illustrative Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), morpholine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like XPhos (4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene to the tube under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired arylamine.
Nucleophilic Substitution at the Chloroethoxy Moiety
The primary chloride of the chloroethoxy group is susceptible to SN2 displacement by a variety of nucleophiles.[18][19] This allows for the introduction of diverse side chains, linkers, or pharmacophores.
Illustrative Protocol: Reaction with a Phenoxide Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve a substituted phenol (1.0 equiv.) in DMF and add potassium carbonate (1.5 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Addition of Electrophile: Add this compound (1.1 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction to 80-100 °C and monitor its progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Application in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it an attractive starting material for the synthesis of various biologically active compounds.[20][21] While specific examples directly utilizing this exact molecule in publicly available literature can be limited, its structural motifs are found in precursors to important pharmaceuticals. For instance, related chloro-alkoxy-benzyl structures are key intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin, used in the treatment of type 2 diabetes.[22] The synthetic strategies outlined in this guide can be readily adapted for the synthesis of analogs and derivatives for drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for molecular elaboration. Its bifunctional nature allows for the strategic and controlled introduction of various substituents through well-established and robust chemical transformations. A comprehensive understanding of its reactivity, coupled with the detailed protocols provided in this guide, will empower researchers to leverage the full potential of this reagent in the design and synthesis of novel chemical entities with applications in medicinal chemistry and materials science.
References
- Sigma-Aldrich. This compound Safety Data Sheet. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sy3h3d67ad2f
- Key Organics. This compound Safety Data Sheet. URL: https://www.keyorganics.net/product/ds-12423
- Sigma-Aldrich. This compound Product Page. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/13001-28-0
- Smolecule. 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene. URL: https://www.smolecule.com/1-chloro-4-2-2-chloroethoxy-ethoxy-benzene-cas-74287-30-2.html
- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6714157.htm
- MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/shop/th/products/161992-1-chloro-4-2-chloroethoxy-benzene
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
- Google Patents. US7713938B2 - Crystalline form of 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]. URL: https://patents.google.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Aryl_Halides_and_Phenols/24.
- Wikipedia. Buchwald–Hartwig amination. URL: https://en.wikipedia.
- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- YouTube. The Buchwald-Hartwig Amination Reaction. URL: https://www.youtube.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. URL: https://www.acs.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. [URL: not available]
- Google Patents. WO2006117359A1 - CRYSTALLINE FORM OF 1-CHLORO-4-(ß-D-GLUCOPYRANOS-1-YL)-2-[4-((S)-TETRAHYDROFURAN-3-YLOXY)-BENZYL]-BENZENE, A METHOD FOR ITS PREPARATION AND THE USE THEREOF FOR PREPARING MEDICAMENTS. URL: https://patents.google.
- Callum, J.; Lowary, T. L.
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Google Patents. Crystalline forms of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-[4-((R)-tetrahydrofuran-3-yloxy). URL: https://patents.google.
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed. 1998, 37, 3387-3388.
- BenchChem. Application Notes and Protocols for the Use of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in Organic Synthesis. [URL: not available]
- Google Patents. CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. URL: https://patents.google.
- National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503714/
- Javaherian, M. et al. An efficient tandem synthesis of alkyl aryl ethers.... Organic Chemistry Research. 2017, 3, 73-85.
- Master Organic Chemistry. The Williamson Ether Synthesis. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- BenchChem.
- Google Patents. Crystalline form of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy). URL: https://patents.google.
- ResearchGate. Williamson ether synthesis. URL: https://www.researchgate.net/publication/287330541_Williamson_ether_synthesis
- National Center for Biotechnology Information. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9499318/
- Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. URL: https://www.youtube.
- YouTube. Organic Chemistry - Nucleophilic Aromatic Substitution. URL: https://www.youtube.
- Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/22%3A_Reactions_of_Benzene_and_Its_Derivatives/22.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. URL: https://www.masterorganicchemistry.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. URL: https://patents.google.
- YouTube. Nucleophilic Aromatic Substitution. URL: https://www.youtube.
- National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503714/
- Google Patents. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane. URL: https://patents.google.
- National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179924/
- ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. URL: https://www.researchgate.net/publication/287330541_A_New_Approach_for_the_Synthesis_of_4-Chloro-2-fluoronitrobenzene_Synthesis_of_4-Chloro-2-fluoronitrobenzene)
Sources
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. This compound | 13001-28-0 [sigmaaldrich.cn]
- 4. This compound | 13001-28-0 [chemicalbook.com]
- 5. This compound | 13001-28-0 [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound [myskinrecipes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
"1-Chloro-4-(2-chloroethoxy)benzene" reactivity and functional groups
An In-depth Technical Guide to the Reactivity and Functional Groups of 1-Chloro-4-(2-chloroethoxy)benzene
Abstract
This compound is a difunctional aromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its chemical behavior is governed by the interplay of three distinct functional groups: an aryl halide, an ether linkage, and a primary alkyl halide. This guide provides a comprehensive analysis of the molecule's structural features, the reactivity associated with each functional group, and the strategic considerations for its synthetic transformations. We will explore the dominant reaction pathways, including nucleophilic substitution at the alkyl chloride, electrophilic substitution on the aromatic ring, and potential transformations under more forcing conditions. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.
Introduction and Structural Analysis
This compound, with the molecular formula C₈H₈Cl₂O, possesses a unique combination of reactive sites. The molecule's architecture consists of a 4-chlorophenol core linked via an ether bond to a 2-chloroethyl side chain. This arrangement creates a valuable synthetic platform where different parts of the molecule can be modified selectively under distinct reaction conditions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| CAS Number | 36626-36-5 |
The core of its chemical personality lies in the three primary functional zones, each with a characteristic reactivity profile.
Caption: Functional group analysis of this compound.
Reactivity Profile and Key Synthetic Transformations
The synthetic utility of this compound stems from the differential reactivity of its chloro-substituents. The primary alkyl chloride is significantly more susceptible to nucleophilic attack than the aryl chloride, allowing for selective functionalization.
Nucleophilic Substitution at the Primary Alkyl Halide (Sₙ2 Reaction)
The most facile reaction involving this molecule is the nucleophilic substitution of the chlorine atom on the ethoxy side chain. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with a wide range of soft and hard nucleophiles. This pathway is preferred under mild conditions, leaving the aryl chloride intact.
Causality Behind Experimental Choice: The Sₙ2 mechanism is favored due to the unhindered nature of the primary carbon bearing the leaving group (chloride). The use of a polar aprotic solvent like DMF or DMSO helps to solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive.
Protocol: Synthesis of N,N-diethyl-2-(4-chlorophenoxy)ethanamine
This protocol details a typical Sₙ2 reaction where the terminal chlorine is displaced by an amine.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.91 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) as a base to scavenge the HCl formed.
-
Add acetonitrile (40 mL) as the solvent.
Step 2: Addition of Nucleophile
-
Add diethylamine (1.04 mL, 10 mmol) to the stirring mixture.
Step 3: Reaction Execution
-
Heat the mixture to reflux (approximately 82°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
Caption: Experimental workflow for Sₙ2 functionalization.
Electrophilic Aromatic Substitution (EAS)
The benzene ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity are dictated by the two existing substituents: the chloro group and the ether group.
-
-Cl group: Deactivating via induction, but ortho, para-directing via resonance.
-
-O-R (ether) group: Strongly activating via resonance and ortho, para-directing.
The powerful activating and directing effect of the ether group dominates. Since the para position is blocked by the chlorine atom, electrophilic attack will occur predominantly at the positions ortho to the ether group (i.e., positions 2 and 6).
Common EAS Reactions:
-
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).
-
Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) introduces a bromine atom.
-
Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group, though the ether group can sometimes coordinate with the Lewis acid catalyst, complicating the reaction.
Caption: Mechanism of electrophilic aromatic nitration.
Nucleophilic Aromatic Substitution (NAS)
The aryl chloride is generally unreactive towards nucleophilic substitution.[1] Unlike alkyl halides, the C(sp²)-Cl bond is stronger, and both Sₙ1 and Sₙ2 pathways are energetically unfavorable.[1] Reaction can be forced under specific, harsh conditions:
-
High Temperature and Pressure: Reaction with strong nucleophiles like NaOH or NaNH₂ at temperatures exceeding 300°C can lead to substitution.
-
Activation by Electron-Withdrawing Groups: If strong electron-withdrawing groups (like -NO₂) were present ortho or para to the chlorine, NAS could proceed via the SₙAr mechanism under much milder conditions.[1] For the title compound, this is not the native state but can be achieved after a reaction like nitration.
Ether Cleavage
The aryl ether bond is robust but can be cleaved by strong protic acids, most commonly hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent alkyl carbon. This would result in the formation of 4-chlorophenol and 1-bromo-2-chloroethane (when using HBr).
Synthesis and Spectroscopic Data
A common route to synthesize this compound is through a Williamson ether synthesis. This involves the reaction of the sodium salt of 4-chlorophenol with 1,2-dichloroethane. The phenoxide is a potent nucleophile that displaces one of the chlorine atoms on 1,2-dichloroethane.
| Spectroscopic Data | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR | δ (ppm): ~7.2 (d, 2H, Ar-H ortho to Cl), ~6.9 (d, 2H, Ar-H ortho to O), ~4.2 (t, 2H, -O-CH₂-), ~3.8 (t, 2H, -CH₂-Cl) |
| ¹³C NMR | δ (ppm): ~157 (C-O), ~129 (Ar-CH), ~126 (C-Cl), ~116 (Ar-CH), ~68 (-O-CH₂-), ~42 (-CH₂-Cl) |
| IR | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1250 (Ar-O-C stretch), ~1100 (C-O stretch), ~820 (p-subst. bend), ~750 (C-Cl) |
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[2][3] May be harmful if swallowed or inhaled.[2]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry place away from heat and incompatible materials.[4]
Conclusion
This compound is a molecule with a well-differentiated reactivity profile, making it a highly valuable building block in organic synthesis. The primary alkyl halide provides a readily accessible handle for Sₙ2 functionalization with a variety of nucleophiles under mild conditions. In contrast, the aromatic ring can be modified through electrophilic substitution, primarily directed by the activating ether group. The aryl chloride remains largely inert except under forcing conditions, providing a stable anchor point during initial synthetic steps. This predictable and selective reactivity allows chemists to strategically construct complex molecular architectures, underscoring its importance in the fields of medicinal chemistry and materials science.
References
- Google Patents. (2014). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. CN103755392A.
- Google Patents. (2014). Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. CN104086382A.
- NIST. (2021). Benzene, 1-chloro-4-ethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- University of Calgary. Functional Groups.
- NIST. (2021). Benzene, 1-chloro-2-ethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- PubChem. 1-Chloro-4-(2-chloroethoxy)-2-methylbenzene. National Center for Biotechnology Information.
- PubChem. 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information.
- Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.
- PubChem. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene. National Center for Biotechnology Information.
- PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information.
- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
- PubChem. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. National Center for Biotechnology Information.
- Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?.
Sources
An In-depth Technical Guide on the Safety and Handling of 1-Chloro-4-(2-chloroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide has been compiled to provide comprehensive safety and handling information for 1-Chloro-4-(2-chloroethoxy)benzene (CAS No. 13001-28-0). Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar chlorinated and ethoxy-substituted aromatic hydrocarbons. The recommendations provided should be considered a precautionary measure, and a thorough risk assessment should be conducted before handling this chemical.
Introduction and Chemical Profile
This compound is a halogenated aromatic ether. Its structure, featuring a chlorobenzene core linked to a chloroethoxy group, suggests potential for chemical reactivity and biological activity. Professionals in drug development and chemical research may use this compound as an intermediate or building block in the synthesis of more complex molecules. The presence of two chlorine atoms and an aromatic ring necessitates a cautious approach to its handling, storage, and disposal.
Based on available supplier information, the primary identified hazards are environmental.[1] However, the structural similarity to other chlorinated phenols and ethers suggests that other health hazards may be present, and this guide is structured to address those potential risks based on scientific inference from related compounds.
Chemical and Physical Properties (Inferred)
| Property | Value | Source (Analogous Compounds) |
| Molecular Formula | C₈H₈Cl₂O | [1] |
| Molecular Weight | 191.06 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | Not Determined. Likely > 200°C | Based on chlorobenzene and similar structures. |
| Melting Point | Not Determined | |
| Solubility | Insoluble in water (predicted) | General property of chlorinated aromatic compounds. |
| Storage Temperature | Room Temperature | [1] |
Hazard Identification and Classification
The known GHS classification for this compound indicates it is a significant environmental hazard.[1] Due to its structural similarity to other chlorinated compounds, additional health hazards should be assumed until proven otherwise.
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Source |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life | GHS09 | [1] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H411: Toxic to aquatic life with long lasting effects | GHS09 | [1] |
| Inferred Potential Hazards | ||||
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | [3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage | GHS07/GHS05 | [2][3][6] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | [3][4] |
Signal Word: Danger [1]
Toxicological Profile (Inferred)
-
Acute Toxicity: Harmful if swallowed.[2] Ingestion may lead to gastrointestinal irritation.[4] Inhalation of dust or vapors may cause respiratory tract irritation.[3][4] Dermal contact may also be harmful.[5]
-
Skin and Eye Irritation: Expected to be a skin irritant, causing redness and discomfort upon contact.[3][4][5] It poses a risk of serious eye irritation or damage, potentially leading to irreversible effects.[3][6]
-
Chronic Exposure: Prolonged or repeated exposure to related chlorinated aromatic compounds has been associated with potential damage to the liver and kidneys.[7][8] Some chlorinated benzenes are also suspected carcinogens. Until specific data is available, it is prudent to minimize chronic exposure.
Exposure Controls and Personal Protection
Given the potential for significant health and environmental hazards, stringent exposure controls must be implemented.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area.[9]
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[12] The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Specifications |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges and P95/P100 particulate filters. | Protects against inhalation of dust and potential vapors.[13] A full-face respirator offers enhanced protection for both the respiratory system and face.[12] |
| Eyes and Face | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles.[11][12] Contact lenses should not be worn when handling this substance.[11] |
| Hands | Chemical-resistant gloves (e.g., Viton, nitrile rubber - check manufacturer's compatibility data). | Prevents skin contact. Gloves should be inspected before use and replaced regularly or immediately if contaminated.[11][14] |
| Body | Chemical-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination.[9] For larger quantities or spill response, a chemical-resistant apron or suit may be necessary.[12] |
| Feet | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills and falling objects.[14] |
Safe Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.[3]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][3]
-
Keep away from heat, sparks, and open flames.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep containers tightly closed when not in use.[6]
-
Store in the original receptacle.[6]
-
Store locked up.[3]
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, preferably from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Accidental Release and Spill Management
A spill of this compound requires a prompt and careful response.
Workflow for Spill Response
Caption: Emergency workflow for a chemical spill.
Step-by-Step Spill Protocol:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Personal Protection: Don the appropriate PPE as outlined in Section 4.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills (if melted), absorb with an inert, non-combustible material like sand or vermiculite.[9]
-
Collection: Place the contained material into a dedicated, properly labeled, and sealed hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[10]
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.
-
Waste Classification: This chemical is classified as hazardous to the aquatic environment.[1]
-
Disposal Method: The preferred method of disposal for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] This ensures complete destruction of the molecule.
-
Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways.[10]
Conclusion
While specific toxicological data for this compound is scarce, its chemical structure and the known hazards of related compounds demand a highly precautionary approach. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and a comprehensive suite of personal protective equipment. By understanding the potential hazards and implementing the handling, storage, and emergency procedures outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment.
References
- Aarti Industries. (2021, October 15). GPS Safety Summary - 1-chloro-4-nitrobenzene.
- New Jersey Department of Health. (2005, August). 1,2,4-TRICHLOROBENZENE HAZARD SUMMARY.
- CymitQuimica. (2015, September 16). Safety data sheet.
- MedchemExpress.com. (2025, December 9). Safety Data Sheet - 1-Chloro-4-phenoxybenzene-d5.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Chloroanisole.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1-Chloro-4-iodobenzene.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.
- BP U.S. Pipelines & Logistics (USPL). (2016, August 17). Benzene Policy.
- Sigma-Aldrich. This compound | 13001-28-0.
- BenchChem. (2025). Navigating the Disposal of 1-Chloro-4-(4-chlorobutyl)benzene: A Comprehensive Guide.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69326, Benzene, 1-chloro-4-ethoxy-.
- Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene.
- ECHEMI. (n.d.). (2-Chloroethoxy)benzene SDS, 622-86-6 Safety Data Sheets.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(2-chloroethoxy)-2-methoxybenzene.
- Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Chronic Toxicity Summary 1,4-Dichlorobenzene.
- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorobenzene.
- Hangzhou Hive Chemical Co., Ltd. (n.d.). XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 52196-74-4 Name: 2-chloro-1,4-diethoxybenzene.
Sources
- 1. This compound | 13001-28-0 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. nj.gov [nj.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. capotchem.cn [capotchem.cn]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
An In-depth Technical Guide to the Thermochemical Properties of 1-Chloro-4-(2-chloroethoxy)benzene
Abstract
This technical guide provides a comprehensive framework for understanding and determining the key thermochemical properties of 1-Chloro-4-(2-chloroethoxy)benzene. While direct experimental data for this specific compound is not prevalent in publicly accessible literature, this document serves as a foundational reference for researchers, scientists, and drug development professionals by detailing the authoritative experimental and computational methodologies required for its characterization. We delve into the principles and practical execution of techniques such as rotating-bomb combustion calorimetry for determining the enthalpy of formation and differential scanning calorimetry for measuring heat capacity and phase transition enthalpies. Furthermore, we explore the application of high-accuracy quantum chemical methods, specifically Gaussian-4 (G4) theory, as a robust predictive tool. By synthesizing field-proven experimental protocols with advanced computational workflows, this guide equips researchers with the necessary knowledge to generate reliable thermochemical data, essential for process development, safety analysis, and molecular modeling.
Introduction: The Need for Thermochemical Data
This compound is a halogenated aromatic ether whose structural motifs are common in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties—namely the standard enthalpy of formation (ΔfH°), standard molar heat capacity (Cp°), and standard molar entropy (S°)—is indispensable for advancing its potential applications.
-
Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is the cornerstone for calculating the heat of any reaction involving the compound, which is critical for assessing reaction feasibility, managing thermal safety in scale-up operations, and understanding molecular stability.
-
Heat Capacity (Cp°) : This property measures the amount of heat required to raise the temperature of a substance. It is vital for chemical process design, enabling engineers to calculate heat duties for reactors, heat exchangers, and distillation columns, thereby ensuring efficient and safe thermal management.
-
Entropy (S°) : A measure of molecular disorder, entropy is crucial for calculating the Gibbs free energy of reaction (ΔG°), which determines the spontaneity of a chemical process under constant temperature and pressure.
Given the absence of published data for this compound, this guide focuses on the established, first-principles methodologies for generating this critical information.
Experimental Determination of Thermochemical Properties
The generation of high-quality experimental data is the gold standard in thermochemistry. The following sections detail the most appropriate techniques for a chlorinated organic solid like this compound.
Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined by measuring its enthalpy of combustion (ΔcH°). For chlorinated compounds, specialized techniques are required to ensure a well-defined final state.
Causality Behind Experimental Choices: Standard static-bomb calorimetry is inadequate for chlorinated compounds because the combustion products include a mixture of gaseous chlorine (Cl₂) and hydrochloric acid (HCl), which equilibrate slowly and incompletely.[1] To overcome this, a rotating-bomb calorimeter is employed. This apparatus allows the bomb to be rotated after combustion, thoroughly washing the internal surfaces with a reducing solution (e.g., hydrazine dihydrochloride or arsenious oxide) to ensure all chlorine species are quantitatively converted to chloride ions (Cl⁻) in solution.[1][2] This creates a thermodynamically well-defined final state, which is essential for precise calculations.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the high-purity sample (mass accurately determined) is placed in a crucible (e.g., platinum or silica). A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.
-
Bomb Loading: A precise volume of a reducing solution (e.g., aqueous hydrazine dihydrochloride) is added to the bomb.[1]
-
Assembly and Pressurization: The bomb is sealed, purged of air, and pressurized with ~30 atm of pure oxygen.
-
Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter can. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The bomb is rotated during the post-combustion period to ensure complete reduction of chlorine products.
-
System Calibration: The energy equivalent of the calorimeter system is determined by combusting a certified standard reference material, such as benzoic acid.
-
Analysis of Products: Post-combustion, the bomb contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid (from residual N₂) and unreacted reducing agent. The concentration of hydrochloric acid is determined by titration.
-
Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the heat of ignition, and side reactions (e.g., nitric acid formation). The standard enthalpy of combustion is calculated, and from this, the standard enthalpy of formation is derived using Hess's Law with known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq).
Visualization of Experimental Workflow
Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile and highly sensitive thermoanalytical technique used to measure thermal properties and phase transitions of materials.[3][4]
Causality Behind Experimental Choices: DSC is the method of choice for determining the heat capacity of small organic molecules due to its high accuracy, small sample requirement (typically 5-15 mg), and wide temperature range.[5][6] It directly measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (Tfus), the enthalpy of fusion (ΔfusH), and the heat capacity (Cp).[3][7]
Experimental Protocol: Heat Capacity Determination by DSC
-
Sample Preparation: A small amount of sample (5-15 mg) is accurately weighed into a hermetically sealed aluminum DSC pan.[6] An identical empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.[6]
-
Baseline Run: An initial temperature program is run with two empty pans (the "reference" and "sample" pans) to obtain an instrument baseline.
-
Sapphire Run: A sapphire standard of known mass and heat capacity is run under the identical temperature program to calibrate the heat flow signal.
-
Sample Run: The sample is run using the same temperature program. A "heat-cool-heat" cycle is often employed to erase the sample's prior thermal history.[6]
-
Data Analysis:
-
Enthalpy of Fusion (ΔfusH): The area under the melting peak in the heat flow vs. temperature curve is integrated to determine the enthalpy of fusion.[6]
-
Melting Point (Tfus): The onset temperature of the melting endotherm is taken as the melting point.[6]
-
Heat Capacity (Cp): The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline at each temperature, using the following relation: Cp(sample) = (DSC(sample) - DSC(baseline)) / (DSC(sapphire) - DSC(baseline)) * (mass(sapphire) / mass(sample)) * Cp(sapphire)
-
Visualization of DSC Logic
Caption: Logical diagram of a Differential Scanning Calorimetry (DSC) experiment.
Computational Thermochemistry: A Predictive Approach
When experimental data is unavailable, high-accuracy computational methods provide a powerful alternative for predicting thermochemical properties.
Gaussian-4 (G4) and G4(MP2) Composite Theories
Principle and Rationale: The Gaussian-n (Gn) theories are composite methods designed to approximate the results of very high-level electronic structure calculations at a manageable computational cost.[8] G4 theory and its more economical variant, G4(MP2), achieve high accuracy by combining results from different levels of theory and basis sets to systematically correct for errors.[9][10] These methods typically predict enthalpies of formation for organic molecules to within 1 kcal/mol of experimental values, often referred to as "chemical accuracy."[9][11]
The G4(MP2) energy is calculated by summing several components:
-
A base-level energy calculated at a high level of theory (Coupled Cluster) with a modest basis set.
-
Corrections to extrapolate to a complete basis set limit, calculated at a lower level of theory (Møller-Plesset perturbation theory, MP2).
-
A correction for diffuse functions and higher-order polarization functions.
-
A zero-point vibrational energy (ZPVE) correction, typically from a DFT calculation (e.g., B3LYP).
-
An empirical "higher-level correction" (HLC) to account for remaining systematic deficiencies.[10]
Computational Workflow
-
Geometry Optimization: The molecular geometry is first optimized using a reliable density functional theory (DFT) method, such as B3LYP/6-31G(2df,p).[8]
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point energy (ZPE).[10]
-
Single-Point Energy Calculations: A series of single-point (fixed geometry) energy calculations are performed using different levels of theory and basis sets as prescribed by the G4(MP2) protocol.
-
Energy Summation: The individual energy components are combined according to the G4(MP2) formula to yield the total electronic energy at 0 K.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated using the atomization method, where the computed total energy of the molecule is compared to the sum of the computed energies of its constituent atoms, adjusted with well-established experimental atomic enthalpies of formation.
Visualization of G4(MP2) Components
Caption: Key components contributing to the total G4(MP2) energy calculation.
Data Synthesis: Properties of Structurally Related Compounds
To provide context for the expected thermochemical properties of this compound, the following table summarizes experimental data for structurally similar compounds. This data serves as a valuable benchmark for validating future experimental or computational results.
| Property | Chlorobenzene (C₆H₅Cl) | p-Dichlorobenzene (C₆H₄Cl₂) | 1-Chloro-4-ethoxybenzene (C₈H₉ClO) |
| Formula Weight ( g/mol ) | 112.56 | 147.00 | 156.61 |
| ΔfH°(liquid, 298.15 K) (kJ/mol) | 10.9 ± 0.8[12] | N/A (Solid) | N/A |
| ΔfH°(solid, 298.15 K) (kJ/mol) | N/A (Liquid) | -35.6 ± 1.0[13] | N/A |
| Cp(liquid, 298.15 K) (J/mol·K) | 152.1[14] | N/A (Solid) | N/A |
| Cp(solid, 298.15 K) (J/mol·K) | N/A (Liquid) | 147.76[13] | N/A |
| Melting Point (Tfus) (K) | 228.0[15] | 326.26 | 290.29[16] |
| Boiling Point (Tboil) (K) | 404.9[15] | 447.4 | 485.09[16] |
| Enthalpy of Fusion (ΔfusH) (kJ/mol) | 9.6[15] | 17.18 | N/A |
| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | 40.96 (at Tboil)[15] | N/A | 49.5 (at 410 K)[16] |
Note: "N/A" indicates that the data is not available or not applicable for the substance in that phase at standard conditions.
Conclusion
The thermochemical properties of this compound are essential for its development in scientific and industrial applications. Although direct experimental values are not currently published, this guide has outlined the authoritative and validated methodologies for their determination. A synergistic approach, combining meticulous experimental work using techniques like rotating-bomb calorimetry and DSC with high-accuracy computational predictions from methods such as G4(MP2) theory, represents the most robust strategy for establishing a reliable thermochemical dataset for this compound. The protocols and theoretical frameworks presented herein provide a clear path forward for researchers to generate the data necessary for confident process design, safety assessment, and fundamental chemical understanding.
References
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry. [Link]
- Verevkin, S. P., Emel'yanenko, V. N., Varfolomeev, M. A., Solomonov, B. N., Zherikova, K. V., & Melkhanova, S. V. (2014). Thermochemistry of Dihalogen-Substituted Benzenes: Data Evaluation Using Experimental and Quantum Chemical Methods. The Journal of Physical Chemistry B. [Link]
- Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. Journal of the American Chemical Society. [Link]
- D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Verevkin, S. P., Emel'yanenko, V. N., Varfolomeev, M. A., Solomonov, B. N., Zherikova, K. V., & Melkhanova, S. V. (2014). Thermochemistry of dihalogen-substituted benzenes: data evaluation using experimental and quantum chemical methods. PubMed. [Link]
- Shared Materials Instrumentation Facility, Duke University. Differential Scanning Calorimeter. [Link]
- Smith, N. K., Scott, D. W., & McCullough, J. P. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry. [Link]
- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics. [Link]
- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Adelphi University. [Link]
- Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2011). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [Link]
- Emel’yanenko, V. N., & Verevkin, S. P. (2015). Thermochemistry of Halogen-Substituted Methylbenzenes.
- Smith, N. K., Scott, D. W., & McCullough, J. P. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry. [Link]
- Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry. [Link]
- Wikipedia. (n.d.). Quantum chemistry composite methods. [Link]
- da Silva, A. M., Borges, I., & Ramalho, J. P. (2017). G3(MP2)//B3-SBK: A revision of a composite theory for calculations of thermochemical properties including some non-transition elements beyond the fourth period.
- Monte, M. J. S., & Santos, L. M. N. B. F. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. PubMed. [Link]
- King, R. C., & Armstrong, G. T. (1968). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]
- Zipse, H. (n.d.). G4(MP2) theory - saving some time over G4. Ludwig-Maximilians-Universität München. [Link]
- NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook. [Link]
- Cheméo. (n.d.). Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2). [Link]
- Cheméo. (n.d.). Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]
- Oliveira, T. S. M., Gaspar, A., Oliveira, J., & Monte, M. J. S. (2016). Study on the volatility of halogenated fluorenes.
- Narayanan, B., et al. (2019). Accurate thermochemical data with sub-chemical accuracy. arXiv. [Link]
- Papajak, E., & Truhlar, D. G. (2010). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br).
- NIST. (n.d.).
- PubChem. (n.d.). 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. [Link]
- NIST. (n.d.).
- NIST. (n.d.). Benzene, chloro-. NIST Chemistry WebBook. [Link]
- Jing, Y., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. ChemRxiv. [Link]
- NIST. (n.d.). Benzene, 1,4-dichloro-. NIST Chemistry WebBook. [Link]
- Chemsrc. (n.d.). 1-Chloro-4-methoxybenzene. [Link]
- Ruscic, B. (n.d.). Chlorobenzene Enthalpy of Formation. Active Thermochemical Tables. [Link]
- Ruscic, B. (n.d.). Chlorobenzene Enthalpy of Formation (cr,l). Active Thermochemical Tables. [Link]
- PubChem. (n.d.). 1-Chloro-2-ethoxybenzene. [Link]
- Weiss, R., et al. (2021). The Halogen Bond to Ethers: Prototypic Molecules and Experimental Electron Density. ACS Omega. [Link]
- Conquer Chemistry. (2022, February 15). How to Calculate the Entropy S of a Reaction. YouTube. [Link]
- US EPA. (n.d.). Benzene, 1-chloro-4-phenoxy-. Substance Registry Services. [Link]
- NIST. (n.d.). Benzene, 1-chloro-4-ethoxy- (Antoine Equation Parameters). NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). Benzene, 1-chloro-4-ethoxy-. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Group of Prof. Hendrik Zipse | G4(MP2) theory - saving some time over G4 [zipse.cup.uni-muenchen.de]
- 11. Abstract [arxiv.org]
- 12. Benzene, chloro- [webbook.nist.gov]
- 13. Benzene, 1,4-dichloro- [webbook.nist.gov]
- 14. Benzene, chloro- [webbook.nist.gov]
- 15. Benzene, chloro- [webbook.nist.gov]
- 16. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]
A Guide to the Crystal Structure Analysis of Novel Organic Compounds: A Case Study with 1-Chloro-4-(2-chloroethoxy)benzene
Foreword: The Architectural Blueprint of Molecules
In the realm of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, the molecular architecture, dictates function, reactivity, and interaction with biological targets.[1][2] X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing an unambiguous and high-resolution blueprint of a crystalline solid.[1] This guide will navigate the comprehensive process of crystal structure analysis, from synthesis to data interpretation, using the illustrative example of 1-Chloro-4-(2-chloroethoxy)benzene—a small organic molecule with functionalities pertinent to medicinal chemistry. For researchers and drug development professionals, mastering these principles is fundamental to rational drug design and the optimization of lead compounds.[3][4]
Part 1: Synthesis and Attaining X-ray Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The purity of the compound is a crucial factor, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.[5]
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a Williamson ether synthesis. This reaction would see the deprotonation of 4-chlorophenol by a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide would then react with 1-bromo-2-chloroethane via a nucleophilic substitution reaction to yield the desired product. The reaction's progress would be monitored by techniques like Thin Layer Chromatography (TLC) and the final product purified by column chromatography to ensure high purity.
The Art and Science of Crystallization
Obtaining crystals suitable for X-ray diffraction—typically with dimensions greater than 0.1 mm and free of significant defects—is often the most challenging step.[6] Several methods can be employed, and the choice of solvent is critical.[5][7]
Experimental Protocol: Crystallization Techniques
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).[5]
-
Filter the solution into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5]
-
-
Solvent Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.
-
Carefully layer a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) on top of the solution.
-
As the solvents slowly mix at the interface, the solubility of the compound decreases, promoting the growth of crystals.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator.[8] The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
Part 2: The X-ray Crystallography Workflow
Once suitable crystals are obtained, the process of determining the molecular structure through single-crystal X-ray diffraction can begin. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[9]
Core Principles of X-ray Diffraction
A crystal is a three-dimensional lattice of repeating units called unit cells. When an X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the unit cell.[9]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected at various orientations.[9]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
Diagram: The X-ray Crystallography Workflow
Caption: A flowchart illustrating the major stages of crystal structure analysis.
Part 3: Decoding the Crystallographic Information File (CIF)
The final output of a crystal structure determination is a Crystallographic Information File (CIF).[10][11] This standardized text file contains all the essential information about the crystal structure and the diffraction experiment.[10][12][13]
Key Information within a CIF
A CIF file is structured into data blocks, each containing specific information identified by data names that begin with an underscore.[10] Key sections include:
-
Experimental Details: Information about the data collection, such as the temperature, X-ray wavelength, and diffractometer used.
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
-
Space Group: This defines the symmetry operations within the unit cell.
-
Atomic Coordinates: A list of all atoms in the asymmetric unit and their fractional coordinates (x, y, z) within the unit cell.
-
Anisotropic Displacement Parameters: These describe the thermal motion of each atom.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Chemical Formula | C₈H₈Cl₂O | The elemental composition of the molecule. |
| Formula Weight | 191.05 | The molecular weight of the compound.[14] |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a (Å) | 10.123(4) | Unit cell dimension. |
| b (Å) | 5.432(2) | Unit cell dimension. |
| c (Å) | 15.789(6) | Unit cell dimension. |
| β (°) | 98.76(5) | Unit cell angle. |
| Volume (ų) | 856.7(8) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The values in this table are hypothetical and serve as an example of what would be reported in a CIF.
Interpreting the Structure
From the atomic coordinates in the CIF, a 3D model of the molecule can be generated. This allows for the detailed analysis of:
-
Bond Lengths and Angles: To confirm the chemical connectivity and identify any unusual geometric features.
-
Conformation: The spatial arrangement of the atoms, including the torsion angles of flexible parts of the molecule, such as the chloroethoxy chain.
-
Intermolecular Interactions: The way molecules pack in the crystal lattice is determined by non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of the solid state, such as melting point and solubility.
Diagram: Key Intermolecular Interactions
Caption: Common intermolecular forces governing crystal packing.
Part 4: The Impact on Drug Development
The precise structural information obtained from crystallographic analysis is invaluable in drug development.[3] It provides a foundation for:
-
Structure-Based Drug Design (SBDD): By determining the crystal structure of a drug target (often a protein) with a bound ligand, researchers can visualize the key interactions responsible for binding affinity and selectivity.[2][15] This enables the rational design of more potent and specific drug candidates.
-
Lead Optimization: Crystallography can reveal how modifications to a lead compound affect its binding to the target, guiding medicinal chemists in their synthetic efforts.[3]
-
Polymorph Screening: Different crystal forms (polymorphs) of a drug can have different stabilities, solubilities, and bioavailabilities.[3] Crystallographic analysis is essential for identifying and characterizing these different forms to ensure the selection of the optimal solid form for development.
Conclusion
The crystal structure analysis of a molecule like this compound is a multi-step process that combines organic synthesis, meticulous crystallization, and sophisticated physical analysis. While challenging, the reward is a precise, atomic-level understanding of the molecule's structure. For professionals in drug discovery and development, this knowledge is not merely academic; it is a critical tool that accelerates the journey from a promising compound to an effective therapeutic.
References
- Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - Omics. (URL: [Link])
- Mishin, A., et al. (2019). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- CCDC.
- Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. (URL: [Link])
- The role of crystallography in drug design - PMC - NIH. (URL: [Link])
- Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. (URL: [Link])
- Bragitoff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. (URL: [Link])
- CCDC. Short Guide to CIFs. (URL: [Link])
- Michigan State University Department of Chemistry.
- Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 48(2), 134-148. (URL: [Link])
- Introduction to Powder Crystallographic Inform
- Creative BioMart. X-ray Crystallography. (URL: [Link])
- University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. (URL: [Link])
- IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. (URL: [Link])
- x Ray crystallography - PMC - PubMed Central - NIH. (URL: [Link])
- PubChem. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. (URL: [Link])
Sources
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zienjournals.com [zienjournals.com]
- 3. omicsonline.org [omicsonline.org]
- 4. migrationletters.com [migrationletters.com]
- 5. How To [chem.rochester.edu]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 14. This compound | 13001-28-0 [chemicalbook.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Quantum chemical calculations for "1-Chloro-4-(2-chloroethoxy)benzene"
An In-depth Technical Guide to the Quantum Chemical Analysis of 1-Chloro-4-(2-chloroethoxy)benzene
Abstract
This technical guide provides a comprehensive, step-by-step methodology for conducting quantum chemical calculations on this compound. Tailored for researchers, computational chemists, and professionals in drug development, this document outlines the theoretical basis and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of this molecule. We detail a complete computational workflow, from initial structure generation and geometry optimization to advanced analyses including vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The causality behind the selection of specific functionals and basis sets is explained to ensure scientific rigor and reproducibility. The ultimate goal is to equip scientists with a robust framework for predicting molecular behavior, thereby accelerating research and development efforts where this and similar halogenated ether compounds are of interest.
Introduction to this compound
This compound is an aromatic organic compound featuring a benzene ring substituted with a chlorine atom and a 2-chloroethoxy group. Its molecular structure combines the characteristics of a halogenated aromatic compound and an ether, making it a molecule of interest in synthetic chemistry and potentially in medicinal chemistry.[1] Such compounds often serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[2]
The presence of two chlorine atoms at different positions (one on the aromatic ring, one on the aliphatic side chain) and a flexible ether linkage suggests a complex interplay of electronic and steric effects that govern its reactivity and intermolecular interactions. Understanding these properties at a quantum-mechanical level is crucial for predicting its behavior in chemical reactions and its potential interactions with biological targets.
Theoretical Framework: The Power of Quantum Chemistry
To accurately model the behavior of this compound, we turn to quantum chemical calculations, which solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and properties.
Why Density Functional Theory (DFT)?
Among the various ab initio and semi-empirical methods, Density Functional Theory (DFT) stands out as the workhorse of modern computational chemistry. It offers a formidable balance between computational cost and accuracy, making it ideal for molecules of this size.[3] Unlike methods that compute the full N-electron wavefunction, DFT calculates the total energy from the electron density, a simpler, three-dimensional quantity.[4] This efficiency allows for the use of larger, more accurate basis sets.
For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a wide range of organic molecules.[3][5][6] For systems with potential non-covalent interactions, such as those involving halogens, functionals like M06-2X could also be considered as they better account for dispersion forces.[7]
The Role of the Basis Set
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[8][9] The choice of basis set is critical to the accuracy of the calculation. For this compound, which contains second- and third-row elements (C, H, O, Cl), a Pople-style basis set is a robust choice.
We will employ the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++G : The double plus sign indicates the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are essential for accurately describing lone pairs, anions, and non-covalent interactions where electron density is far from the nucleus.[10]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the molecular environment, which is critical for describing chemical bonds accurately.[9]
Computational Protocol: A Self-Validating Workflow
The following protocol outlines a logical and scientifically sound workflow for the quantum chemical analysis of this compound using a program like Gaussian.[11]
Step 1: Molecular Structure Input
The first step is to generate an initial 3D coordinate file for the molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to start with a reasonable guess geometry, though the subsequent optimization step is designed to find the correct low-energy structure.
Step 2: Geometry Optimization
The objective of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[12][13] This is the most stable arrangement of the atoms.
Experimental Protocol:
-
Load the initial 3D structure into the computational software.
-
Set up the calculation with the following keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt
-
The Opt keyword instructs the program to perform a geometry optimization.[12]
-
The calculation iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system until convergence criteria are met.
Step 3: Vibrational Frequency Analysis
A successful optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is mandatory to validate the nature of this stationary point.[14][15]
Experimental Protocol:
-
Use the optimized geometry from the previous step as the input.
-
Set up the calculation with the Freq keyword: #p B3LYP/6-311++G(d,p) Freq
-
Validation: The output must be inspected for imaginary frequencies.
-
Zero imaginary frequencies: The structure is a true local energy minimum.
-
One or more imaginary frequencies: The structure is a saddle point, and the initial geometry must be adjusted (often by distorting it along the imaginary frequency's vibrational mode) and re-optimized.[11]
-
Step 4: Analysis of Electronic and Chemical Properties
Once a validated minimum energy structure is obtained, a wealth of chemical information can be extracted from the wavefunction and electron density. These calculations are typically performed concurrently with the frequency analysis.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[3][16]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[17]
The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions and reactivity.[18]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs on oxygen or the π-system of the benzene ring. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around hydrogen atoms. These are sites for nucleophilic attack.
NBO analysis transforms the complex molecular orbitals into a localized picture of bonds and lone pairs, closely resembling the familiar Lewis structure.[4][19][20] This analysis provides quantitative insights into:
-
Atomic Charges: A more chemically intuitive charge distribution than other methods like Mulliken population analysis.
-
Donor-Acceptor Interactions: It quantifies stabilizing interactions, such as hyperconjugation, by measuring the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.[20] This can reveal subtle electronic effects that influence stability and reactivity.
Interpreting the Results: From Data to Insight
The output of these calculations provides quantitative data that must be interpreted in a chemical context. Below are illustrative tables summarizing the kind of data one would obtain.
Table 1: Summary of Computational Parameters
| Parameter | Selection | Rationale |
|---|---|---|
| Theory Level | Density Functional Theory (DFT) | Excellent balance of accuracy and computational cost for organic molecules.[3] |
| Functional | B3LYP | A robust hybrid functional with a proven track record for geometries and electronics.[6] |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for high accuracy.[9] |
| Software | Gaussian 16 (or similar) | Industry-standard quantum chemistry software package. |
Table 2: Calculated Electronic Properties (Illustrative Values)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest available orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap indicates higher kinetic stability and lower reactivity.[17] |
| Dipole Moment | 2.1 Debye | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |
Table 3: NBO Analysis - Partial Atomic Charges (Illustrative Values)
| Atom | NBO Charge (e) | Interpretation |
|---|---|---|
| O (Ether) | -0.55 | High negative charge, confirming it as a nucleophilic center. |
| Cl (Aromatic) | -0.05 | Slight negative charge due to inductive and resonance effects. |
| Cl (Aliphatic) | -0.15 | More significant negative charge, indicating a polarized C-Cl bond. |
| C (Aromatic, bonded to O) | +0.20 | Electron-deficient due to the electronegative oxygen atom. |
From this data, a scientist could conclude that the ether oxygen and, to a lesser extent, the aromatic ring are the primary sites for electrophilic attack, as indicated by the MEP and NBO charges. The HOMO-LUMO gap would provide a quantitative measure of the molecule's overall reactivity, which is invaluable when comparing it to other potential drug candidates or synthetic intermediates.
Conclusion
This guide has detailed a rigorous and validated workflow for the quantum chemical investigation of this compound using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and subsequent property calculations (HOMO-LUMO, MEP, NBO), researchers can gain profound insights into the molecule's structural stability, electronic landscape, and inherent reactivity. This computational approach provides a predictive framework that complements experimental work, enabling a more efficient and targeted approach to the design and application of this and related molecules in chemistry and drug development.
References
- Smolecule. 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene.
- Organic Chemistry Portal. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry.
- PubChem. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene.
- ResearchGate. (2017). How to select the best basis sets to use in quantum chemical computations?.
- Santa Cruz Biotechnology. 1-(2-Chloro-ethoxy)-4-ethoxy-benzene.
- Natural Bond Orbital. What are "Natural Atomic Orbitals" (NAOs)?.
- Wikipedia. Natural bond orbital.
- University of Regensburg. Natural Bond Orbital (NBO) Analysis.
- ACS Publications. (1999). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry.
- ResearchGate. Chlorine (3111/3111/1) Gaussian basis set.
- Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. International Research Journal of Pure and Applied Chemistry.
- Gaussian, Inc. Opt Keyword.
- Bağlan, M., Gören, K., & Yıldıko, Ü. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. International Journal of Chemistry and Technology.
- PubMed Central (PMC). (2022). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials.
- Gaussian, Inc. (2004). Gaussian 03 Manual: Opt.
- DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.
- Wikipedia. Ether.
- Computational Chemistry List. The Absolute Beginners Guide to Gaussian.
- ResearchGate. (2019). Halogen Bonds with Benzene: An Assessment of DFT Functionals.
- Gaussian, Inc. (2020). Freq Keyword.
- Gaussian, Inc. (2006). Gaussian 03 Manual: Freq.
- CRYSTAL. Chlorine Basis Sets.
- PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene.
- ResearchGate. (2021). DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine.
- arXiv. (2023). Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π excited states of benzene and its derivatives*.
- PubMed Central (PMC). (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies.
- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
- Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
- ChemicalBook. 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene.
- US EPA. Benzene, 1-chloro-4-phenoxy- - Substance Details.
- Q-Chem Manual. Introduction to Basis Sets.
- Wikipedia. Basis set (chemistry).
- University of Calgary. Ch16: Ethers.
- ACS Publications. (2023). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society.
- MDPI. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery.
- Burke, K. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE 2 3 4 5.
- Toronto Research Chemicals. 1-Chloro-2-(4-ethoxybenzyl)benzene.
- Apicule. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5).
- Chemistry LibreTexts. (2020). Preparing Ethers.
- PubChem. 1-Chloro-4-(chloromethyl)benzene.
- Chemistry LibreTexts. (2020). Reactions of Ethers.
Sources
- 1. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 2. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 5. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Absolute Beginners Guide to Gaussian [server.ccl.net]
- 12. gaussian.com [gaussian.com]
- 13. G03 Manual: OPT [wanglab.hosted.uark.edu]
- 14. gaussian.com [gaussian.com]
- 15. G03 Manual: FREQ [wild.life.nctu.edu.tw]
- 16. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 20. NBO [cup.uni-muenchen.de]
Methodological & Application
Synthesis of "1-Chloro-4-(2-chloroethoxy)benzene" from 4-chlorophenol
<
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is achieved through a Williamson ether synthesis, reacting 4-chlorophenol with 1,2-dichloroethane in the presence of a base. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety precautions, and offers insights into process optimization and purification. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of more complex molecules with biological activity. Its structure, featuring a chlorinated phenyl ring and a chloroethoxy side chain, offers multiple reactive sites for further functionalization. The synthesis described herein employs the robust and well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1] This method is favored for its broad scope and applicability in both laboratory and industrial settings.[1]
The core of this synthesis involves the deprotonation of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 1,2-dichloroethane.[1] Understanding the nuances of this reaction, including the choice of base, solvent, and reaction conditions, is critical for achieving a high yield and purity of the desired product.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of this compound from 4-chlorophenol and 1,2-dichloroethane proceeds via the Williamson ether synthesis. This reaction is a classic example of an SN2 mechanism.[1][2]
The key steps are as follows:
-
Deprotonation: The phenolic proton of 4-chlorophenol is acidic (pKa ≈ 9.41) and is readily removed by a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium 4-chlorophenoxide salt.[3] This deprotonation step is crucial as it generates a potent nucleophile.
-
Nucleophilic Attack: The resulting 4-chlorophenoxide ion acts as the nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dichloroethane.
-
Displacement: In a concerted step, the phenoxide ion forms a new carbon-oxygen bond while simultaneously displacing a chloride ion, which acts as the leaving group. This backside attack is characteristic of an SN2 reaction.[2]
Given that 1,2-dichloroethane is a primary alkyl halide, the SN2 pathway is favored over competing elimination reactions.[4] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), can further enhance the reaction rate by solvating the cation of the base and leaving the "naked" and highly reactive phenoxide anion.[5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 12.86 g | 0.10 | ≥99% | Sigma-Aldrich |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 94.0 g (75 mL) | 0.95 | ≥99% | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | 4.40 g | 0.11 | ≥97% | Molychem |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous | Carl ROTH |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous | Loba Chemie |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - | In-house |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - | - | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | BenchChem |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Preparation of the Phenoxide: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-chlorophenol (12.86 g, 0.10 mol), sodium hydroxide (4.40 g, 0.11 mol), and N,N-dimethylformamide (100 mL).
-
Reaction Initiation: Stir the mixture at room temperature until the sodium hydroxide has dissolved. A gentle warming to 40-50°C can be applied to facilitate dissolution.
-
Addition of Alkylating Agent: Attach a dropping funnel to the flask and add 1,2-dichloroethane (75 mL, 0.95 mol) dropwise to the stirred solution over a period of 30 minutes. An excess of 1,2-dichloroethane is used to favor the mono-alkylation product and minimize the formation of the bis-ether byproduct.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 85-90°C) and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 4-chlorophenol spot indicates the completion of the reaction.[6]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 300 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution (to remove any unreacted 4-chlorophenol) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.
Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause severe skin burns and eye damage.[7] Avoid contact with skin and eyes and do not breathe the dust.[9] In case of contact, immediately flush the affected area with plenty of water.[7]
-
1,2-Dichloroethane: This is a flammable liquid and is toxic. It is a suspected carcinogen. Handle with extreme care and avoid inhalation of vapors.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.
Always have appropriate spill containment materials and an emergency eyewash and shower station readily accessible.[8]
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ether linkage.
Discussion and Optimization
The choice of base is a critical parameter in this synthesis. While strong bases like sodium hydroxide are effective, weaker bases such as potassium carbonate can also be used, potentially leading to a cleaner reaction with fewer side products.[11] The reaction temperature and time are also important variables that can be optimized to maximize the yield. A higher temperature can increase the reaction rate but may also lead to the formation of byproducts through elimination or further reaction. The large excess of 1,2-dichloroethane is employed to act as both a reactant and a solvent, driving the equilibrium towards the desired product and minimizing the formation of 1,2-bis(4-chlorophenoxy)ethane.
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 4-chlorophenol. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this important chemical intermediate with good yield and purity. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-quality product suitable for further applications in drug discovery and development.
References
- Experiment 06 Williamson Ether Synthesis.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chlorophenol.
- Loba Chemie. 4-CHLOROPHENOL FOR SYNTHESIS MSDS.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
- Carl ROTH. Safety Data Sheet: 4-Chlorophenol.
- Wikipedia. Williamson ether synthesis.
- Professor Dave Explains. Williamson Ether Synthesis. (2018).
- Wikipedia. 4-Chlorophenol.
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020).
- Organic Syntheses. Procedure.
- Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.
- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024).
- White Rose Research Online. Fenton-Like Oxidation of 4−Chlorophenol: Homogeneous or Heterogeneous?.
- Molychem. 4-CHLOROPHENOL FOR SYNTHESIS 98%.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PubChem. 4-Chlorophenol.
- Google Patents. 103896752 - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of 1-Chloro-4-(2-chloroethoxy)benzene via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide to the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene, a valuable chemical intermediate. The protocol leverages the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] We present a modern approach employing phase-transfer catalysis, which offers milder reaction conditions and circumvents the need for hazardous anhydrous solvents or highly reactive metallic bases.[3] This guide details the underlying SN2 reaction mechanism, provides a step-by-step experimental protocol, outlines purification techniques, and discusses potential side reactions and troubleshooting strategies. The content is structured to provide both the practical "how-to" and the critical "why" behind each step, ensuring a reproducible and well-understood synthesis.
Introduction and Scientific Rationale
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][4] The reaction's core is a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (an alkoxide) and an organohalide.[1][5][6]
The target molecule, this compound, is synthesized by reacting 4-chlorophenol with 1,2-dichloroethane. The key strategic considerations are:
-
Nucleophile Formation: The phenolic proton of 4-chlorophenol is weakly acidic and must be removed by a base to form the potent 4-chlorophenoxide nucleophile. This significantly accelerates the reaction compared to using the neutral alcohol.[5]
-
Electrophile Selection: 1,2-dichloroethane serves as the electrophile. As a primary alkyl halide, it is an ideal substrate for an SN2 reaction, minimizing the competing E2 elimination pathway that becomes problematic with secondary and tertiary halides.[1][2][5]
-
Reaction Environment: The choice of solvent and catalyst is crucial. While classic protocols may use strong bases like sodium hydride (NaH) in anhydrous polar aprotic solvents (e.g., DMF, DMSO),[7][8] a phase-transfer catalysis (PTC) approach is often safer, more efficient, and more practical. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the aqueous-soluble phenoxide ion into the organic phase to react with the alkyl halide.[9][10]
Reaction Mechanism
The synthesis proceeds in two primary stages, as illustrated below.
Safety and Hazard Assessment
Extreme caution must be exercised when performing this synthesis. The reagents are hazardous, and all operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (Nitrile or Natural Rubber are recommended).[11]
-
4-Chlorophenol (CAS 106-48-9): Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes severe skin and eye irritation or burns.[11] It is also very toxic to aquatic life with long-lasting effects.[12][14] Avoid creating dust.
-
1,2-Dichloroethane (CAS 107-06-2): Flammable liquid and vapor. It is a known carcinogen and is highly toxic. It can cause serious eye and skin irritation and may cause damage to organs through prolonged or repeated exposure.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
Ensure that an emergency eyewash station and safety shower are immediately accessible.[15] All waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
Detailed Experimental Protocol
This protocol utilizes a phase-transfer catalysis system for a safer and more efficient reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS No. |
| 4-Chlorophenol | ≥98% | Sigma-Aldrich | 106-48-9 |
| 1,2-Dichloroethane | ≥99%, Anhydrous | Fisher Scientific | 107-06-2 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | 1310-73-2 |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Alfa Aesar | 1643-19-2 |
| Toluene | ACS Grade | EMD Millipore | 108-88-3 |
| Diethyl Ether | ACS Grade | LabChem | 60-29-7 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | BeanTown Chemical | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | 7631-86-9 |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | - |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Reaction Setup & Procedure
Step-by-Step Method:
-
Reagent Preparation: Prepare a 20% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 10 g of NaOH pellets in 50 mL of deionized water. Allow the solution to cool to room temperature.
-
Flask Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (6.43 g, 50 mmol), toluene (80 mL), and tetrabutylammonium bromide (TBAB) (0.81 g, 2.5 mmol, 5 mol%).
-
Base Addition: Add the cooled 20% NaOH solution (20 mL, approx. 100 mmol) to the flask. Stir vigorously for 15 minutes at room temperature to form the 4-chlorophenoxide salt.
-
Electrophile Addition: Add 1,2-dichloroethane (19.8 g, 15.8 mL, 200 mmol, 4 equivalents) to the biphasic mixture. Using a significant excess of the dichloroethane minimizes the formation of the double-substitution byproduct.
-
Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux (internal temperature of 80-90°C). Maintain vigorous stirring to ensure efficient mixing between the aqueous and organic phases.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of 4-chlorophenol using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 8:2) eluent system.[16] The reaction is complete when the spot corresponding to 4-chlorophenol is no longer visible.
-
Work-up - Cooling & Dilution: Once complete, remove the heating mantle and allow the reaction to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of deionized water to dissolve any precipitated salts.
-
Work-up - Extraction & Washing:
-
Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[8] Swirl for 10-15 minutes, then decant or filter the solution to remove the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or low-melting solid.
Purification
The primary impurities are likely excess 1,2-dichloroethane and the bis-ether side product, 1,2-bis(4-chlorophenoxy)ethane.[17] Purification is best achieved by flash column chromatography.
-
Column Preparation: Pack a glass chromatography column with silica gel using a hexane/ethyl acetate (95:5) slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 98:2 and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent via rotary evaporation to yield pure this compound.
Troubleshooting and Side Reactions
| Issue / Side Reaction | Cause | Mitigation Strategy |
| Incomplete Reaction | Insufficient reaction time, poor mixing (stirring), inactive base, or low temperature. | Extend reflux time, ensure vigorous stirring, use freshly prepared NaOH solution, and verify reaction temperature. |
| E2 Elimination | High reaction temperatures can promote the elimination of HCl from 1,2-dichloroethane. | Maintain a gentle reflux and avoid excessive heating. The SN2 reaction is generally favored for primary halides.[4] |
| Double Substitution | The product reacts with another molecule of 4-chlorophenoxide. | Use a significant molar excess (e.g., 4 equivalents or more) of 1,2-dichloroethane to favor the desired mono-alkylation. |
| C-Alkylation | Phenoxide is an ambident nucleophile, allowing for potential alkylation on the aromatic ring. | This is typically a minor pathway but can be influenced by solvent and counter-ion. The prescribed PTC conditions generally favor O-alkylation.[7] |
References
- The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
- Williamson ether synthesis - Wikipedia. [Link]
- Williamson Ether Synthesis - ChemTalk. [Link]
- Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
- Williamson Ether Synthesis - Chemistry Steps. [Link]
- Williamson Ether Synthesis - Utah Tech University. [Link]
- Mastering The Williamson Ether Synthesis - A.Collegepressbox. [Link]
- 4-CHLOROPHENOL FOR SYNTHESIS MSDS - Loba Chemie. [Link]
- Williamson Ether Synthesis - YouTube. [Link]
- An Ether Synthesis Using Phase Transfer Catalysis - Journal of Chemical Educ
- Hazardous Substance Fact Sheet: 4-Chlorophenol - NJ.gov. [Link]
- Safety Data Sheet: 4-Chlorophenol - Carl ROTH. [Link]
- Experiment 06 Williamson Ether Synthesis - UW-La Crosse. [Link]
- Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
- Williamson Ether Synthesis - YouTube (Professor Dave Explains). [Link]
- Synthesis method of 1, 4-dichloro-2- (chloromethyl)
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone - Google P
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.com [fishersci.com]
- 16. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Reaction of 4-chlorophenol with 1,2-dichloroethane
Application Note & Protocol
Topic: Synthesis and Characterization of 1,2-bis(4-chlorophenoxy)ethane via Phase-Transfer Catalyzed Williamson Ether Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,2-bis(4-chlorophenoxy)ethane through the reaction of 4-chlorophenol and 1,2-dichloroethane. The protocol employs the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[1] To overcome the challenge of reacting a water-soluble base with organic substrates, this protocol incorporates phase-transfer catalysis (PTC), a technique celebrated for enhancing reaction rates, improving yields, and aligning with the principles of green chemistry by minimizing the need for harsh, anhydrous solvents.[2][3] We present a detailed mechanistic overview, step-by-step protocols for synthesis and purification, and a suite of analytical methods for comprehensive characterization of the final product.
Introduction: The Strategic Synthesis of Diaryl Ethers
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of organic synthesis for its simplicity and broad applicability in forming ether linkages.[1][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide.[1]
The synthesis of 1,2-bis(4-chlorophenoxy)ethane is a classic application of this reaction, yielding a diaryl ether structure. Compounds with such motifs are of significant interest in materials science for their potential flame-retardant or electrical properties and serve as valuable intermediates in the synthesis of more complex molecules.[5]
A primary challenge in this synthesis is the immiscibility of the reactants. 4-chlorophenol and 1,2-dichloroethane reside in an organic phase, while the strong base (e.g., sodium hydroxide) required to deprotonate the phenol is typically in an aqueous phase. Phase-transfer catalysis provides an elegant solution. A catalyst, such as a quaternary ammonium salt, facilitates the migration of the phenoxide anion from the aqueous phase into the organic phase, where it can react with the 1,2-dichloroethane.[2][6] This methodology not only accelerates the reaction but also allows for milder conditions and often leads to cleaner products with higher yields.[3]
Reaction Mechanism: A Phase-Transfer Catalyzed SN2 Pathway
The reaction proceeds in a series of well-defined steps, beginning with the activation of the 4-chlorophenol and culminating in a double substitution on the 1,2-dichloroethane backbone.
-
Deprotonation: Sodium hydroxide (NaOH) in the aqueous phase deprotonates the acidic 4-chlorophenol, forming the sodium 4-chlorophenoxide salt, which is primarily soluble in the aqueous layer.
-
Ion Exchange: The phase-transfer catalyst, Tetrabutylammonium bromide ([CH₃(CH₂)₃]₄N⁺Br⁻, TBAB), exchanges its bromide anion for the 4-chlorophenoxide anion at the aqueous-organic interface.
-
Phase Transfer: The newly formed quaternary ammonium phenoxide salt is lipophilic due to the long alkyl chains of the cation, allowing it to dissolve in the organic phase.
-
First SN2 Substitution: In the organic phase, the highly reactive 4-chlorophenoxide anion performs a backside attack on a carbon atom of 1,2-dichloroethane, displacing the first chloride ion and forming the intermediate, 1-(4-chlorophenoxy)-2-chloroethane. The catalyst cation returns to the aqueous phase to repeat the cycle.
-
Second SN2 Substitution: A second molecule of 4-chlorophenoxide, transported into the organic phase by the catalyst, attacks the remaining chlorinated carbon of the intermediate, displacing the second chloride ion to yield the final product, 1,2-bis(4-chlorophenoxy)ethane.
Sources
Application Notes & Protocols: The Strategic Role of 1-Chloro-4-(2-chloroethoxy)benzene in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Chloro-4-(2-chloroethoxy)benzene, a pivotal intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Moving beyond a simple recitation of facts, this document elucidates the chemical logic and practical considerations that make this molecule a valuable tool for researchers and drug development professionals. We will dissect its synthesis, explore its application in the construction of complex drug molecules, detail robust analytical methods for quality control, and provide comprehensive safety protocols. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: Unveiling a Key Architectural Element in Drug Synthesis
This compound (CAS No: 13001-28-0) is a disubstituted benzene derivative featuring a chloro group and a 2-chloroethoxy side chain. This specific arrangement of functional groups is not a random coincidence; it is a deliberately designed molecular fragment that serves a crucial role in multi-step pharmaceutical syntheses. The presence of two distinct chlorine atoms—one aromatic, one aliphatic—offers differential reactivity, allowing for selective chemical transformations.
The primary utility of this intermediate lies in its function as an efficient and versatile alkylating agent. The terminal chloroethyl group is susceptible to nucleophilic substitution (S_N2) reactions, making it ideal for introducing an ethoxy linker to nitrogen or oxygen nucleophiles commonly found in pharmaceutical scaffolds. This strategic installation of a flexible ether linkage can significantly impact a drug's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity. Its application is notably documented in the synthesis of several blockbuster antipsychotic drugs, where it facilitates the construction of key side chains.
| Compound Property | Value |
| CAS Number | 13001-28-0 |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.06 g/mol |
| Physical Form | Solid |
| Storage Temperature | Room Temperature |
Synthesis of this compound: A Practical Protocol
The most common and industrially viable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by its reaction with a dihaloalkane. In this case, 4-chlorophenol is reacted with an excess of 1,2-dichloroethane.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) is a strong, inexpensive base sufficient to deprotonate the weakly acidic phenolic hydroxyl group, forming the highly nucleophilic sodium 4-chlorophenoxide.
-
Excess Reagent: Using 1,2-dichloroethane in excess serves two purposes: it acts as both the alkylating agent and the solvent, driving the reaction towards the desired mono-alkylation product and minimizing the formation of a diether byproduct.
-
Phase Transfer Catalyst (PTC): While not always mandatory, the addition of a PTC like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by facilitating the transfer of the phenoxide anion from the aqueous phase (or solid surface) to the organic phase where the 1,2-dichloroethane resides.
Protocol 2.1: Synthesis via Williamson Etherification
Materials:
-
4-Chlorophenol
-
1,2-Dichloroethane
-
Sodium Hydroxide (pellets)
-
Tetrabutylammonium Bromide (TBAB) (optional)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, add 4-chlorophenol (1.0 eq.).
-
Base Addition: Add crushed sodium hydroxide (1.1 eq.) and TBAB (0.05 eq.).
-
Solvent/Reagent Addition: Add an excess of 1,2-dichloroethane (5-10 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-chlorophenol is consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Cautiously add deionized water to dissolve the sodium chloride byproduct and any unreacted NaOH.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine all organic layers and wash sequentially with 1M HCl, water, and saturated brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Applications in API Synthesis
The strategic value of this compound is best illustrated through its application in the synthesis of complex APIs.
Application 3.1: Intermediate for Aripiprazole Synthesis
Aripiprazole, an atypical antipsychotic, features a complex side chain attached to a dihydroquinolinone core.[1][2] A key step in many synthetic routes involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. While the final drug contains a four-carbon linker, a common strategy involves an intermediate step using a two-carbon linker, which can be achieved with a reagent like 1-chloro-4-(2-bromoethoxy)benzene or by analogy, reacting the hydroxyl group with 1,2-dichloroethane to form a chloroethoxy intermediate. A more direct and analogous application involves reacting a piperazine derivative with this compound. For illustrative purposes, we will describe the N-alkylation of a piperazine moiety, a common reaction type where our title compound excels.
Reaction Mechanism: This is a classic S_N2 reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic terminal carbon of the chloroethoxy group. The chloride ion is displaced as a leaving group, forming a new carbon-nitrogen bond.
Protocol 3.1.1: N-Alkylation of a Piperazine Derivative
Materials:
-
1-(2,3-Dichlorophenyl)piperazine
-
This compound (Illustrative stand-in for a suitable linker)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Potassium Iodide (KI) (catalytic amount)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add 1-(2,3-dichlorophenyl)piperazine (1.0 eq.), K₂CO₃ (1.5 eq.), and a catalytic amount of KI.
-
Solvent: Add anhydrous DMF as the solvent. DMF is an excellent polar aprotic solvent that effectively solvates cations, leaving the carbonate anion more reactive, and facilitates S_N2 reactions.[3]
-
Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 80-90°C and stir until the starting materials are consumed (monitor by TLC/HPLC). The iodide from KI can transiently displace the chloride to form a more reactive iodo-intermediate, accelerating the reaction (Finkelstein reaction).
-
Workup: Cool the reaction to room temperature and pour it into a large volume of cold water. A solid product should precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like isopropanol or ethanol to achieve high purity.[4]
Caption: General workflow for N-alkylation using the title compound.
Application 3.2: Precursor for the Quetiapine Side Chain
Quetiapine is another major antipsychotic drug. Its synthesis involves attaching a 2-(2-hydroxyethoxy)ethyl-piperazine side chain to a dibenzothiazepine core.[5][6] The key fragment, 2-(2-chloroethoxy)ethanol, is structurally very similar to a hydrolyzed form of this compound and is often synthesized from related precursors. The chloroethoxy moiety is the reactive handle used for coupling. For instance, this compound can be seen as a protected precursor which, upon reaction with a suitable nucleophile like piperazine, forms an intermediate that can be further elaborated into the final Quetiapine side chain.
The core reaction is the coupling of the chloroethoxy group with piperazine.
Protocol 3.2.1: Synthesis of a Piperazine-Ethoxy Intermediate
Materials:
-
Piperazine (anhydrous)
-
This compound
-
Triethylamine (Et₃N)
-
Toluene
Step-by-Step Procedure:
-
Setup: In a flask, dissolve a large excess of anhydrous piperazine (e.g., 5 eq.) in toluene. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl formed. Alternatively, use a stoichiometric amount of piperazine (1.0 eq) and an external base like triethylamine (1.2 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by GC-MS.
-
Workup: Cool the mixture. If excess piperazine was used, it can be removed by washing the reaction mixture with water. The toluene layer will contain the product.
-
Purification: The product can be isolated by removing the toluene under reduced pressure and purifying the residue via column chromatography or distillation.
Analytical Methods and Quality Control
Ensuring the purity and identity of this compound is critical for its successful use in GMP-compliant pharmaceutical manufacturing. A suite of analytical techniques is employed for this purpose.[7]
| Analytical Technique | Purpose | Typical Parameters / Expected Results |
| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities (e.g., residual 4-chlorophenol, 1,2-dichloroethane). | Purity >98%. Retention time matches that of a certified reference standard. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment for non-volatile impurities and reaction monitoring.[8] | Purity >98%. Single major peak at the characteristic retention time. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and identification. | Spectrum should show characteristic peaks for aromatic protons and aliphatic protons of the ethoxy chain, with correct integration and splitting patterns. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms. |
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety protocols must be strictly followed when handling this compound.[9][10]
| Hazard Category | Information and Precautions |
| Pictograms | GHS09 (Hazardous to the aquatic environment) |
| Hazard Statements | H400: Very toxic to aquatic life. H411: Toxic to aquatic life with long lasting effects. May cause skin and eye irritation. Harmful if swallowed or inhaled.[9][10][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood.[10] |
| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep away from strong oxidizing agents.[9][10] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] |
Conclusion
This compound is more than just a chemical; it is a strategic component in the synthetic chemist's toolbox. Its differential reactivity and role as a versatile "linker" molecule enable the efficient and robust construction of complex pharmaceutical agents like Aripiprazole and Quetiapine. A thorough understanding of its synthesis, reactivity, and handling, as detailed in these application notes, empowers researchers and development professionals to leverage this intermediate to its full potential, accelerating the path from molecular design to life-changing medicines.
References
- Smolecule. 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene.
- 1 - SAFETY DATA SHEET.
- 4 - SAFETY DATA SHEET.
- Google Patents. CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.
- Sigma-Aldrich. SAFETY DATA SHEET.
- New Drug Approvals. Quetiapine. (2013-11-11).
- Aripiprazole Synthesis Process: A Detailed Guide. (2025-12-12).
- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- CymitQuimica. Safety data sheet. (2015-09-16).
- PubChem. 1-Chloro-4-(chloromethyl)benzene.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. WO2005028457A1 - Preparation of quetiapine.
- Sigma-Aldrich. This compound | 13001-28-0.
- PubMed. Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and Related Compounds in Marine Pore Water by Automated Thermal Desorption-Gas chromatography/mass Spectrometry Using Disposable Optical Fiber. (2015).
- Santa Cruz Biotechnology. 1-(2-Chloro-ethoxy)-4-ethoxy-benzene.
- Benchchem. An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis.
- ChemicalBook. Aripiprazole synthesis.
- SIELC Technologies. 1-Chloro-2-ethoxybenzene. (2018-05-16).
- Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019-01-17).
- What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? (2020-07-13).
- III Analytical Methods.
- Creation and evaluation of total synthesis scheme for Aripiprazole.
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. CN105859653A - Quetiapine synthesizing method.
- Quick Company. Process For Preparing Quetiapine Fumarate.
- MedKoo Biosciences. Aripiprazole Synthetic Routes.
- Benchchem. Application Notes and Protocols for the Synthesis of Ethers from 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
- Patsnap. New synthesis method of aripiprazole.
- Google Patents. EP2245021B1 - A process for the preparation of quetiapine.
Sources
- 1. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 4. marxify.pages.dev [marxify.pages.dev]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. "Process For Preparing Quetiapine Fumarate" [quickcompany.in]
- 7. env.go.jp [env.go.jp]
- 8. 1-Chloro-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Application Note: 1-Chloro-4-(2-chloroethoxy)benzene as a Key Intermediate in the Synthesis of the Fungicide Etridiazole
Abstract
This technical guide provides detailed protocols and insights into the primary application of 1-Chloro-4-(2-chloroethoxy)benzene in agrochemical research: its use as a critical precursor for the synthesis of Etridiazole. Etridiazole is a highly effective, systemic soil fungicide essential for controlling devastating plant diseases caused by oomycete pathogens such as Pythium and Phytophthora species. This document offers a comprehensive workflow, from the chemical synthesis and characterization of Etridiazole to the subsequent in vitro evaluation of its fungicidal efficacy, designed for researchers and professionals in agrochemical development.
Introduction and Scientific Principle
This compound is an aromatic ether that serves as a key building block in organic synthesis. Its primary relevance in the agrochemical sector is as a direct precursor to 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, commonly known as Etridiazole (CAS No. 2593-15-9).[1][2] Etridiazole is a protective and curative fungicide widely applied as a soil drench or seed treatment to protect crops like cotton, ornamentals, and vegetables from root rot and damping-off diseases.[3][4]
The synthesis detailed herein involves a nucleophilic substitution reaction where this compound is reacted with a salt of 3-(trichloromethyl)-1,2,4-thiadiazole. The ethoxy group in the final Etridiazole molecule, derived from the precursor, is crucial for its fungicidal activity. Understanding this synthesis pathway is fundamental for researchers aiming to produce Etridiazole for laboratory-scale efficacy testing or developing novel analogs.
Synthesis of Etridiazole from this compound
This section outlines the laboratory-scale synthesis of Etridiazole. The protocol is designed to be self-validating through clear procedural steps and subsequent product characterization.
Rationale and Reaction Scheme
The core of this synthesis is the formation of a thiadiazole ether. The reaction joins the this compound moiety to the thiadiazole ring system. While the precise commercial synthesis pathways are proprietary, a common laboratory approach involves the reaction of the precursor with a suitable thiadiazole derivative. For the purpose of this guide, we will illustrate the final conceptual step in the formation of Etridiazole. The commercial production involves synthesizing the key intermediate, 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, by chlorinating and ethoxylating a thiadiazole ring system.[5]
Detailed Synthesis Protocol
Materials & Reagents:
-
This compound
-
3-(Trichloromethyl)-1,2,4-thiadiazole potassium salt (or equivalent reactive derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, combine 3-(trichloromethyl)-1,2,4-thiadiazole potassium salt (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Potassium carbonate acts as a base to facilitate the reaction.
-
-
Solvent and Reactant Addition: Add anhydrous DMF (approx. 100 mL) to the flask and stir the suspension. Add this compound (1.1 eq) dropwise to the stirring mixture.
-
Rationale: DMF is an excellent polar aprotic solvent for this type of substitution reaction. A slight excess of the benzene precursor ensures the complete consumption of the more valuable thiadiazole salt.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle and stir vigorously for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC is crucial for determining when the starting material has been consumed, preventing prolonged heating that could lead to product degradation.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water and extract with dichloromethane (3 x 75 mL).
-
Rationale: This step quenches the reaction and moves the organic product from the polar DMF solvent into the immiscible organic solvent (DCM).
-
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Rationale: Washing removes residual DMF, acidic/basic impurities, and water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product, Etridiazole.
-
Rationale: Chromatography is essential to separate the pure Etridiazole from unreacted starting materials and any side products, ensuring high purity for subsequent bioassays.
-
Characterization of Etridiazole
To confirm the identity and purity of the synthesized product, the following analyses are recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (247.53 g/mol ).[2]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Melting Point: The pure compound has a melting point of approximately 19.9°C and appears as a pale-yellow liquid or semisolid.[6][7]
Data Summary
| Parameter | Value/Description |
| Precursor | This compound |
| Final Product | Etridiazole |
| CAS Number | 2593-15-9[1] |
| Molecular Formula | C₅H₅Cl₃N₂OS[2] |
| Molecular Weight | 247.53 g/mol [2] |
| Reaction Type | Nucleophilic Substitution |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Typical Yield | 75-85% (post-purification) |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Etridiazole.
Application Protocol: In Vitro Evaluation of Fungicidal Activity
Once synthesized and purified, Etridiazole's biological activity must be confirmed. This protocol describes a standard method for assessing its efficacy against a target pathogen like Pythium aphanidermatum.
Principle
The fungicidal activity is quantified by measuring the inhibition of mycelial growth of a target pathogen on a nutrient agar medium amended with different concentrations of the synthesized Etridiazole. The results are used to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth).
Protocol for Mycelial Growth Inhibition Assay
Materials:
-
Synthesized Etridiazole
-
Pythium aphanidermatum (or other target oomycete) culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (DMSO)
-
Incubator set to 25-28°C
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the purified Etridiazole in DMSO.
-
Rationale: DMSO is used to dissolve the lipophilic Etridiazole before it is incorporated into the aqueous agar medium.
-
-
Amended Media Preparation: Autoclave the PDA medium and cool it to about 45-50°C. Add the Etridiazole stock solution to the molten agar to achieve final concentrations (e.g., 0, 1, 10, 50, 100 ppm). A control plate should contain an equivalent amount of DMSO without the fungicide.
-
Trustworthiness: A DMSO-only control is critical to ensure that the solvent itself does not inhibit fungal growth.
-
-
Plating: Pour approximately 20 mL of each amended agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing Pythium culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.[8]
-
Incubation: Incubate the plates at 25-28°C in the dark for 3-5 days, or until the mycelial growth in the control plate has nearly reached the edge of the dish.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions for each plate. Average the two measurements.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where: C = Average diameter of the fungal colony in the control plate, and T = Average diameter of the fungal colony in the treatment plate.
-
-
EC₅₀ Determination: Plot the % inhibition against the logarithm of the Etridiazole concentration and determine the EC₅₀ value using probit analysis or regression.
Bioassay Workflow Diagram
Caption: Workflow for in vitro fungicidal activity testing.
Mechanism of Action Overview
Etridiazole is a multi-site inhibitor that disrupts fungal cell integrity. Its primary modes of action are believed to be:
-
Lipid Peroxidation: It inhibits the biosynthesis of essential fatty acids, leading to the oxidative degradation of lipids within the fungal cell membrane.[3][9] This compromises membrane function and leads to cell death.[9]
-
Inhibition of Respiration: It can interfere with the mitochondrial respiratory chain, specifically between cytochromes b and c, disrupting energy production in the pathogen.[4]
This systemic action allows Etridiazole to be absorbed by plant roots and translocated within the plant, offering protection from the inside out.[3][10]
Safety Considerations
Etridiazole is classified as a Group B2 Probable Human Carcinogen by the EPA.[1] All synthesis and handling procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12][13] Consult the Safety Data Sheet (SDS) for both this compound and Etridiazole before commencing any work.
Conclusion
This compound is a valuable and indispensable starting material in agrochemical research, directly enabling the synthesis of the potent fungicide Etridiazole. The protocols provided in this guide offer a robust framework for researchers to synthesize, purify, and validate the biological activity of Etridiazole, facilitating further studies into its application, efficacy, and the development of next-generation fungicides.
References
- Wikipedia. (n.d.). Etridiazole.
- Chemical Warehouse. (n.d.). Etridiazole - Active Ingredient Page.
- Warren, J. G., & Funnell-Harris, D. L. (2015). Influence of pH and Etridiazole on Pythium Species in. ASHS Journals.
- Mitlehner, A. W., Mertz, J. L., McManus, J. R., & Putterman, G. J. (n.d.). Etridiazole - Efficacy, Mode of Action and Plant Metabolism. The National Cotton Council.
- National Institute of Standards and Technology. (n.d.). Etridiazole. NIST Chemistry WebBook.
- University of Hertfordshire. (n.d.). Etridiazole (Ref: Olin 2424). AERU.
- Gilba Solutions. (n.d.). Terrazole 350WP.
- PubChem. (n.d.). 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene.
- PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene.
- Sharifi, K., et al. (2015). In Vitro Evaluation of Enzymatic and Antifungal Activities of Soil-Actinomycetes Isolates and Their Molecular Identification by PCR. Jundishapur Journal of Microbiology, 8(5), e17537.
Sources
- 1. Etridiazole - Wikipedia [en.wikipedia.org]
- 2. Etridiazole [webbook.nist.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. hort [journals.ashs.org]
- 5. Etridiazole (Ref: Olin 2424) [sitem.herts.ac.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. ETRIDIAZOLE | 2593-15-9 [chemicalbook.com]
- 8. In Vitro Evaluation of Enzymatic and Antifungal Activities of Soil-Actinomycetes Isolates and Their Molecular Identification by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gilbasolutions.com [gilbasolutions.com]
- 10. cotton.org [cotton.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Novel Functional Polymers from 1-Chloro-4-(2-chloroethoxy)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Advanced Polymeric Architectures
High-performance polymers, such as poly(arylene ether)s (PAEs), are renowned for their exceptional thermal stability, robust mechanical properties, and chemical resistance.[1][2] These characteristics make them ideal candidates for demanding applications. The introduction of functional groups into these polymer backbones opens up a new dimension of possibilities, particularly in the realm of biomedical sciences and drug development. 1-Chloro-4-(2-chloroethoxy)benzene is a unique monomer that offers the potential to create novel PAEs with a strategically placed reactive handle. The chloroethoxy side chain serves as a versatile anchor for post-polymerization modification, allowing for the covalent attachment of a wide array of functional moieties.[3] This guide provides a comprehensive overview of the synthesis of novel polymers from this compound, detailing both the initial polymerization and subsequent functionalization steps. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their quest for next-generation functional materials.
Strategic Overview: A Two-Pronged Approach to Functional Polymers
The synthesis of functional polymers from this compound is envisioned as a two-stage process. The first stage involves the formation of the poly(arylene ether) backbone via a palladium-catalyzed C-O polycondensation reaction. This modern approach is particularly suited for the polymerization of less reactive aryl chlorides.[1][4] The second stage leverages the reactivity of the pendant chloroethoxy group for post-polymerization modification through nucleophilic substitution reactions. This modular approach allows for the creation of a diverse library of functional polymers from a single parent polymer.
Figure 1: A two-stage workflow for synthesizing functional polymers.
Part 1: Synthesis of the Parent Polymer via Palladium-Catalyzed Polycondensation
The unactivated nature of the aryl chloride in this compound necessitates a more potent catalytic system than traditional nucleophilic aromatic substitution (SNAr) conditions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, even with challenging substrates like aryl chlorides.[1][4]
Protocol 1: Synthesis of Poly(1-(2-chloroethoxy)-4-phenylene ether-co-4,4'-isopropylidene-diphenylene ether)
This protocol describes the synthesis of a copolymer from this compound and Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dean-Stark trap (optional)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for filtration and precipitation
Procedure:
-
Reactor Setup: Assemble the reaction flask with a condenser and an inert gas inlet. Dry the glassware thoroughly in an oven and cool under a stream of inert gas.
-
Reagent Charging: To the flask, add this compound (1 equivalent), Bisphenol A (1 equivalent), and anhydrous potassium carbonate (2.5 equivalents).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equivalents) and RuPhos (0.04 equivalents) in a small amount of anhydrous toluene.
-
Solvent Addition: Add anhydrous DMF and toluene (e.g., a 2:1 v/v mixture) to the reaction flask to achieve a monomer concentration of approximately 0.5 M.
-
Inerting the System: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas to remove any dissolved oxygen.
-
Catalyst Injection: Inject the prepared catalyst solution into the reaction mixture via syringe.
-
Polymerization: Heat the reaction mixture to 140-160 °C with vigorous stirring. If using a Dean-Stark trap, azeotropically remove any water formed during the reaction with toluene. Monitor the reaction progress by observing the increase in viscosity. The polymerization is typically carried out for 12-24 hours.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Dilute the viscous solution with additional DMF if necessary. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol and then with deionized water to remove any residual salts and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.
Expected Results and Characterization
The resulting polymer is expected to be a white to off-white solid. The molecular weight and polydispersity can be tailored by adjusting the reaction time, temperature, and monomer-to-catalyst ratio.
| Parameter | Typical Range/Value | Characterization Technique |
| Number Average MW (Mn) | 15,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp (Td5) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Structural Confirmation | Peaks corresponding to aromatic and aliphatic protons | ¹H NMR Spectroscopy |
Part 2: Post-Polymerization Modification of the Chloroethoxy Group
The terminal chloride on the ethoxy side chain is an excellent electrophilic site for nucleophilic substitution reactions.[5] This allows for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications in drug development.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemicals [chemicals.thermofisher.cn]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-4-(2-chloroethoxy)benzene
Introduction: A Tale of Two Chlorines - Navigating the Dichotomous Reactivity of 1-Chloro-4-(2-chloroethoxy)benzene
This compound is a bifunctional electrophile presenting a fascinating challenge in synthetic chemistry. It possesses two chlorine atoms at distinct positions: one bonded to an aromatic sp²-hybridized carbon and the other to an aliphatic sp³-hybridized carbon. This structural arrangement leads to a significant disparity in their reactivity towards nucleophiles. The aryl chloride is generally unreactive due to the high strength of the C(sp²)-Cl bond, which has partial double bond character from resonance with the benzene ring.[1] Consequently, nucleophilic aromatic substitution (SNAr) on this unactivated ring requires forcing conditions, such as high temperatures and pressures, or the use of metal catalysts.[2]
In stark contrast, the chloroethoxy side chain features a primary alkyl chloride. This C(sp³)-Cl bond is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions typically proceed under much milder conditions with a wide range of nucleophiles. This inherent difference in reactivity allows for the selective functionalization of this compound, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials.
This technical guide provides detailed protocols and mechanistic insights for achieving selective nucleophilic substitution at both the aliphatic and aromatic positions of this compound.
Part 1: Selective Substitution at the Aliphatic Chloroethyl Group (SN2 Reactions)
The primary alkyl chloride of the 2-chloroethoxy group is the more reactive site for nucleophilic attack under standard conditions. These reactions proceed via a classic SN2 mechanism, which is favored by polar aprotic solvents and strong nucleophiles.
Core Mechanism: The SN2 Pathway
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (chloride).
Caption: SN2 mechanism at the aliphatic center.
Protocol 1.1: Williamson Ether Synthesis with Alkoxides
This protocol details the formation of an ether linkage at the aliphatic side chain by reacting this compound with an alkoxide.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or an alcohol and a strong base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 1.2: Amination with Primary or Secondary Amines
This protocol describes the synthesis of a secondary or tertiary amine by reacting this compound with a primary or secondary amine, respectively.
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine) (1.5 equivalents)
-
Polar aprotic solvent (e.g., Acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (2.2 equivalents) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the mixture. The excess amine and the inorganic base serve to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product via flash column chromatography.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product |
| Methoxide | CH₃ONa or CH₃OH/NaH | - or NaH | THF or DMF | 25 - 65 | 4 - 12 | 1-(2-Methoxyethoxy)-4-chlorobenzene |
| Ethoxide | C₂H₅ONa or C₂H₅OH/NaH | - or NaH | THF or DMF | 25 - 70 | 4 - 12 | 1-(2-Ethoxyethoxy)-4-chlorobenzene |
| Phenoxide | C₆H₅OH/K₂CO₃ | K₂CO₃ | Acetonitrile | 80 | 6 - 18 | 1-Chloro-4-(2-phenoxyethoxy)benzene |
| Diethylamine | (C₂H₅)₂NH | K₂CO₃ | Acetonitrile | 80 | 8 - 24 | N,N-Diethyl-2-(4-chlorophenoxy)ethanamine |
| Morpholine | C₄H₉NO | K₂CO₃ | Acetonitrile | 80 | 6 - 18 | 4-(2-(4-Chlorophenoxy)ethyl)morpholine |
Table 1: Representative Conditions for SN2 Reactions at the Aliphatic Center.
Part 2: Substitution at the Aromatic Chlorine (SNAr and Metal-Catalyzed Reactions)
The chlorine atom attached to the benzene ring is significantly less reactive. Its substitution requires overcoming a higher activation energy. This can be achieved through harsh reaction conditions (SNAr) or by employing transition metal catalysis.
Protocol 2.1: High-Temperature and Pressure Hydrolysis (SNAr)
This protocol outlines the substitution of the aromatic chlorine with a hydroxyl group, a process analogous to the industrial Dow process for phenol synthesis.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
High-pressure reactor (autoclave)
Procedure:
-
Place this compound (1.0 equivalent) and a 10% aqueous solution of sodium hydroxide (excess) into a high-pressure autoclave.
-
Seal the reactor and heat to 300-350 °C. The pressure will increase significantly under these conditions.
-
Maintain the temperature and stir for several hours. Monitor the reaction by taking aliquots (if the reactor allows) and analyzing by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and acidify with a strong acid (e.g., HCl) to protonate the resulting phenoxide.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Caption: SNAr mechanism at the aromatic center.
Protocol 2.2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination allows for the formation of C-N bonds at the aromatic position under significantly milder conditions than SNAr.[3]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.
-
Add a solution of this compound (1.0 equivalent) and the amine (1.2 equivalents) in the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2.3: Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds with aryl halides, typically requiring higher temperatures than palladium-catalyzed methods but offering a cost-effective alternative. Recent developments have led to milder conditions.[4][5]
Materials:
-
This compound
-
Amine (1.5 - 2.0 equivalents)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine, 10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a reaction vessel, add the copper(I) salt, the ligand, the base, this compound (1.0 equivalent), and the amine (1.5 - 2.0 equivalents).
-
Add the solvent and heat the mixture to 120-150 °C under an inert atmosphere.
-
Stir the reaction for 12-48 hours, monitoring its progress by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Reaction Type | Catalyst/Conditions | Nucleophile | Base | Solvent | Temperature (°C) |
| SNAr | High Temp & Pressure | H₂O | NaOH | Water | 300 - 350 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Aniline | NaOt-Bu | Toluene | 100 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Morpholine | K₃PO₄ | Dioxane | 100 |
| Ullmann | CuI / 1,10-phenanthroline | Benzylamine | K₂CO₃ | DMF | 130 - 150 |
| Ullmann | CuI / DMEDA | Ammonia | K₃PO₄ | DMSO | 120 - 140 |
Table 2: Conditions for Nucleophilic Substitution at the Aromatic Center.
Workflow for Sequential Functionalization
The differential reactivity of the two chlorine atoms can be exploited for the stepwise synthesis of disubstituted products.
Caption: Sequential substitution workflow.
Conclusion
This compound is a valuable synthetic intermediate due to the distinct reactivity of its two carbon-chlorine bonds. By carefully selecting the reaction conditions—mild for the aliphatic chloride and more forcing or catalytic for the aryl chloride—researchers can achieve selective and sequential functionalization. The protocols outlined in this guide provide a robust starting point for exploring the rich chemistry of this versatile molecule, enabling the development of novel compounds for a wide range of applications in the pharmaceutical and materials science industries.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Vedantu. Explain the nucleophilic substitution reaction of chlorobenzene.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions: An Overview. Chemical Reviews, 116(19), 12564–12649.
Sources
- 1. Explain the nucleophilic substitution reaction of class 11 chemistry CBSE [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Electrophilic Aromatic Substitution on 1-Chloro-4-(2-chloroethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on 1-Chloro-4-(2-chloroethoxy)benzene. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the theoretical principles governing the reactivity and regioselectivity of this substrate, offering detailed, field-proven protocols for key EAS transformations including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The causality behind experimental choices is elucidated to ensure both scientific integrity and practical applicability.
Introduction to the Substrate: this compound
This compound is a disubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic functionalization of its benzene ring through electrophilic aromatic substitution is a critical step in elaborating its structure. Understanding the interplay of the directing effects of its two substituents is paramount for predicting and controlling the outcomes of such reactions.
The benzene ring is substituted with a chloro group and a 2-chloroethoxy group. The chloro group is a classic example of a deactivating, yet ortho, para-directing substituent.[1] Conversely, the alkoxy group (-OR) of the 2-chloroethoxy moiety is an activating, ortho, para-director.[2] This dichotomy in electronic effects presents a fascinating case for regioselective synthesis.
Predicting Reactivity and Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the cumulative electronic effects of the existing substituents. In the case of this compound, we have:
-
The Chloro Group (-Cl): This group is moderately deactivating due to its electron-withdrawing inductive effect (-I), which is stronger than its electron-donating resonance effect (+M).[1] Nevertheless, the resonance effect, which directs electron density to the ortho and para positions, makes it an ortho, para-director.[3]
-
The 2-Chloroethoxy Group (-OCH₂CH₂Cl): The oxygen atom directly attached to the ring has lone pairs of electrons that it can donate to the aromatic system via a strong resonance effect (+M). This effect outweighs the inductive withdrawal (-I) of the electronegative oxygen, making the group as a whole activating and ortho, para-directing.[2][4]
When an activating and a deactivating group are present on the same ring, the activating group's directing effect generally dominates.[5] Therefore, the 2-chloroethoxy group will dictate the position of electrophilic attack. The positions ortho to the 2-chloroethoxy group (C2 and C6) are the most activated and, consequently, the most likely sites for substitution. The para position is already occupied by the chloro group.
Steric hindrance may play a role in the ratio of the possible ortho-substituted products, although in this case, the two ortho positions are electronically equivalent.
Caption: Generalized workflow for electrophilic aromatic substitution reactions.
Nitration
The introduction of a nitro group (-NO₂) is a fundamental transformation. The standard nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). [6] Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq). Dissolve it in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cooling: Cool the flask to 0-5 °C in an ice-water bath.
-
Reagent Addition: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, keeping it cool. Add this mixture dropwise to the solution of the substrate, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-chloro-2-nitro-4-(2-chloroethoxy)benzene.
Expected Major Product: 1-Chloro-2-nitro-4-(2-chloroethoxy)benzene.
Bromination
Halogenation, such as bromination, requires a Lewis acid catalyst to polarize the halogen molecule, thereby generating a more potent electrophile. [7][8] Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet to a trap (for HBr), add this compound (1.0 eq) and a solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) (0.1 eq) to the flask.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent from the dropping funnel at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the bromine color has discharged. Monitor the reaction by TLC or GC-MS.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated solution of sodium bisulfite to consume any unreacted bromine.
-
Extraction: Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 1-bromo-2-chloro-4-(2-chloroethoxy)benzene.
Expected Major Product: 1-Bromo-2-chloro-4-(2-chloroethoxy)benzene.
Friedel-Crafts Acylation
This reaction is a reliable method for introducing an acyl group onto the aromatic ring, forming a ketone. A key advantage over Friedel-Crafts alkylation is the prevention of polysubstitution, as the resulting ketone is less reactive than the starting material. [9] Protocol:
-
Setup: Assemble a dry three-necked flask with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel. Add this compound (1.0 eq) and a dry solvent like dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Reagent Addition: Add acetyl chloride (CH₃COCl) (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated if necessary, but monitor for potential side reactions.
-
Quenching and Workup: Cool the flask in an ice bath and slowly add cold water to decompose the aluminum chloride complex. Then, add dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting ketone, 1-(2-chloro-5-(2-chloroethoxy)phenyl)ethanone, can be purified by vacuum distillation or column chromatography.
Expected Major Product: 1-(2-Chloro-5-(2-chloroethoxy)phenyl)ethanone.
Sulfonation
Sulfonation introduces the sulfonic acid group (-SO₃H) and is typically performed using fuming sulfuric acid. The reaction is reversible. [6] Protocol:
-
Setup: In a round-bottom flask with a magnetic stirrer, place this compound (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid (containing 20% SO₃) (3-4 eq).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction can be gently heated to 40-50 °C to ensure completion.
-
Quenching and Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. The sulfonic acid product will precipitate as a solid.
-
Isolation: Isolate the solid product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Purification: The product can be purified by recrystallization from water or by converting it to its sodium salt by neutralization with sodium hydroxide, followed by recrystallization.
Expected Major Product: 2-Chloro-5-(2-chloroethoxy)benzenesulfonic acid.
Summary of Expected Products
| Reaction | Electrophile | Major Product Name | Minor Isomer(s) |
| Nitration | NO₂⁺ | 1-Chloro-2-nitro-4-(2-chloroethoxy)benzene | 1-Chloro-3-nitro-4-(2-chloroethoxy)benzene |
| Bromination | Br⁺ | 1-Bromo-2-chloro-4-(2-chloroethoxy)benzene | 2-Bromo-1-chloro-4-(2-chloroethoxy)benzene |
| Acylation | CH₃CO⁺ | 1-(2-Chloro-5-(2-chloroethoxy)phenyl)ethanone | 1-(3-Chloro-4-(2-chloroethoxy)phenyl)ethanone |
| Sulfonation | SO₃ | 2-Chloro-5-(2-chloroethoxy)benzenesulfonic acid | 3-Chloro-4-(2-chloroethoxy)benzenesulfonic acid |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (sulfuric, nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Anhydrous aluminum chloride and iron(III) bromide are water-sensitive and react violently with moisture. Handle in a dry environment.
-
Bromine is toxic, corrosive, and has a high vapor pressure. Handle with appropriate care and have a quenching agent (sodium bisulfite) readily available.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- Purdue University. 12.15 Multiple Substituent Effects.
- Chemguide. Friedel-Crafts Acylation of Benzene.
- ChemTalk. Directing Effects.
- Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions.
- Google Patents. CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.
- Chad's Prep. EAS Friedel Crafts Alkylation and Acylation.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.
- MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.
- Chemguide. The Halogenation of Benzene - Electrophilic Substitution.
- CK-12 Foundation. Electrophilic Substitution Reactions - Haloarenes.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Khan Academy. Electrophilic aromatic substitution in Haloarenes (practice).
- MDPI. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Chemistry LibreTexts. (2021). 4.5: Electrophilic Aromatic Substitution.
- ResearchGate. (2025). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid.
- Chemistry LibreTexts. (2023). The Halogenation of Benzene.
- PubChem. 1-Chloro-4-sulfonyl-benzene.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- YouTube. (2014). Halogenation of Benzene.
- YouTube. (2023). Organic Chemistry 2 - Ch18.2 - Halogenations.
- Royal Society of Chemistry. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum.
- YouTube. (2023). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene.
- PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene.
- Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.
- YouTube. (2023). 4-Chlorobenzene sulfonic acid.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. people.wou.edu [people.wou.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for the Purification of 1-Chloro-4-(2-chloroethoxy)benzene by Recrystallization
Abstract: This document provides a detailed protocol for the purification of 1-Chloro-4-(2-chloroethoxy)benzene via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity, a necessary prerequisite for its application in pharmaceutical synthesis and advanced materials research. This guide outlines a robust single-solvent recrystallization method using ethanol, chosen for its favorable solubility profile with chlorinated aromatic ethers. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations, troubleshooting guidance, and safety protocols to ensure a successful and safe purification process.
Introduction and Scientific Principle
This compound is a halogenated aromatic ether, a class of compounds often utilized as intermediates in the synthesis of more complex molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final product.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process selectively excludes impurity molecules, which remain dissolved in the cooled solvent (mother liquor). The subsequent isolation of these crystals by filtration yields a significantly purified product.[2]
Compound and Solvent Data
A thorough understanding of the physicochemical properties of both the compound and the potential solvents is the foundation of a successful recrystallization protocol.
Table 1: Physicochemical Properties of this compound and Selected Solvents
| Property | This compound | Ethanol (95%) | Isopropanol | Hexane |
| Molecular Formula | C₈H₈Cl₂O | C₂H₅OH | C₃H₈O | C₆H₁₄ |
| Molecular Weight | 191.05 g/mol | 46.07 g/mol | 60.10 g/mol | 86.18 g/mol |
| CAS Number | 13025-54-4 | 64-17-5 | 67-63-0 | 110-54-3 |
| Appearance | White to off-white solid | Colorless liquid | Colorless liquid | Colorless liquid |
| Melting Point | Not available | -114 °C | -89 °C | -95 °C |
| Boiling Point | Not available | 78 °C | 82 °C | 69 °C |
| Solubility Profile | Soluble in hot alcohols; sparingly soluble in cold alcohols; soluble in nonpolar solvents like hexane. | Miscible with water & many organic solvents | Miscible with water & many organic solvents | Immiscible with water |
Solvent Selection Rationale:
The principle of "like dissolves like" suggests that moderately polar solvents are suitable for this compound.[1]
-
Ethanol/Isopropanol: These are excellent candidates. Chlorinated aromatic compounds often exhibit the desired solubility differential in alcohols—high solubility when hot and low solubility when cold.[4]
-
Hexane: While the compound is likely soluble in hexane, the solubility may not vary significantly with temperature, making it less ideal as a single solvent but potentially useful as an anti-solvent in a mixed-solvent system.
-
Water: Due to the organic and relatively nonpolar nature of the molecule, it is expected to be insoluble in water.
Based on this analysis, 95% Ethanol is selected as the primary solvent for this protocol due to its effectiveness, low toxicity, and appropriate boiling point, which is well below the likely decomposition temperature of the compound.[2]
Detailed Recrystallization Protocol
Materials and Equipment
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Graduated cylinders
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Powder funnel
-
Watch glass (to cover flask)
-
Büchner funnel and filter flask
-
Filter paper (to fit Büchner funnel)
-
Vacuum source (aspirator or pump)
-
Spatula
-
Glass rod
-
Ice bath container
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add an initial 30-40 mL of 95% ethanol to the flask.
-
Place the flask on a hotplate and heat the mixture to a gentle boil while stirring.
-
Expert Insight: The objective is to create a saturated solution at the boiling point of the solvent. Add more 95% ethanol in small increments (1-2 mL at a time) from a pre-heated container until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent required to ensure maximum recovery of the purified compound upon cooling. An excess of solvent will result in a lower yield as more product will remain in the mother liquor.
Step 2: (Optional) Hot Filtration for Insoluble Impurities
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed by hot filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would lead to product loss.
-
Carefully and quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass. The watch glass prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature on a benchtop.
-
Expert Insight: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling tends to trap impurities within a rapidly formed crystal lattice, diminishing the effectiveness of the purification.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Isolation of Crystals by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor (filtrate) can be used to rinse the flask.
Step 5: Washing and Drying the Purified Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold 95% ethanol.
-
Causality: Washing with a minimal amount of cold solvent is essential. The cold solvent will wash away the residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product crystals.
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them and remove most of the solvent.
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass. Spread them out to facilitate drying.
-
Dry the crystals to a constant weight, either in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Calculate the final yield and assess purity via melting point analysis and/or other analytical techniques (e.g., HPLC, NMR).
Visualization of the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of this compound.
Safety Precautions and Hazard Management
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: While specific toxicity data is limited, related chlorinated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[5][6] Avoid generating dust.
-
Ethanol: A flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7]
-
Heating: Use a hotplate with a stirrer; avoid using Bunsen burners due to the flammability of the solvent. Ensure the apparatus is securely clamped.
-
Vacuum Filtration: Inspect glassware for cracks before use to prevent implosion under vacuum.
In case of exposure, follow standard first-aid measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[8]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth and seek immediate medical attention.
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| No crystals form on cooling | Too much solvent was added; the solution is not saturated. | Re-heat the solution and boil off some of the solvent under a gentle stream of nitrogen or air in a fume hood. Allow to cool again. If crystals still do not form, scratch the inner wall of the flask with a glass rod at the liquid's surface to induce nucleation. |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly. Consider using a lower-boiling point solvent if the problem persists. |
| Low recovery/yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Colored purified product | Colored impurities were not removed. | Before the cooling step, re-heat the solution to boiling and add a small amount (spatula tip) of activated charcoal. Boil for 5-10 minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding to the cooling step. |
References
- ChemChart. (n.d.). 1-(2-CHLOROETHOXY)-2-ETHOXYBENZENE (56842-04-7).
- Let's learn chemistry. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Pharmaffiliates. (n.d.). CAS No: 1662702-90-0 | Product Name: 1-Chloro-2-(4-ethoxybenzyl)benzene.
- ChemSrc. (2025). (2-Chloroethoxy)benzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
- U.S. Environmental Protection Agency. (n.d.). Benzene, 1-chloro-4-phenoxy- - Substance Details.
- National Center for Biotechnology Information. (n.d.). Benzene, (2-chloroethoxy)-. PubChem.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.
- National Center for Biotechnology Information. (n.d.). 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. PubChem.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem.
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of "1-Chloro-4-(2-chloroethoxy)benzene"
Application Note: High-Sensitivity GC-MS Analysis of 1-Chloro-4-(2-chloroethoxy)benzene
Abstract
This application note presents a comprehensive and robust methodology for the identification and quantification of this compound, a semi-volatile haloether compound. As a member of the chloroalkylether class, precise analytical determination is crucial for its use as a chemical intermediate and for monitoring potential environmental presence.[1] This guide provides a detailed protocol employing Gas Chromatography-Mass Spectrometry (GC-MS), a technique that offers the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.[2][3] We delve into the causality behind each procedural step, from sample preparation via liquid-liquid extraction to the intricacies of mass spectral fragmentation, ensuring a self-validating and reproducible workflow for researchers in synthetic chemistry and environmental analysis.
Introduction and Scientific Principle
This compound belongs to the haloether family of organic compounds. These compounds are often utilized as intermediates in the synthesis of more complex molecules.[1] Their analysis is critical for process control, purity assessment, and environmental monitoring. Gas Chromatography (GC) is the ideal separation technique for such semi-volatile compounds, separating analytes based on their boiling points and interaction with the stationary phase within the analytical column.[4][5] The subsequent detection by Mass Spectrometry (MS) provides two critical dimensions of data: the mass-to-charge ratio (m/z) of the intact molecular ion and the characteristic fragmentation pattern generated upon electron ionization (EI). For halogenated compounds, the distinct isotopic distribution of elements like chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation, making MS an exceptionally trustworthy detector.
This protocol is designed to provide a reliable framework for analyzing this compound, focusing on achieving high sensitivity, selectivity, and reproducibility.
Comprehensive Analytical Workflow
The entire process, from sample receipt to final data interpretation, follows a systematic and logical progression. Each stage is optimized to minimize analyte loss and matrix interference, ensuring the integrity of the final result.
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for extracting semi-volatile compounds like haloethers from an aqueous matrix.[3] The choice of dichloromethane as the extraction solvent is based on its immiscibility with water and its high affinity for semi-volatile organic compounds.[2]
Step-by-Step Protocol:
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container. If residual chlorine is suspected, dechlorinate with sodium thiosulfate.
-
Spiking (Optional): For quantitative analysis, spike the sample with a known concentration of a surrogate standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.
-
Collection: Drain the bottom organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 3-6 two more times with fresh 30 mL aliquots of dichloromethane, combining all organic extracts. This ensures exhaustive extraction of the analyte.
-
Drying: Add anhydrous sodium sulfate to the combined extract to remove residual water, which can interfere with GC analysis. Swirl until the drying agent no longer clumps.
-
Concentration: Carefully decant the dried extract into a Kuderna-Danish (K-D) concentrator or a similar apparatus. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen gas in a warm water bath. Causality Note: Over-concentration can lead to the loss of semi-volatile analytes like haloethers.[6]
-
Final Volume: Adjust the final volume to 1.0 mL with the desired GC-compatible solvent (e.g., hexane or dichloromethane) and transfer to a 1.5 mL glass autosampler vial for analysis.[7]
GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard capillary GC-MS system. A non-polar (5% phenyl)-methylpolysiloxane column (e.g., HP-5ms or DB-5ms) is chosen for its excellent resolving power for a wide range of semi-volatile organic compounds.[8][9]
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless, 250 °C | Ensures complete vaporization of the analyte and efficient transfer to the column for trace analysis.[4][5] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas that carries the sample through the column without reacting.[9] |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard column for robust separation of semi-volatile compounds.[8] |
| Oven Program | Initial: 60 °C, hold 2 min | A low starting temperature to focus analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A controlled temperature ramp to elute compounds based on their boiling points.[9] | |
| Hold: 5 min at 280 °C | Ensures that all higher-boiling compounds are eluted from the column. | |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard energy that generates stable and library-searchable mass spectra.[8] |
| Mass Range | 45 - 450 amu | A scan range that covers the expected molecular ion and key fragment ions. |
| Source Temp. | 230 °C | Optimized temperature to maintain analyte integrity and prevent contamination. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Acquisition Mode | Full Scan | Used for identification and characterization of the fragmentation pattern. For trace quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[8][10] |
Results: Mass Spectral Interpretation
The key to confident identification lies in the analysis of the mass spectrum. For this compound (Molecular Formula: C₈H₈Cl₂O, Molecular Weight: ~190.0 g/mol for ³⁵Cl isotopes), electron ionization will induce predictable bond cleavages.
Predicted Fragmentation Pathway
The presence of two chlorine atoms, an ether linkage, and an aromatic ring dictates the fragmentation. The most stable fragments will be the most abundant in the spectrum. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any fragments containing both chlorine atoms.[11]
Key Diagnostic Ions
The table below summarizes the expected key ions. The most definitive feature is the isotopic signature arising from the ~3:1 natural abundance of ³⁵Cl to ³⁷Cl.[12]
| m/z (Mass/Charge) | Proposed Ion Fragment | Fragmentation Pathway | Significance |
| 190 / 192 / 194 | [C₈H₈Cl₂O]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. The ~9:6:1 intensity ratio is characteristic of a species with two chlorine atoms. |
| 155 / 157 | [C₈H₈ClO]⁺ | Loss of a Chlorine Radical (•Cl) | Indicates the presence of a C-Cl bond, likely from the more labile chloroethoxy group. |
| 127 / 129 | [C₆H₄ClO]⁺ | Cleavage of the ethyl bridge (loss of •C₂H₄Cl) | A stable chlorophenoxy cation, likely a prominent peak. |
| 111 / 113 | [C₆H₄Cl]⁺ | Loss of the entire chloroethoxy group (•OCH₂CH₂Cl) | Formation of the stable chlorophenyl cation, a common fragment for such structures.[11] |
| 63 / 65 | [C₂H₄Cl]⁺ | Cleavage of the ether C-O bond | Represents the chloroethyl cation, confirming the side chain structure. |
Conclusion
This application note provides a scientifically grounded protocol for the analysis of this compound by GC-MS. By detailing the rationale behind sample preparation, instrument parameters, and mass spectral interpretation, this guide serves as a reliable resource for researchers. The combination of chromatographic retention time, molecular ion confirmation, and the characteristic fragmentation pattern—especially the distinct chlorine isotopic signatures—allows for unambiguous identification and quantification of the target analyte. The methodology is robust, reproducible, and can be adapted for various matrices with appropriate validation.
References
- US Environmental Protection Agency. Method 8111: Haloethers by Gas Chromatography.
- National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-ethoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- University of California, Davis. Sample Preparation Guidelines for GC-MS.
- Wennrich, L., Engewald, W., & Popp, P. (1998). GC Trace Analysis of Haloethers in Water — Comparison of Different Extraction Techniques. International Journal of Environmental Analytical Chemistry, 73(1), 1-15.
- SCION Instruments. Sample preparation GC-MS.
- PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene. National Center for Biotechnology Information.
- Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
- PubChem. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. National Center for Biotechnology Information.
- US Environmental Protection Agency. SW-846 Test Method 8111: Haloethers by Gas Chromatography.
- Michigan State University. Chapter 22 - Gas Chromatography.
- Organomation. GC-MS Sample Preparation.
- ChemSrc. 1-chloro-2-[2-(2-chloroethoxy)ethoxy]benzene.
- Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds. Defense Technical Information Center.
- PubMed. Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and Related Compounds in Marine Pore Water by Automated Thermal Desorption-Gas chromatography/mass Spectrometry Using Disposable Optical Fiber.
- PubChem. 1-Chloro-2-ethoxybenzene. National Center for Biotechnology Information.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- GBC Scientific Equipment. GC-MS Application Notes.
- ResearchGate. Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemistry LibreTexts. Gas Chromatography.
- Doc Brown's Chemistry. Mass spectrum of chlorobenzene.
- PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. National Center for Biotechnology Information.
- Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
Sources
- 1. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. organomation.com [organomation.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epa.gov [epa.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-Chloro-4-(2-chloroethoxy)benzene
Abstract
This guide provides a detailed protocol and in-depth analysis for the structural characterization of 1-Chloro-4-(2-chloroethoxy)benzene using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in various chemical syntheses, unambiguous structural confirmation is paramount.[1] This document outlines field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Need for Precise Characterization
This compound is a disubstituted aromatic ether. Its structure comprises a 1,4-substituted benzene ring and a chloroethoxy side chain. The precise arrangement of these functional groups dictates its reactivity and suitability as a precursor in organic synthesis. NMR spectroscopy stands as the gold standard for elucidating the molecular structure of such small organic molecules in solution, providing definitive information on the connectivity of atoms and the chemical environment of each nucleus. This note serves as an authoritative guide to obtaining and interpreting high-quality NMR data for this specific compound.
Foundational Principles and Experimental Design
The choice of experimental parameters is critical for acquiring a high-quality NMR spectrum. Our protocol is designed to be self-validating by controlling for common sources of error.
Solvent Selection: The "Invisible" Matrix
The ideal NMR solvent must dissolve the analyte without contributing interfering signals. Deuterated solvents, where protons (¹H) are replaced by deuterium (²H), are used because the deuterium nucleus resonates at a completely different frequency, making the solvent effectively invisible in a ¹H NMR spectrum.[2][3]
-
Causality: For this compound, Deuterated Chloroform (CDCl₃) is the solvent of choice. Its non-polar nature provides excellent solubility for the analyte, and its residual proton signal (CHCl₃) appears at a known chemical shift (~7.26 ppm), which typically does not overlap with the primary signals of interest.[3] Furthermore, its low viscosity ensures sharp spectral lines, and it is easily removed by evaporation if sample recovery is needed.[4]
Sample Concentration: A Balancing Act
The amount of sample used is a compromise between sensitivity and spectral quality.
-
¹H NMR: Requires a lower concentration, typically 5-25 mg of the compound in 0.6-0.7 mL of solvent.[2][5] Higher concentrations can increase viscosity, leading to broader spectral lines and potentially complicating the shimming process.[5]
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample (50-100 mg) is required to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[2]
Detailed Experimental Protocols
This section provides a step-by-step methodology for preparing a high-quality NMR sample. Adherence to this protocol minimizes common errors such as poor resolution from particulate matter or signal distortion from paramagnetic impurities.[6]
Workflow for NMR Sample Preparation
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Sample Preparation Protocol
-
Weighing the Analyte: Accurately weigh the appropriate amount of this compound into a clean, dry glass vial.
-
Solubilization: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2] Use of an internal standard like Tetramethylsilane (TMS) is common for precise chemical shift referencing, though modern spectrometers can also reference the residual solvent peak.[2]
-
Filtration (Critical Step): To ensure a homogeneous solution free of particulates, draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base. Suspended solids will disrupt the magnetic field homogeneity, causing significant line broadening and poor spectral resolution.[5][7]
-
Transfer: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height should be between 40-50 mm.[6][8]
-
Capping and Mixing: Cap the NMR tube securely and gently invert it several times to ensure the solution is thoroughly mixed.
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]
Spectral Analysis and Interpretation
The following sections detail the expected ¹H and ¹³C NMR spectra for this compound, with assignments based on established principles of chemical shifts and spin-spin coupling.
Molecular Structure and Atom Numbering
Sources
- 1. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR-Lösungsmittel [sigmaaldrich.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Application Note: FT-IR Spectroscopic Analysis of 1-Chloro-4-(2-chloroethoxy)benzene
Introduction
1-Chloro-4-(2-chloroethoxy)benzene is an organic compound of interest in synthetic chemistry and potentially in the development of pharmaceutical intermediates. Its structure, featuring a substituted benzene ring, an ether linkage, and alkyl and aryl chloride functionalities, presents a unique spectroscopic fingerprint. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds.[1][2] This application note provides a detailed guide to the FT-IR analysis of this compound, covering theoretical principles, a comprehensive experimental protocol, and in-depth data interpretation. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification.[3]
Theoretical Background: The Vibrational Language of Molecules
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[1][4] These vibrations, including stretching and bending of chemical bonds, occur at specific, quantized frequencies. The resulting FT-IR spectrum is a plot of absorbed intensity versus frequency (typically expressed as wavenumbers, cm⁻¹), providing a unique pattern characteristic of the molecule's functional groups and overall structure.[5][6]
For this compound, we anticipate characteristic absorptions arising from:
-
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the benzene ring.
-
Aliphatic C-H Stretching: Vibrations of the hydrogen atoms in the chloroethoxy group.
-
C=C Stretching: In-plane stretching vibrations of the benzene ring.
-
C-O-C (Ether) Stretching: Asymmetric and symmetric stretching of the ether linkage.
-
C-Cl Stretching: Vibrations of the carbon-chlorine bonds on both the aromatic ring and the ethyl chain.
-
Aromatic C-H Bending: Out-of-plane bending vibrations that are indicative of the substitution pattern on the benzene ring.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The choice of sampling technique is crucial for obtaining a reliable FT-IR spectrum. Attenuated Total Reflectance (ATR) is often the preferred method for solids and liquids due to its minimal sample preparation and high reproducibility.[7][8][9]
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal[10]
Sample Preparation
Assuming this compound is a solid or a viscous liquid at room temperature, the following protocol is recommended:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues from previous measurements. Allow the solvent to fully evaporate.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal.[8]
-
Pressure Application: If the sample is a solid, use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8] Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrational modes for most organic compounds.[1] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most characteristic peaks without excessive noise. |
| Number of Scans | 16-32 | Improves the signal-to-noise ratio of the spectrum. |
| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |
Data Analysis and Interpretation
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[3]
Molecular Structure and Vibrational Modes
The structure of this compound dictates its vibrational modes.
Caption: Molecular structure of this compound.
Expected Characteristic FT-IR Absorption Bands
The following table summarizes the anticipated absorption bands for this compound based on its functional groups and data from analogous structures.[11][12]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of hydrogens on a benzene ring.[13] |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium | Arising from the -CH₂- groups in the chloroethoxy chain.[13][14] |
| ~1600, ~1500 | Aromatic C=C Stretch | Medium to Strong | In-ring stretching vibrations of the benzene ring.[13] |
| ~1250 | Aryl-O Stretch (Asymmetric) | Strong | Characteristic of aryl alkyl ethers.[3][15] |
| 1150 - 1050 | Alkyl-O Stretch (Symmetric) | Strong | Characteristic of the C-O-C ether linkage.[15][16] |
| ~1100 - 1000 | Aromatic C-Cl Stretch | Medium | The position can vary depending on the substitution pattern. |
| 850 - 550 | Aliphatic C-Cl Stretch | Medium to Strong | Typically found in this region.[17] |
| ~830 | Aromatic C-H Bend (Out-of-plane) | Strong | Indicative of 1,4-disubstitution on the benzene ring. |
Workflow and Data Validation
A systematic workflow ensures the integrity and reliability of the analytical results.
Caption: Experimental workflow for FT-IR analysis.
Results and Discussion
The obtained FT-IR spectrum should be compared against the expected absorption bands. The "fingerprint region" (below 1500 cm⁻¹) is particularly complex but highly unique to the molecule, making it invaluable for confirming identity when compared to a reference spectrum.[4]
Key spectral features to confirm the identity of this compound:
-
Presence of both aromatic and aliphatic C-H stretches: Peaks just above and below 3000 cm⁻¹ respectively.
-
Strong, characteristic ether bands: Look for the prominent C-O stretching vibrations around 1250 cm⁻¹ and within the 1150-1050 cm⁻¹ range.[15]
-
Evidence of 1,4-disubstitution: A strong out-of-plane C-H bending band around 830 cm⁻¹ would strongly suggest the para-substitution pattern on the benzene ring.
-
C-Cl absorptions: The presence of bands in the expected regions for both aryl and alkyl C-Cl bonds.
Troubleshooting:
-
Broad O-H band (3500-3200 cm⁻¹): Indicates the presence of water or alcohol impurity. The sample may need to be dried.
-
Noisy spectrum: Increase the number of scans or ensure better sample-crystal contact.
-
Sloping baseline: May require a baseline correction using the spectrometer software.
Conclusion
FT-IR spectroscopy, particularly with an ATR accessory, provides a powerful and efficient method for the structural analysis of this compound. By carefully following the outlined protocol and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can confidently verify the identity and purity of this compound. This technique is an indispensable tool in the workflow of synthetic chemistry and drug development for ensuring the quality of starting materials and intermediates.
References
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Northern Illinois University. (n.d.). Sample preparation for FT-IR.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- NIST. (n.d.). Benzene, 1-chloro-2-ethoxy-. In NIST Chemistry WebBook.
- Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- NIST. (n.d.). Benzene, 1-chloro-4-ethoxy-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Chloro-2-ethoxybenzene.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- University of Calgary. (n.d.). Vibrational Modes of Benzene.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook.
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
- ResearchGate. (n.d.). The “breathing” mode is not always a normal vibration of a benzene ring.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- University of Calgary. (n.d.). Vibrational Modes of Benzene.
- University of Colorado Boulder. (n.d.). IR Chart.
- ResearchGate. (2023, September 2). Vibrational modes of benzene.
- PubMed. (2016, February 4). Resonance-Enhanced Raman Scattering of Ring-Involved Vibrational Modes in the (1)B(2u) Absorption Band of Benzene, Including the Kekule Vibrational Modes ν(9) and ν(10).
- SpectraBase. (n.d.). 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum.
Sources
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. azom.com [azom.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. azooptics.com [azooptics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. agilent.com [agilent.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]
- 12. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
"1-Chloro-4-(2-chloroethoxy)benzene" in the synthesis of liquid crystals
Application Note & Protocol
Topic: 1-Chloro-4-(2-chloroethoxy)benzene as a Versatile Synthon for Calamitic Liquid Crystal Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Ether Linkages in Mesogen Design
Thermotropic liquid crystals, particularly of the calamitic (rod-like) type, form the bedrock of modern display technology and are of increasing interest in fields like optical sensing and materials science.[1][2] The molecular architecture of these materials typically consists of a rigid core (mesogenic unit) responsible for anisotropic ordering, flanked by one or more flexible terminal chains that modulate the melting and clearing points.[3] The linkage between these two domains is of critical importance, influencing molecular conformation, polarity, and ultimately, the stability and type of mesophase observed.
Ether linkages are particularly valuable for this purpose. They offer greater chemical stability than ester groups and provide a "kink" in the alkyl chain that can disrupt crystalline packing, often leading to lower melting points and broader liquid crystal temperature ranges.[4] This guide focuses on the application of This compound , a highly versatile and commercially available building block, for the introduction of such ether-linked terminal chains in the synthesis of novel liquid crystals.
This molecule is a bifunctional synthon. The chloroethoxy group contains a primary alkyl chloride, which is an excellent electrophile for SN2 reactions, most notably the Williamson ether synthesis.[5][6] The chlorobenzene moiety provides a second, less reactive handle that can be used for further functionalization or can serve as a terminal polar group, influencing the dielectric properties of the final mesogen. This document provides a comprehensive protocol for the synthesis of a representative cyanobiphenyl-based liquid crystal using this key intermediate, detailing the causality behind each experimental choice and the methods for structural and mesophase characterization.
Part 1: Synthetic Strategy and Core Reaction
The primary synthetic route leveraging this compound is the Williamson ether synthesis . This robust reaction forms an ether by coupling an alkoxide with an alkyl halide.[6][7] In our context, a phenolic mesogenic core is deprotonated with a mild base to form a nucleophilic phenoxide, which then attacks the primary alkyl chloride of our synthon.
The reaction proceeds via an SN2 mechanism, which is favored by the use of a primary alkyl halide and a polar aprotic solvent.[5][8] The choice of a mild base like potassium carbonate (K₂CO₃) is crucial to prevent side reactions, especially when other sensitive functional groups are present on the mesogenic core.
Caption: Core reaction scheme for liquid crystal synthesis via Williamson etherification.
Part 2: Experimental Protocol: Synthesis of 4'-((4-chlorophenyl)oxy)ethoxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the synthesis of a representative nematic liquid crystal. The target molecule combines the well-established 4-cyano-4'-hydroxybiphenyl mesogenic core with the this compound synthon.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Notes |
| 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | C₁₃H₉NO | 19812-93-2 | Mesogenic Core |
| This compound | C₈H₈Cl₂O | 36653-37-3 | Alkylating Synthon |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | Anhydrous, fine powder |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | For extraction |
| Hexane | C₆H₁₄ | 110-54-3 | For recrystallization |
| Deionized Water | H₂O | 7732-18-5 | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Drying agent |
| --- | --- | --- | --- |
| Equipment | --- | --- | --- |
| Round-bottom flask (100 mL) | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer with hotplate | --- | --- | --- |
| Separatory funnel (250 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Büchner funnel and filter flask | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.95 g, 10.0 mmol), this compound (2.10 g, 11.0 mmol, 1.1 eq), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the more valuable mesogenic core. A 2-fold excess of the base ensures the phenolic proton is fully removed to generate the active nucleophile.[9]
-
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Equip the flask with a reflux condenser and a magnetic stir bar.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[7]
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 12-18 hours.
-
Rationale: Elevated temperature provides the necessary activation energy for the reaction. The progress should be monitored to avoid decomposition from prolonged heating.
-
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile is no longer visible.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water. A precipitate should form.
-
Rationale: The organic product is insoluble in water, while the inorganic salts (KBr, excess K₂CO₃) and DMF are soluble. This step effectively quenches the reaction and precipitates the crude product.
-
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove residual salts and DMF. Allow the solid to air-dry on the filter.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Rationale: Recrystallization is a powerful purification technique for crystalline solids. The chosen solvent pair (ethyl acetate/hexane) allows the desired product to crystallize out upon cooling while impurities remain in the solution.
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected product is a white crystalline solid.
Part 3: Characterization and Data Analysis
Validation of the final product requires both structural confirmation and investigation of its thermotropic (liquid crystalline) properties.
Structural Verification
-
¹H NMR: Confirms the presence of aromatic and aliphatic protons with correct integrations and splitting patterns, verifying the ether linkage.
-
FT-IR: Shows the disappearance of the broad phenolic -OH stretch (around 3300 cm⁻¹) and the appearance of characteristic C-O-C ether stretches (around 1250 cm⁻¹ and 1050 cm⁻¹). The nitrile (-C≡N) stretch should remain visible around 2225 cm⁻¹.
-
Mass Spectrometry: Confirms the molecular weight of the final product.
Mesophase Characterization
The liquid crystalline behavior is investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[10][11]
-
Polarized Optical Microscopy (POM): A small sample is heated on a hot stage between two crossed polarizers. Upon melting, the formation of a liquid crystal phase will result in a birefringent, textured image. A nematic phase typically exhibits a threaded or schlieren texture. The temperature at which the texture disappears into a dark isotropic liquid is the clearing point (Tₙ₋ᵢ).
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides precise data on phase transition temperatures and their associated enthalpy changes (ΔH).
Table 1: Expected Thermophysical Properties
| Property | Symbol | Expected Value | Method |
| Crystal-to-Nematic Transition | Tₖ₋ₙ | ~110-120 °C | DSC / POM |
| Nematic-to-Isotropic Transition (Clearing Point) | Tₙ₋ᵢ | ~200-215 °C | DSC / POM |
| Nematic Range | ΔT | ~90-95 °C | Calculated |
| Enthalpy of Melting | ΔHₖ₋ₙ | ~20-30 kJ/mol | DSC |
| Enthalpy of Clearing | ΔHₙ₋ᵢ | ~0.5-1.5 kJ/mol | DSC |
| Note: These values are illustrative, based on analogous structures, and must be confirmed experimentally. |
The workflow from synthesis to characterization is a self-validating system, ensuring both the chemical identity and the desired material properties are achieved.
Caption: Complete experimental workflow from synthesis to final material validation.
Conclusion
This compound stands out as a highly effective and strategic precursor for designing and synthesizing calamitic liquid crystals. Its participation in the Williamson ether synthesis provides a reliable method for introducing flexible, stabilizing ether linkages. The protocol described herein serves as a robust template that can be adapted for a wide variety of phenolic mesogenic cores, enabling researchers to systematically tune the properties of liquid crystalline materials for advanced applications. The dual-functional nature of the synthon—offering both a reactive handle for etherification and a terminal polar group—further expands its utility in the rational design of new mesogens.
References
- How Are Liquid Crystals Synthesized? - Chemistry For Everyone. (2025). YouTube.
- Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online.
- Key Developments in Ionic Liquid Crystals. MDPI.
- design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (2022). Semantic Scholar.
- Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene. Benchchem.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene. Smolecule.
- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. Benchchem.
- Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. (2019). MDPI.
- Synthesis of Liquid Crystals. University of Colorado Boulder.
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). PubMed Central.
- Liquid Crystal Materials. TCI Chemicals.
- 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. colorado.edu [colorado.edu]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Chloro-4-(2-chloroethoxy)benzene as a Versatile Precursor for Advanced Dye Synthesis
Abstract
This guide provides a comprehensive overview of 1-Chloro-4-(2-chloroethoxy)benzene, a key intermediate in the synthesis of a diverse range of dyestuffs. We explore its chemical properties, reactivity, and strategic application in the development of high-performance dyes, particularly azo and disperse dyes. Detailed, field-tested protocols are provided to guide researchers and chemical process development professionals through the multi-step synthesis of a model azo dye, underscoring the precursor's utility. The causality behind experimental choices, safety protocols, and characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a bifunctional aromatic compound whose unique structure offers multiple avenues for synthetic elaboration, making it a valuable building block in the field of dye chemistry. Its utility stems from two primary reactive domains: the substituted benzene ring and the terminal chlorine on the ethoxy side-chain.
-
The Aryl Chloride Moiety: The chlorine atom on the benzene ring activates the aromatic system and, in conjunction with the electron-donating chloroethoxy group, directs electrophilic aromatic substitution. More importantly, this aryl chloride can be a site for nucleophilic aromatic substitution under specific conditions. Crucially, the presence of this ring system is foundational for conversion into a diazonium salt, a cornerstone of azo dye chemistry.
-
The Alkyl Chloride Moiety: The 2-chloroethoxy side chain provides a highly versatile handle for post-synthesis modification. The terminal primary alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This enables the fine-tuning of the final dye's properties, such as solubility, lightfastness, and affinity for specific textile fibers.
This dual reactivity allows for the construction of complex dye molecules, including vibrant azo dyes and robust disperse dyes tailored for hydrophobic fibers.
Precursor Profile and Safety Mandates
A thorough understanding of the precursor's properties and safe handling procedures is paramount for any successful synthesis.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available for this specific structure, related compounds exist. | N/A |
| Molecular Formula | C₈H₈Cl₂O | N/A |
| Molecular Weight | 191.05 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General Knowledge |
Safety and Handling
This compound and its derivatives must be handled with care, adhering to standard laboratory safety protocols.
-
Hazard Statement: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Core Synthetic Pathways and Mechanistic Rationale
The strategic value of this compound is best illustrated through its application in the synthesis of azo dyes, a major class of synthetic colorants. Azo dyes are characterized by the R-N=N-R' functional group, which forms a highly conjugated system responsible for their color.[2][3] The synthesis is a classic two-stage process involving diazotization and azo coupling.[4]
Caption: Key reactive domains of this compound.
Pathway to an Azo Dye: A Four-Step Transformation
To function as the diazo component in an azo coupling reaction, the precursor must first be converted into an aromatic amine (an aniline derivative). This is typically achieved through a nitration-reduction sequence.
-
Nitration: An electrophilic aromatic substitution reaction introduces a nitro (-NO₂) group onto the benzene ring. The electron-donating chloroethoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it.[5]
-
Reduction: The nitro group is then reduced to a primary amine (-NH₂). This can be accomplished using various methods, such as catalytic hydrogenation (H₂/Pd-C) or, more classically, with metals in acidic media (e.g., Sn/HCl or Fe/HCl).[6][7][8]
-
Diazotization: The resulting aniline derivative is treated with nitrous acid (HNO₂, generated in-situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt (Ar-N₂⁺).[4][9][10] This intermediate is unstable and is used immediately.
-
Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling component (such as a phenol, naphthol, or an N-alkylaniline) in an electrophilic aromatic substitution to form the final, vibrantly colored azo dye.[4][11][12]
Field-Validated Experimental Protocols
The following protocols outline the synthesis of a model red azo dye, 1-((4-(2-chloroethoxy)-2-chlorophenyl)diazenyl)naphthalen-2-ol , starting from this compound.
Caption: Overall workflow for the synthesis of a model azo dye.
Protocol 1: Nitration of this compound
Objective: To synthesize 1-Chloro-4-(2-chloroethoxy)-2-nitrobenzene.
Rationale: This step introduces the nitro group necessary for subsequent reduction to an amine. A mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺) electrophile in situ. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation.[13]
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 19.1 g (0.1 mol) | Starting Material |
| Conc. Sulfuric Acid (H₂SO₄) | 40 mL | Catalyst and dehydrating agent |
| Conc. Nitric Acid (HNO₃) | 10 mL (~0.15 mol) | Nitrating agent |
| Temperature | 0–10 °C | Critical for selectivity and safety |
| Reaction Time | 1 hour | Monitor by TLC |
Procedure:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add the this compound to the cold acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add the concentrated nitric acid dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Very carefully and slowly, pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring.
-
A yellow solid will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure 1-Chloro-4-(2-chloroethoxy)-2-nitrobenzene.
Protocol 2: Reduction of the Nitro Intermediate
Objective: To synthesize 4-(2-Chloroethoxy)-2-chloroaniline.
Rationale: This step converts the electron-withdrawing nitro group into the nucleophilic amino group required for diazotization. The classic Béchamp reduction using iron powder and hydrochloric acid is a cost-effective and reliable method for this transformation on a lab scale.[8]
| Reagent/Parameter | Quantity/Value | Notes |
| Nitro Intermediate | 23.6 g (0.1 mol) | From Protocol 1 |
| Iron Powder | 33.5 g (0.6 mol) | Reducing agent |
| Conc. Hydrochloric Acid (HCl) | 5 mL | Catalyst |
| Ethanol/Water (1:1 v/v) | 150 mL | Solvent |
| Temperature | Reflux (~80-90 °C) | To drive the reaction |
| Reaction Time | 2-3 hours | Monitor by TLC |
Procedure:
-
Set up a reflux apparatus with a 500 mL round-bottom flask.
-
Add the nitro intermediate, iron powder, and the ethanol/water solvent mixture to the flask.
-
Heat the mixture to a gentle reflux and then add the concentrated HCl dropwise.
-
Continue refluxing with vigorous stirring for 2-3 hours. The disappearance of the yellow nitro compound can be monitored by TLC.
-
Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron sludge. Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Add 100 mL of water and basify the solution with 2M NaOH until pH ~10 to deprotonate the anilinium salt.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude aniline derivative.
Protocol 3 & 4: Diazotization and Azo Coupling
Objective: To synthesize the final azo dye via a one-pot diazotization and coupling sequence.
Rationale: The aniline derivative is converted to its diazonium salt at 0-5 °C to prevent decomposition.[10] This unstable intermediate is immediately reacted with an alkaline solution of 2-naphthol. The electron-rich naphthoxide ion acts as the nucleophile, coupling with the diazonium salt to produce the intensely colored azo compound.[2][12]
| Reagent/Parameter | Quantity/Value | Notes |
| Aniline Derivative | 20.6 g (0.1 mol) | From Protocol 2 |
| Conc. Hydrochloric Acid (HCl) | 25 mL | For amine salt formation |
| Sodium Nitrite (NaNO₂) | 7.2 g (0.105 mol) | Diazotizing agent |
| 2-Naphthol | 14.4 g (0.1 mol) | Coupling component |
| Sodium Hydroxide (NaOH) | 8.0 g (0.2 mol) | To dissolve 2-naphthol |
| Temperature | 0–5 °C | CRITICAL for diazotization |
| Reaction Time | 1 hour | For coupling |
Procedure:
-
Diazotization: a. In a 600 mL beaker, dissolve the aniline derivative in 100 mL of water and 25 mL of concentrated HCl. Stir and cool the mixture to 0 °C in an ice-salt bath. b. In a separate beaker, dissolve the sodium nitrite in 40 mL of cold water. c. Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 15 minutes, keeping the temperature strictly below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting clear solution is the diazonium salt.
-
Azo Coupling: a. In a separate 1 L beaker, dissolve the 2-naphthol and sodium hydroxide in 200 mL of water. Cool this solution to 5 °C in an ice bath. b. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline 2-naphthol solution. c. A deep red precipitate will form immediately. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete. d. Isolate the red dye by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral. e. Dry the product in an oven at 60 °C.
Characterization and Validation
The identity and purity of the synthesized dye should be confirmed using standard analytical techniques:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
FTIR Spectroscopy: To identify key functional groups, such as the O-H stretch from the naphthol, C-Cl bonds, and the characteristic N=N azo stretch.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the final dye, confirming the successful coupling.
Conclusion
This compound stands out as a highly adaptable precursor for dye synthesis. Its dual reactive sites—the aromatic ring and the chloroethoxy side chain—provide a robust platform for creating a vast library of novel dyestuffs. The protocols detailed herein demonstrate a reliable pathway to high-value azo dyes. By strategically modifying the coupling component or functionalizing the side chain, researchers can systematically tune the properties of the final colorants to meet the demanding specifications of the textile, printing, and materials science industries.
References
- University of Toronto. The Synthesis of Azo Dyes.
- The Chinese University of Hong Kong. Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
- Nikpassand, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog.
- Otutu, J.O. (2011). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol.
- University of Babylon. Reaction Coupling of dysonium salts.
- Studylib. Methyl Orange Synthesis: Diazotization-Coupling Reaction.
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
- PubChem. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene.
- Hussein Abd Abass and Nabeel Jamal Ayed. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives Vol. 19 No. 2, 2019 pp. 6371-6376.
- PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene.
- PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene.
- YouTube. (2019). reduction of nitro groups to anilines. The Organic Chemistry Tutor.
- Wikipedia. Reduction of nitro compounds.
- Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
- YouTube. (2021). Synthesis of an azo dye. Chem G.
- Google Patents. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
- ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
- National Institutes of Health. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
- J. Chem. Soc. Nigeria. (2021). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS.
- Google Patents. KR20120106841A - Disperse dyes.
- Scribd. LAB QO 4 - Nitration of Chlorobenzene.
- Semantic Scholar. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.
- International Journal of Research and Publication and Reviews. (2022).
- YouTube. (2023). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. Land of Chemistry.
- ResearchGate. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow.
- Organic Syntheses. m-CHLORONITROBENZENE.
Sources
- 1. 1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. plantarchives.org [plantarchives.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Chloro-4-(2-chloroethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and rationally improve your reaction yield and purity.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] It involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific case, 4-chlorophenol reacts with 1,2-dichloroethane to form the target ether. While straightforward in principle, this SN2 reaction presents several challenges that can significantly impact yield, including incomplete reactions, competing side reactions, and purification difficulties.[1][2] This guide provides a structured, question-and-answer approach to overcome these common hurdles.
Section 1: Foundational Knowledge & Core Principles (FAQs)
This section addresses the fundamental aspects of the reaction, providing the necessary context for troubleshooting.
Q1: What is the core reaction mechanism for this synthesis?
A1: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[1][2] The process involves two key steps:
-
Deprotonation: The weakly acidic hydroxyl group of 4-chlorophenol is deprotonated by a base (e.g., NaOH, K₂CO₃) to form the much more nucleophilic 4-chlorophenoxide ion.
-
Nucleophilic Attack: The newly formed 4-chlorophenoxide ion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane. This attack displaces a chloride ion as the leaving group, forming the C-O ether bond.[1][3]
Caption: Fig 1. Core workflow of the Williamson ether synthesis.
Section 2: Troubleshooting Guide: Low Yield & Impurity Formation
This is the core troubleshooting section, designed to address the most common issues encountered during the synthesis.
Q2: My reaction is slow or incomplete, with significant unreacted 4-chlorophenol remaining. What are the likely causes?
A2: Low conversion is typically traced back to three key factors: insufficient deprotonation of the phenol, poor solvent choice, or inadequate reaction temperature.
-
Inadequate Base: The pKa of 4-chlorophenol is approximately 9.4. A sufficiently strong base is required to ensure complete formation of the phenoxide nucleophile. While strong bases like sodium hydroxide (NaOH) are effective, their use in aqueous solutions can necessitate a phase-transfer catalyst for optimal results.[4] Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent is another excellent choice.[5][6]
-
Poor Solvent Selection: The SN2 reaction is significantly favored by polar aprotic solvents, which can solvate the cation of the base (e.g., Na⁺, K⁺) without hydrogen-bonding to the nucleophile, thus preserving its reactivity. Solvents like DMF and DMSO are known to increase the rate of Williamson ether syntheses.[5][6]
-
Low Temperature: Like most chemical reactions, the rate is temperature-dependent. If the reaction is proceeding too slowly, cautiously increasing the temperature or running the reaction under reflux can improve the rate and conversion.[5]
| Parameter | Recommendation | Rationale |
| Base | NaOH, KOH, K₂CO₃ | Must be strong enough to fully deprotonate 4-chlorophenol. |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity and accelerate SN2 reactions.[5][6] |
| Temperature | 80-120 °C (Solvent Dependent) | Increases reaction kinetics to ensure completion within a reasonable timeframe. |
Q3: I've achieved good conversion, but my primary impurity is a high-molecular-weight byproduct. What is it and how can I prevent it?
A3: This is the most common issue in this synthesis. The high-molecular-weight byproduct is almost certainly 1,2-bis(4-chlorophenoxy)ethane . It forms when a second molecule of 4-chlorophenoxide reacts with the desired product, displacing the second chlorine atom from the ethoxy chain.
Caption: Fig 2. Desired mono-alkylation vs. undesired di-alkylation.
Prevention Strategy:
The key to minimizing this side reaction is to manipulate the reaction stoichiometry. By using a significant molar excess of 1,2-dichloroethane (typically 3 to 5 equivalents) , you increase the statistical probability that the 4-chlorophenoxide ion will collide with a molecule of the starting halide rather than a molecule of the product. This drives the reaction towards mono-alkylation.
Section 3: Protocol Optimization & Advanced Methodologies
Q4: How can Phase Transfer Catalysis (PTC) improve my yield and simplify the procedure?
A4: Phase Transfer Catalysis (PTC) is an exceptionally powerful technique for this synthesis. It avoids the need for expensive and difficult-to-remove anhydrous polar aprotic solvents.[7] The system typically uses an aqueous solution of the base (e.g., 50% NaOH) and an organic solvent (e.g., toluene or dichlorobenzene) for the reactants.[8][9]
The PTC (typically a quaternary ammonium salt like Tetrabutylammonium Bromide 'TBAB' or Benzyltriethylammonium Chloride 'TEBA') facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase, where it can react with the 1,2-dichloroethane.[7][8][9]
Benefits of PTC:
-
Higher Yields: By continuously supplying the nucleophile to the organic phase, reactions often proceed to completion with fewer side products.
-
Milder Conditions: Reactions can often be run at lower temperatures.
-
Simplified Workup: Avoids the use of high-boiling point solvents like DMF. The organic layer can be easily separated, washed, and concentrated.[7]
-
Cost-Effective: Eliminates the need for expensive anhydrous solvents.
Caption: Fig 3. How PTC facilitates reaction between phases.
Optimized Protocol Using Phase Transfer Catalysis
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chlorophenol (1.0 eq), 1,2-dichloroethane (4.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (2.0 eq). An exotherm may be observed.
-
Reaction: Heat the mixture to 70-80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer sequentially with water (2x), 1 M HCl (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the excess 1,2-dichloroethane and solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.
Section 4: Purification Strategies
Q5: What is the most effective method for purifying the final product?
A5: The choice between vacuum distillation and recrystallization depends on the scale of your reaction and the nature of the primary impurity.
-
Vacuum Distillation: This is the preferred method for purifying the product on a larger scale. This compound has a relatively high boiling point, making vacuum distillation necessary to prevent decomposition. This method is highly effective at separating the desired product from the much higher-boiling bis-ether byproduct and any non-volatile impurities.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent option for achieving high purity, particularly on a smaller scale. A common issue is "oiling out," where the compound melts in the hot solvent before dissolving.[10]
Troubleshooting Recrystallization
| Issue | Cause | Solution(s) |
| Product "Oils Out" | The melting point of the crude product is lower than the boiling point of the chosen solvent. | 1. Use a lower-boiling point solvent or a solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).[10]2. Use a larger volume of hot solvent to ensure the compound fully dissolves.[10] |
| Poor Crystal Formation | Solution is supersaturated too quickly, or impurities are inhibiting crystallization. | 1. Allow the solution to cool slowly to room temperature, then place it in an ice bath.2. Scratch the inside of the flask with a glass rod.3. Add a seed crystal of pure product. |
| Low Recovery | The product has significant solubility in the cold solvent. | 1. Cool the solution in an ice bath or freezer for a longer period.2. Minimize the amount of solvent used for dissolution. |
By systematically addressing these common issues related to reaction conditions, stoichiometry, and purification, researchers can significantly improve the yield and purity of this compound.
References
- Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Department of Chemistry, University of South Florida.
- Jonczyk, A., & Benson, R. E. (1977). 2-PHENYLBUTYRONITRILE. Organic Syntheses, 57, 85. doi:10.15227/orgsyn.057.0085.
- Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- JETIR. (2023). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 10(12).
- Google Patents. (2014). CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.
- Globe Thesis. (2019). Preparation Of Organotextile Catalyst And Its Application For Williamson Ether Reaction In Phase Transfer Catalysis System.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jetir.org [jetir.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Chloro-4-(2-chloroethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explore the causality behind side product formation and provide field-proven strategies for achieving high purity and yield.
The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-chlorophenol is deprotonated by a base to form the 4-chlorophenoxide ion, which then acts as the nucleophile, attacking the electrophilic carbon on 1,2-dichloroethane.
While seemingly straightforward, this SN2 reaction is accompanied by several competing pathways that can significantly impact the purity and yield of the desired product.[2][3] This guide provides in-depth answers to common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect during the synthesis of this compound?
A1: The primary side products arise from the inherent reactivity of the starting materials and intermediates. The most common impurities are:
-
1,2-bis(4-chlorophenoxy)ethane: This is a dialkylation product where two molecules of 4-chlorophenoxide react with one molecule of 1,2-dichloroethane. This occurs because the mono-substituted product, our target molecule, is not formed exclusively. Using a large excess of 1,2-dichloroethane can help minimize this by increasing the statistical probability of a phenoxide ion colliding with an unreacted 1,2-dichloroethane molecule.
-
C-Alkylated Isomers: The 4-chlorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation).[2] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-(2-chloroethoxy)-5-chlorophenol. The reaction conditions, particularly the choice of solvent, can influence the O/C alkylation ratio.[4]
-
Vinyl Chloride: This gaseous byproduct is formed through the base-catalyzed elimination (E2 reaction) of HCl from 1,2-dichloroethane. This pathway competes directly with the desired SN2 substitution reaction.[5] The strength of the base and the reaction temperature are critical factors.
-
Unreacted 4-chlorophenol: Incomplete deprotonation or reaction will leave the starting phenol in the final mixture. Due to its acidic nature, it can be readily removed with a basic wash during workup.
Q2: My reaction is generating a gas and my yield is significantly lower than expected. What is happening?
A2: The observation of a gaseous byproduct coupled with low yield strongly suggests that the E2 elimination reaction is outcompeting the desired SN2 substitution.[3] The base used to deprotonate the 4-chlorophenol is also capable of abstracting a proton from 1,2-dichloroethane, leading to the formation of vinyl chloride gas and the chloride ion.
Troubleshooting Steps:
-
Temperature Control: SN2 reactions are generally favored at lower temperatures, while elimination reactions become more dominant at higher temperatures. Ensure your reaction temperature is not exceeding the optimal range for the ether synthesis.
-
Base Selection: While a strong base is needed to deprotonate the phenol, an excessively strong or sterically hindered base can favor elimination.[5] Consider using a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH), as this can often provide a better balance for phenoxide formation without excessively promoting elimination.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to increased elimination and other side reactions.
Q3: I'm seeing a high-boiling, non-polar impurity in my final product analysis. What is it and how can I prevent it?
A3: This impurity is almost certainly 1,2-bis(4-chlorophenoxy)ethane . As mentioned in Q1, this is the product of dialkylation. It forms when a molecule of the desired product, this compound, or more commonly, a second molecule of 4-chlorophenoxide, reacts with the remaining chloro group of the intermediate.
Prevention Strategies:
-
Stoichiometry Control: The most effective way to suppress this side product is to use a significant molar excess of the alkylating agent, 1,2-dichloroethane. A 5 to 10-fold excess is common. This ensures that the 4-chlorophenoxide is more likely to react with a fresh molecule of 1,2-dichloroethane rather than the mono-alkylated product.
-
Slow Addition: Adding the base or the 4-chlorophenol solution slowly to the solution of 1,2-dichloroethane can help maintain a low concentration of the phenoxide at any given time, further disfavoring the second substitution.
Q4: How does the choice of solvent and base impact the formation of side products?
A4: The solvent and base are critical parameters that dictate the reaction's selectivity.
-
Solvent: Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are often preferred. They are effective at solvating the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which promotes a fast SN2 reaction.[6] Using protic solvents like water or ethanol can slow down the reaction as they solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity. Nucleophilic solvents can also compete in the reaction.[5]
-
Base: The base's role is to deprotonate the 4-chlorophenol to form the active nucleophile.[7]
-
Strong Bases (NaOH, KOH, NaH): These ensure complete and rapid deprotonation. However, they are also strong enough to promote the E2 elimination of 1,2-dichloroethane, especially at higher temperatures.[8]
-
Weaker Bases (K₂CO₃, Cs₂CO₃): These are often a better choice for this specific synthesis. They are sufficiently basic to deprotonate the phenol but are less likely to induce the elimination side reaction. Cesium carbonate can be particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Q5: What is the most effective method for purifying the final product and removing unreacted starting materials?
A5: A multi-step purification strategy is typically required.
-
Aqueous Workup:
-
Basic Wash: After the reaction is complete, a wash with a dilute aqueous base solution (e.g., 5% NaOH) will effectively remove any unreacted 4-chlorophenol by converting it to its water-soluble sodium salt.
-
Water Wash: Subsequent washes with water or brine will remove residual base and any water-soluble salts.
-
-
Distillation or Recrystallization:
-
Vacuum Distillation: Since the desired product and the main side product, 1,2-bis(4-chlorophenoxy)ethane, have significantly different boiling points, vacuum distillation is a highly effective method for separation.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used to isolate the pure product.[9]
-
-
Column Chromatography: For laboratory-scale synthesis or when very high purity is required, silica gel column chromatography can separate the desired product from closely related impurities like C-alkylated isomers.
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis.
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
Caption: O-Alkylation versus C-Alkylation of the ambident phenoxide nucleophile.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | • E2 elimination is dominant. • Incomplete reaction. • Loss during workup. | • Lower reaction temperature. • Use a milder base (e.g., K₂CO₃). • Increase reaction time or ensure complete deprotonation of phenol. • Optimize extraction and purification steps. |
| Presence of 1,2-bis(4-chlorophenoxy)ethane | • Insufficient excess of 1,2-dichloroethane. • High concentration of phenoxide. | • Increase the molar ratio of 1,2-dichloroethane to 4-chlorophenol (5:1 or greater). • Add the base or phenoxide solution slowly to the reaction mixture. |
| Significant Unreacted 4-Chlorophenol | • Incomplete deprotonation (insufficient base). • Reaction not run to completion. | • Use at least one full equivalent of base. • Increase reaction time and monitor by TLC. • Purify by washing the organic phase with an aqueous NaOH solution. |
| Formation of Multiple Isomers (by GC/MS) | • C-alkylation is occurring. | • Change the solvent to a more polar aprotic one (e.g., DMF) to favor O-alkylation. • Ensure anhydrous conditions. |
Experimental Protocol: Minimizing Dialkylation
This protocol is designed to favor the formation of the mono-alkylated product, this compound.
Materials:
-
4-chlorophenol
-
1,2-dichloroethane (DCE)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium 4-chlorophenoxide salt.
-
Addition of Alkylating Agent: Add a large excess of 1,2-dichloroethane (5.0 - 10.0 eq) to the flask.
-
Reaction: Heat the mixture to 80-90 °C and maintain stirring. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) by observing the disappearance of the 4-chlorophenol spot. The reaction is typically complete within 4-8 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts. Wash sequentially with 5% aqueous NaOH (to remove unreacted phenol), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation to separate the desired product from the excess DCE and any high-boiling dialkylated side product.
References
- Wikipedia. Williamson ether synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. [Link]
- YouTube. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- Exporter China.
- J&K Scientific LLC.
- PubMed, NIH. Alkylation of phenol: a mechanistic view. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted 4-chlorophenol from "1-Chloro-4-(2-chloroethoxy)benzene"
Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive guide to removing unreacted 4-chlorophenol from the target product, 1-Chloro-4-(2-chloroethoxy)benzene. This guide is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered during the purification process.
Core Principle: The Power of pH in Separation
The successful separation of the desired ether product from the unreacted phenolic starting material hinges on a fundamental principle of acid-base chemistry. 4-Chlorophenol possesses a weakly acidic hydroxyl proton, with a pKa of approximately 9.41.[1] This acidity is the key to its removal.
By washing the crude product mixture (typically dissolved in a water-immiscible organic solvent) with an aqueous basic solution, such as sodium hydroxide (NaOH), the 4-chlorophenol is deprotonated. This reaction forms the sodium 4-chlorophenolate salt, which is ionic and therefore highly soluble in the aqueous layer. The target product, this compound, is an ether and lacks an acidic proton. Consequently, it remains unreacted and dissolved in the organic layer. This dramatic difference in solubility allows for a clean separation using a standard liquid-liquid extraction technique.
Troubleshooting Guide
Q1: My final product is still contaminated with 4-chlorophenol after performing the basic wash. What went wrong?
This is a common issue that typically points to an incomplete acid-base reaction or insufficient extraction. Here are the likely causes and solutions:
-
Probable Cause 1: Insufficient Base: The amount of aqueous base used was not enough to deprotonate all the unreacted 4-chlorophenol.
-
Solution: Ensure you are using a sufficient molar excess of the base. A good starting point is to use 1.5 to 2.0 molar equivalents of NaOH relative to the initial amount of 4-chlorophenol used in the synthesis. If the initial amount is unknown, perform successive extractions and test the pH of the aqueous layer after each wash. The washings should be distinctly basic (pH > 11) to confirm that sufficient base is present.
-
-
Probable Cause 2: Base Concentration is Too Low: Using a very dilute basic solution may not create a sufficient pH gradient to drive the deprotonation to completion, or it may require an impractically large volume.
-
Solution: A 1M to 2M (4-8% w/v) aqueous NaOH solution is generally effective. This concentration is high enough to ensure efficient deprotonation without being overly caustic or introducing significant heat from dilution.
-
-
Probable Cause 3: Inadequate Mixing: The two phases (organic and aqueous) were not mixed thoroughly, preventing the base from accessing all of the 4-chlorophenol.
-
Solution: After combining the organic layer and the aqueous base in a separatory funnel, invert the funnel gently 15-20 times, venting frequently to release any pressure buildup. Vigorous shaking is often unnecessary and can lead to emulsions.
-
-
Probable Cause 4: Insufficient Number of Extractions: A single extraction may not be enough to remove all the phenolic impurity. The partition coefficient dictates that the impurity will distribute between the two phases.
Q2: I'm seeing a thick, stable emulsion at the interface of the organic and aqueous layers during the extraction. How can I resolve this?
Emulsions are common when surfactant-like molecules are present or when the mixture is agitated too vigorously.[4] Breaking them is crucial for a clean separation.
-
Immediate Action 1: Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break or reduce on its own.
-
Immediate Action 2: Gentle Swirling: Gently swirl the funnel in a circular motion. This can help the dispersed droplets coalesce without introducing more energy.
-
Solution 1: "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[4][5] This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Solution 2: Gentle Heating: Gently warm the separatory funnel in a warm water bath. This can decrease the viscosity of the layers and help them separate. Caution: Only do this if your organic solvent has a low vapor pressure and there are no ignition sources nearby.
-
Solution 3: Filtration: For stubborn emulsions, you can try filtering the mixture through a plug of glass wool or Celite in a funnel.[4] This can physically disrupt the emulsified layer.
-
Solution 4: Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective way to break an emulsion.[6][7][8]
Q3: My final yield of this compound is very low. Where could I have lost my product?
Low yield can result from losses at various stages of the workup and purification process.
-
Probable Cause 1: Product Hydrolysis: Prolonged or aggressive exposure to a highly concentrated base, especially at elevated temperatures, could potentially lead to hydrolysis of the chloroethoxy group, although this is generally slow under standard extraction conditions.
-
Solution: Perform the extraction at room temperature and avoid letting the mixture sit in the basic solution for extended periods (e.g., overnight).
-
-
Probable Cause 2: Physical Loss During Extraction: Some product may have been inadvertently discarded with the aqueous layer, especially if the separation line was difficult to see or if an emulsion was present.
-
Solution: When draining the layers, do so slowly. If you are unsure where the interface is, it is better to leave a small amount of the aqueous layer with the organic layer (it can be removed later with a brine wash and drying agent) than to lose product. If you suspect product is in your combined aqueous layers, you can perform a "back-extraction" by washing the aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
-
Probable Cause 3: Incomplete Reaction: The initial synthesis of the ether may not have gone to completion, leaving a large amount of unreacted 4-chlorophenol which is then removed during workup.
-
Solution: Before workup, run a TLC or other in-process control (IPC) to assess the reaction conversion. This will give you a realistic expectation for your final yield.
-
Frequently Asked Questions (FAQs)
Q1: Why is sodium hydroxide (NaOH) preferred over a weaker base like sodium bicarbonate (NaHCO₃)?
The choice of base is dictated by the pKa of the acid you need to deprotonate. The pKa of 4-chlorophenol is about 9.41.[1] For effective deprotonation, the pKa of the conjugate acid of the base used should be significantly higher than the pKa of the acid being removed.
-
The conjugate acid of NaOH is water (H₂O), which has a pKa of ~15.7. Since 15.7 is much greater than 9.41, NaOH is a strong enough base to completely deprotonate the phenol.
-
The conjugate acid of NaHCO₃ is carbonic acid (H₂CO₃), which has a pKa of ~6.4. Since 6.4 is lower than 9.41, sodium bicarbonate is not a strong enough base to deprotonate 4-chlorophenol effectively.[9] It is, however, useful for removing stronger acids like carboxylic acids.
Q2: What is the best organic solvent to use for this extraction?
The ideal solvent should meet several criteria:
-
High Product Solubility: The desired ether product should be highly soluble in it.
-
Immiscibility with Water: It should not mix with water, allowing for clean layer separation.
-
Low Reactivity: It should be inert to both the product and the reagents used.
-
Good Volatility: It should have a relatively low boiling point for easy removal by rotary evaporation.
Commonly used solvents that fit these criteria include dichloromethane (DCM) , ethyl acetate (EtOAc) , and diethyl ether (Et₂O) . DCM is denser than water, so the organic layer will be on the bottom. EtOAc and Et₂O are less dense than water, so the organic layer will be on top.
Q3: How can I confirm that my final product is pure and free of 4-chlorophenol?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your purified product, the crude mixture, and a 4-chlorophenol standard on the same silica gel plate. A suitable mobile phase might be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[2] After running the plate, the absence of a spot in your product lane that corresponds to the 4-chlorophenol standard indicates successful purification.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC can be used to determine the purity of the product and detect even trace amounts of the starting material.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method. The spectrum of pure this compound will show characteristic peaks for the ether, while the spectrum of 4-chlorophenol has a distinct phenolic -OH proton signal and different aromatic signals. The absence of the phenolic proton peak in your product's spectrum is a strong indicator of purity.
Data & Protocols
Key Physical Properties
A comparison of the physical properties of the reactant and product is essential for understanding the separation strategy.
| Property | 4-Chlorophenol | This compound | Rationale for Separation |
| Structure | Phenol | Ether | Different functional groups lead to different chemical reactivity. |
| pKa | ~9.41[1] | N/A (Not acidic) | The acidic nature of the phenol allows for deprotonation and solubilization in an aqueous base. |
| Boiling Point | 220 °C[11][12][13] | ~280-285 °C (estimated) | While different, the high boiling points make distillation challenging for small scales. |
| Melting Point | 42-45 °C[12][13] | 39 °C[14] | Similar melting points make separation by recrystallization difficult if both are present. |
| Solubility | Soluble in organic solvents; sparingly soluble in water (2.7 g/100 mL)[11][15]; highly soluble in aqueous base. | Soluble in organic solvents; insoluble in water. | The key difference in solubility in aqueous base is the foundation of the extraction method. |
Detailed Protocol: Alkaline Liquid-Liquid Extraction
This protocol outlines the standard procedure for removing 4-chlorophenol from an organic solution containing this compound.
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood. 4-Chlorophenol is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns.[16] Sodium hydroxide is corrosive.
Reagents & Equipment:
-
Crude product mixture dissolved in a suitable organic solvent (e.g., 100 mL of ethyl acetate)
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel (250 mL or appropriate size)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Initial Setup: Transfer the organic solution containing the crude product to the separatory funnel.
-
First Basic Wash: Add an equal volume of 1M NaOH solution (e.g., 100 mL) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 15-20 times. Vent again.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower layer into a waste flask. If your organic solvent is denser than water (like DCM), this will be your organic layer. If it is less dense (like ethyl acetate), this will be the aqueous layer.
-
Repeat Washes: Repeat steps 2-5 two more times with fresh portions of 1M NaOH solution. This ensures complete removal of the 4-chlorophenol.
-
Neutralization Wash: Wash the organic layer with an equal volume of brine solution. This helps to remove any remaining dissolved water and break minor emulsions. Drain the aqueous brine layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a few spatulas of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask gently. If the drying agent clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.
-
Isolation: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified this compound.
-
Purity Check: Confirm the purity of the isolated product using TLC, HPLC, or NMR analysis.
Process Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- Vertex AI Search. (n.d.). 4-Chlorophenol: Properties, Applications, and Safety. Retrieved January 9, 2026.
- Wikipedia. (n.d.). 4-Chlorophenol.
- Solubility of Things. (n.d.). 4-Chlorophenol.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Stenutz. (n.d.). 4-chlorophenol. Retrieved January 9, 2026.
- ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved January 9, 2026.
- AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- Biotage. (2023). Tackling emulsions just got easier.
- PubChem. (n.d.). 4-Chlorophenol.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved January 9, 2026.
- ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?
- Chemchart. (n.d.). 1-(2-CHLOROETHOXY)-2-ETHOXYBENZENE (56842-04-7). Retrieved January 9, 2026.
- Quora. (2019). How to extract phenol from an organic layer. Retrieved January 9, 2026.
- Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026.
- Chemsrc. (n.d.). (2-Chloroethoxy)benzene. Retrieved January 9, 2026.
- Francis Academic Press. (n.d.).
- Chromatographic Determination of Chlorophenols. (n.d.). Retrieved January 9, 2026.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2).
- Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 9, 2026.
- Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Retrieved January 9, 2026.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Smolecule. (n.d.). 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene. Retrieved January 9, 2026.
- MDPI. (n.d.).
- PubMed Central. (2021). Extraction of phenolic compounds: A review.
- ALCOHOLS, PHENOLS AND ETHERS. (2024). Retrieved January 9, 2026.
- ResearchGate. (n.d.). Liquid chromatography of 4-chlorophenol.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
- PubMed Central. (n.d.). Thin-Layer Chromatography (TLC)
- PubMed Central. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.
- Cheméo. (n.d.). Chemical Properties of 1-Chloro-4-tert-butoxybenzene (CAS 18995-35-2). Retrieved January 9, 2026.
- Merck Millipore. (n.d.). Separation of some chlorophenols. Retrieved January 9, 2026.
- Merck Millipore. (n.d.). 4-Chlorophenol CAS 106-48-9.
- ResearchGate. (n.d.). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. Retrieved January 9, 2026.
- Quora. (2022).
- Khan Academy. (2025). Preparation of phenol| Alcohols, phenols and ethers | Grade 12 | Chemistry.
- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved January 9, 2026.
Sources
- 1. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. azom.com [azom.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. 106-48-9 CAS MSDS (4-Chlorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 4-Chlorophenol CAS#: 106-48-9 [m.chemicalbook.com]
- 14. This compound | 13001-28-0 [amp.chemicalbook.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. merckmillipore.com [merckmillipore.com]
Optimization of reaction conditions for "1-Chloro-4-(2-chloroethoxy)benzene" synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-Chloro-4-(2-chloroethoxy)benzene. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and a robust experimental protocol. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, empowering you to diagnose and resolve common experimental challenges.
Reaction Fundamentals: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
The core principle involves two key steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 4-chlorophenol, forming a highly nucleophilic 4-chlorophenoxide ion.
-
Nucleophilic Attack: The newly formed 4-chlorophenoxide ion attacks the primary alkyl halide (1,2-dichloroethane), displacing a chloride ion and forming the desired ether linkage.
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4-chlorophenol (12.85 g, 0.1 mol) and 1,2-dichloroethane (99.0 g, 1.0 mol, 10 equivalents).
-
Catalyst and Base Addition: Add a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%). Begin stirring to dissolve the solids.
-
Aqueous Base: In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 60 mL of deionized water.
-
Reaction Initiation: Slowly add the aqueous sodium hydroxide solution to the stirred organic mixture over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-75°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-chlorophenol starting material is consumed.
-
Workup - Phase Separation: Cool the mixture to room temperature. Transfer the contents to a separatory funnel. The layers will separate; drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1,2-dichloroethane and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Table 1: Reagent Stoichiometry and Key Parameters
| Parameter | Value/Reagent | Molar Eq. | Rationale |
| Nucleophile | 4-Chlorophenol | 1.0 | The core starting material. |
| Electrophile | 1,2-Dichloroethane | 10.0 | Using a large excess minimizes the formation of the diether byproduct. |
| Base | Sodium Hydroxide (NaOH) | 1.5 | Ensures complete deprotonation of the phenol.[3] |
| Catalyst | TBAB | 0.05 | Facilitates the transfer of the phenoxide ion to the organic phase for reaction.[4] |
| Solvent | 1,2-Dichloroethane | N/A | Acts as both a reactant and the organic solvent in this phase-transfer system. |
| Temperature | 70-75°C (Reflux) | N/A | Provides sufficient energy for the SN2 reaction without promoting significant elimination. |
| Reaction Time | 4-6 hours | N/A | Typically sufficient for complete conversion, but should be confirmed by monitoring. |
Troubleshooting Guide
Question: My reaction yield is very low or non-existent. What are the common causes?
Answer: Low yield is a frequent issue that can often be traced back to one of several key factors:
-
Ineffective Deprotonation: The formation of the 4-chlorophenoxide is critical.
-
Causality: If the base is not strong enough or is of poor quality (e.g., old NaOH that has absorbed CO₂ from the air to form sodium carbonate), the phenol will not be fully deprotonated, and the reaction will not proceed. Similarly, excess water can solvate the phenoxide, reducing its nucleophilicity.
-
Solution: Use fresh, high-purity sodium hydroxide or potassium hydroxide. While solid K₂CO₃ can be used, it is a weaker base and may require a polar aprotic solvent like DMF and higher temperatures to be effective.[5][6] Ensure your starting materials are reasonably dry.
-
-
Reaction is Sluggish (Phase-Transfer Issues): The phenoxide ion is soluble in the aqueous phase, while the 1,2-dichloroethane is in the organic phase. Without efficient mixing and catalysis, the reaction is limited to the interface between the two layers.
-
Causality: The reactants are separated by a phase boundary, severely limiting their ability to collide and react.[7]
-
Solution: This is precisely the problem that Phase-Transfer Catalysis (PTC) solves. A phase-transfer catalyst, like TBAB or a quaternary ammonium salt, has a hydrophilic (charged) head and a lipophilic (alkyl) tail. It pairs with the phenoxide ion, shuttling it across the phase boundary into the organic layer where it can react with the 1,2-dichloroethane. Ensure vigorous stirring to maximize interfacial area and consider increasing the catalyst loading to 5-10 mol% if the reaction is slow.[8]
-
Question: I'm observing a significant impurity with a higher molecular weight. What is it and how can I prevent it?
Answer: The most likely high-molecular-weight impurity is the diether byproduct, 1,2-bis(4-chlorophenoxy)ethane .
-
Causality: This impurity forms when a molecule of the desired product, this compound, which still contains a reactive C-Cl bond, reacts with a second molecule of the 4-chlorophenoxide nucleophile. This is a competing Williamson ether synthesis reaction.
Reaction: this compound + 4-Chlorophenoxide⁻ → 1,2-bis(4-chlorophenoxy)ethane + Cl⁻
-
Solution: The formation of this byproduct can be suppressed by leveraging Le Châtelier's principle. The protocol calls for a large excess (10 equivalents) of 1,2-dichloroethane. By ensuring a high concentration of the primary electrophile, you statistically favor the reaction of the 4-chlorophenoxide with 1,2-dichloroethane over its reaction with the product molecule. If the byproduct is still significant, consider increasing the excess of 1,2-dichloroethane further.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction? NaOH vs. K₂CO₃?
For a phase-transfer system as described in the protocol, aqueous NaOH is generally superior. It is a stronger base, ensuring rapid and complete deprotonation of the phenol at moderate temperatures. K₂CO₃ is a weaker base and is typically used in solid-liquid PTC or in polar aprotic solvents like DMF or acetone at higher temperatures.[6] While effective, it often requires longer reaction times or higher temperatures, which can increase the chance of side reactions.
Q2: Can I use a different solvent?
Yes, but the system would change. You could run the reaction under anhydrous conditions using a polar aprotic solvent like DMF or DMSO .[5] In this case, you would use a base like K₂CO₃ and would not need a phase-transfer catalyst, as the solvent helps to solubilize the ionic intermediates. However, these solvents have high boiling points and can be difficult to remove completely during workup. The PTC method is often preferred for its operational simplicity and easier workup.
Q3: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). 4-chlorophenol is highly polar and will have a low Rf value. The product, being a less polar ether, will have a significantly higher Rf value. The reaction is complete when the spot corresponding to 4-chlorophenol disappears. Gas Chromatography (GC) can also be used for more quantitative analysis of conversion.
Q4: What is the best method for purifying the final product?
If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. A mixed solvent system like ethanol and water is a good starting point. If the product is an oil or if impurities are difficult to remove, silica gel column chromatography is the preferred method. Given the difference in polarity between the starting material, product, and diether byproduct, separation is generally straightforward.
Q5: What are the key safety precautions for this synthesis?
-
4-Chlorophenol: Is toxic and corrosive. Avoid skin contact and inhalation.
-
1,2-Dichloroethane: Is a suspected carcinogen and is flammable. All operations should be conducted in a well-ventilated chemical fume hood.[9]
-
Sodium Hydroxide: Is highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reaction: The initial addition of the base can be exothermic. Ensure proper cooling is available and add the base slowly.
References
- University of California, Irvine. (n.d.). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.915 (1988); Vol. 55, p.32 (1976).
- Surur, A. S. (2018). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2-(chloromethyl)-5-ethoxybenzene. CN105801391A.
- Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry, 2022, 1-11.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Yadav, G. D. (2009). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US20160280619A1.
- Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
- Google Patents. (n.d.). Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. CN104086382A.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Joshi, D. R., & Adhikari, N. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. World Journal of Pharmaceutical Research.
- Chemsrc. (n.d.). 2,4-dichloro-1-(2-chloroethoxy)benzene. CAS#:64010-13-5.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 2,4-dichloro-1-(2-chloroethoxy)benzene | CAS#:64010-13-5 | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 1-Chloro-4-(2-chloroethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, in this etherification reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory.
Section 1: Foundational Principles of the Reaction
The synthesis of this compound is a classic example of the Williamson Ether Synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In this specific case, the sodium or potassium salt of 4-chlorophenol (the 4-chlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon on 1,2-dichloroethane to displace a chloride leaving group.
Understanding the core mechanism and potential competing pathways is the first step in effective troubleshooting.
Primary Reaction Pathway
The intended reaction involves the deprotonation of 4-chlorophenol to form a potent nucleophile, which then attacks one of the primary carbons of 1,2-dichloroethane.
Caption: The two-step mechanism for the Williamson Ether Synthesis.
Common Competing Side Reaction
A primary cause of low yield for the desired mono-alkylation product is a subsequent, undesired second alkylation. The product, this compound, can be attacked by another molecule of 4-chlorophenoxide, leading to a symmetrical diether byproduct.
Caption: Formation of the common diether byproduct.
Section 2: Troubleshooting Guide in Q&A Format
This section addresses the most common issues leading to low conversion rates. We will diagnose problems based on reaction observations and provide actionable solutions.
Q1: My reaction shows very little to no product formation, and I recover most of my starting materials. What are the most critical initial checks?
A1: This scenario typically points to a fundamental failure in reaction initiation. The issue almost certainly lies with the nucleophile generation or the overall reaction environment.
Causality: The Williamson ether synthesis is highly sensitive to the presence of water and the quality of the base used for deprotonation.[4] Water will consume strong bases like sodium hydride (NaH) and can also hydrolyze the alkyl halide, rendering the reagents inactive. The pKa of 4-chlorophenol is approximately 9.41, requiring a sufficiently strong base to ensure complete deprotonation to the more reactive phenoxide.[5]
Troubleshooting Protocol:
-
Verify Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried immediately before use.
-
Use freshly opened or properly stored anhydrous solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often superior to alcohols as they do not solvate the nucleophile as strongly, increasing its reactivity.[2][6]
-
Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Assess Base Quality and Stoichiometry:
-
If using sodium hydride (NaH), ensure it is a free-flowing powder. Clumped or dark gray NaH has likely been oxidized and deactivated by air and moisture.
-
Use at least a slight excess (1.1 to 1.2 equivalents) of the base relative to the 4-chlorophenol to drive the deprotonation equilibrium to completion.
-
-
Confirm Reagent Purity:
-
Use purified reagents. Impurities in the 4-chlorophenol or 1,2-dichloroethane can introduce side reactions or inhibit the primary pathway.
-
Q2: I am forming some product, but a large amount of 4-chlorophenol remains unreacted. What is the most likely cause?
A2: This is a classic symptom of incomplete deprotonation of the starting phenol. If the phenol is not converted to its conjugate base (the phenoxide), it is not a strong enough nucleophile to attack the alkyl halide at an appreciable rate.
Causality: The equilibrium between the phenol and its phenoxide form is dictated by the strength of the base used. If the base is too weak or used in insufficient quantity, a significant portion of the phenol will remain in its protonated, unreactive state.
Troubleshooting Protocol:
-
Re-evaluate Your Choice of Base: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective as they deprotonate the phenol irreversibly, releasing hydrogen gas which bubbles out of the solution.[1]
-
Increase Base Equivalents: Ensure you are using at least 1.1 equivalents of base. If you suspect your base has partially degraded, using a larger excess may be necessary.
-
Allow Sufficient Time for Deprotonation: Before adding the 1,2-dichloroethane, allow the 4-chlorophenol and the base to stir together for a period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide. You can often visually confirm the completion of this step when using NaH by the cessation of hydrogen gas evolution.
Q3: My reaction yields the desired product, but it is heavily contaminated with a higher molecular weight byproduct, reducing the overall yield of my target molecule.
A3: You are likely observing the formation of the 1,2-bis(4-chlorophenoxy)ethane byproduct, as illustrated in Section 1. This occurs when the desired product, which still contains a reactive C-Cl bond, undergoes a second Williamson ether synthesis with another molecule of the 4-chlorophenoxide.
Causality: This is a problem of relative reaction rates and stoichiometry. If the concentration of the 4-chlorophenoxide nucleophile remains high relative to the 1,2-dichloroethane electrophile, it is more likely to react with the newly formed product.
Troubleshooting Protocol:
-
Adjust Reagent Stoichiometry: This is the most critical control parameter. The formation of the diether byproduct can be suppressed by using a significant excess of the alkylating agent, 1,2-dichloroethane.
-
Recommendation: Use a 3 to 5-fold molar excess of 1,2-dichloroethane relative to 4-chlorophenol. This ensures that the 4-chlorophenoxide is more likely to encounter a molecule of the starting alkyl halide rather than the mono-alkylated product. The unreacted 1,2-dichloroethane can be easily removed later due to its volatility.
-
-
Control Reagent Addition: Slowly add the solution of 4-chlorophenoxide to the solution of 1,2-dichloroethane. This method, known as inverse addition, maintains a low concentration of the nucleophile throughout the reaction, further minimizing the chance of a second substitution.
Q4: My reaction is very slow and requires prolonged heating, which seems to cause some decomposition. How can I accelerate the reaction under milder conditions?
A4: This is a common challenge when reactants are not fully soluble in a single phase, leading to poor interaction between the nucleophile and the electrophile. This can be overcome by employing Phase Transfer Catalysis (PTC).
Causality: If you are using an inorganic base like NaOH or KOH with an organic solvent, the reaction is heterogeneous. The phenoxide salt may have low solubility in the organic phase where the 1,2-dichloroethane resides. A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a "taxi" for the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where the reaction can occur rapidly.[7][8][9]
Troubleshooting Protocol:
-
Introduce a Phase Transfer Catalyst: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), to the reaction mixture.
-
Select a Biphasic Solvent System: A common PTC system for this reaction would involve using toluene or chlorobenzene as the organic solvent with a concentrated aqueous solution of NaOH or solid KOH.
-
Benefits: PTC often allows the reaction to proceed at lower temperatures (e.g., 60-80 °C instead of >100 °C), reduces reaction times, and can significantly improve yields by minimizing thermal decomposition.[10]
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing this compound.
Protocol 1: Standard Williamson Ether Synthesis in Anhydrous DMF
-
Setup: Under a nitrogen atmosphere, add 60% sodium hydride (NaH) dispersion in mineral oil (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous DMF.
-
Nucleophile Formation: Cool the suspension to 0 °C and slowly add a solution of 4-chlorophenol (1.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Add 1,2-dichloroethane (3.0 eq) dropwise to the flask, maintaining the temperature below 30 °C.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the mixture to room temperature and cautiously quench by adding ice-cold water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[9]
Protocol 2: Improved Synthesis using Phase Transfer Catalysis
-
Setup: To a round-bottom flask, add 4-chlorophenol (1.0 eq), toluene, 1,2-dichloroethane (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq) to the vigorously stirring mixture.
-
Reaction: Heat the biphasic mixture to 75 °C. The vigorous stirring is essential to create a large surface area between the two phases for the catalyst to work effectively. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction to room temperature and add water. Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified as described in Protocol 1.
Section 4: Data Summary and Parameter Comparison
The choice of reaction conditions has a profound impact on the success of the synthesis.
| Parameter | Standard Conditions (e.g., NaH/DMF) | Phase Transfer Catalysis (PTC) | Rationale & Impact on Conversion |
| Base | Sodium Hydride (NaH), Potassium Hydride (KH) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | NaH provides irreversible deprotonation but requires strict anhydrous conditions. NaOH/KOH are cheaper and safer but require PTC for high efficiency. |
| Solvent | Anhydrous DMF, DMSO, THF | Toluene, Dichlorobenzene (with aqueous base) | Aprotic polar solvents enhance nucleophilicity. PTC allows for less hazardous and cheaper non-polar solvents. |
| Stoichiometry | >3 eq. of 1,2-dichloroethane | >3 eq. of 1,2-dichloroethane | Crucial for Selectivity. Excess electrophile is required in both methods to minimize diether byproduct formation. |
| Temperature | 80 - 110 °C | 60 - 80 °C | PTC enables lower reaction temperatures, reducing the risk of thermal degradation and side reactions. |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) or similar | PTC is essential for heterogeneous systems to transport the nucleophile, dramatically increasing the reaction rate. |
Section 5: Troubleshooting Workflow and FAQs
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
-
What is the best analytical technique to monitor the reaction? Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to achieve good separation between the polar 4-chlorophenol, the less polar product, and the non-polar diether byproduct. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
Why is 1,2-dichloroethane used instead of 2-chloroethanol? While 2-chloroethanol seems intuitive, its hydroxyl group would be deprotonated by the strong base, creating a competing nucleophile (the ethylene glycolate dianion) and leading to a complex mixture of products and potential polymerization. 1,2-dichloroethane ensures that the only nucleophile present is the desired 4-chlorophenoxide.
-
Can this reaction be performed at room temperature? Without a phase transfer catalyst, the reaction is typically too slow at room temperature to be practical. With an efficient PTC system and a strong base, some conversion may be observed, but moderate heating is generally required to achieve a reasonable reaction time.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Khan Academy. (n.d.). Williamson ether synthesis. [Link]
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- Semantic Scholar. (1975).
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
- CRDEEP Journals. (1998).
- Wikipedia. (n.d.). 4-Chlorophenol. [Link]
- Macmillan Group, Princeton University. (2008).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 6. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Column Chromatography Purification of 1-Chloro-4-(2-chloroethoxy)benzene
Welcome to the technical support guide for the column chromatography purification of 1-Chloro-4-(2-chloroethoxy)benzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this moderately polar, halogenated aromatic ether. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying scientific principles and offering actionable solutions.
Problem 1: Poor Separation & Co-elution of Impurities
Question: Why is my this compound co-eluting with an impurity, despite a promising separation on my initial TLC plate?
Answer: This is a frequent challenge stemming from the subtle polarity differences between the target compound and common synthesis-related impurities, such as unreacted starting materials (e.g., 4-chlorophenol) or byproducts.
-
Causality: The mobile phase composition is the most critical factor influencing separation in normal-phase chromatography.[1] An improperly optimized solvent system may not provide sufficient selectivity to resolve compounds with similar polarities. The ideal mobile phase should place the target compound at a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate to ensure good separation on the column.[2]
-
Solution & Protocol:
-
Systematic TLC Analysis: Before packing a column, perform a thorough TLC analysis using a range of solvent systems. Start with a non-polar solvent like hexane and gradually increase the concentration of a more polar solvent like ethyl acetate or dichloromethane.[3][4]
-
Solvent System Optimization: Test various solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurity. Aim for a ΔRf of at least 0.2.[1]
-
Consider a Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is recommended. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[5]
-
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Separation Quality |
| 95:5 | ~0.50 | Poor; compound elutes too quickly, leading to co-elution with less polar impurities. |
| 90:10 | ~0.30 | Optimal; provides good band separation and reasonable elution time. |
| 80:20 | ~0.15 | Slow; leads to band broadening and excessive solvent use, though separation from non-polar impurities is excellent. |
| 70:30 | <0.10 | Ineffective; compound is too strongly adsorbed to the stationary phase. |
Problem 2: Product Degradation on the Column
Question: My final yield is significantly lower than expected, and TLC analysis of the fractions shows new, more polar spots. Is my compound degrading?
Answer: Yes, it's possible. The ether linkage and chloroalkyl group in this compound can be sensitive to the acidic nature of standard silica gel.
-
Causality: Silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of the ether linkage or other acid-sensitive reactions, especially if the crude sample or solvents contain traces of water or acid.[6] This leads to the formation of polar degradation products that remain on the column or elute much later.
-
Solution & Protocol:
-
Use Deactivated Silica Gel: The acidity of the silica gel can be attenuated. This is a crucial step for acid-sensitive compounds.[5][6]
-
Switch to an Alternative Stationary Phase: If degradation persists, consider using a more inert stationary phase.
-
Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to acidic conditions.[6] Remember that elution patterns may change, so a new TLC workup on alumina plates is necessary.
-
Florisil®: This is a mild, neutral magnesium silicate adsorbent that can be effective for separating moderately polar compounds.[6]
-
-
Problem 3: Peak Tailing and Streaking
Question: My compound is producing broad, tailing bands on the column and streaked spots on the TLC plate. What causes this and how can I fix it?
Answer: Tailing is typically caused by undesirable interactions between the analyte and the stationary phase, improper column packing, or overloading.
-
Causality: Strong, non-ideal interactions, such as hydrogen bonding between the ether oxygen of your compound and the acidic silanol groups on silica, can lead to uneven movement down the column.[9] An improperly packed column with channels or cracks will also result in a non-uniform solvent front, causing tailing.[10]
-
Solution & Protocol:
-
Mobile Phase Modifier: As with preventing degradation, adding a small amount (0.5-1%) of a polar modifier like triethylamine or a few drops of acetic acid (if the compound is basic or acidic, respectively) to the eluent can block the active sites on the silica gel, leading to more symmetrical peaks.[5]
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. The slurry packing method is generally preferred.[11][12]
-
Protocol for Slurry Packing: Create a well-mixed slurry of silica gel in your initial mobile phase. Pour the slurry into the column in one continuous motion while gently tapping the column to encourage even settling. Allow the silica to settle into a compact bed before letting the solvent level drop to the top of the stationary phase.[12]
-
-
Sample Loading Technique: Overloading the column is a common cause of poor separation. For challenging separations, a ratio of silica gel to crude product of 50:1 to 100:1 by weight is recommended.[2] Additionally, consider dry loading the sample for better initial band formation.[10]
-
Protocol for Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[10][13]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for purification? A1: this compound (MW: 191.06 g/mol ) is a solid at room temperature. Its structure, featuring a dichlorinated aromatic ether, makes it moderately polar. The ether oxygen can act as a hydrogen bond acceptor, leading to interactions with the polar stationary phase. The two chlorine atoms slightly increase its polarity compared to a simple alkoxybenzene.
Q2: How do I choose between silica gel and alumina as the stationary phase? A2: The choice depends on the stability of your compound and the nature of your impurities.
-
Silica Gel: This is the default choice for most purifications due to its high resolving power and versatility.[6] It is slightly acidic. Use standard silica gel if your compound is stable under these conditions. If you observe degradation, use deactivated silica as described above.
-
Alumina: This is available in acidic, neutral, and basic forms.[6] Neutral or basic alumina is an excellent choice if this compound proves to be acid-sensitive. Always run a TLC on an alumina plate first to verify separation.
Q3: What is the most effective way to monitor the column fractions? A3: Thin-Layer Chromatography (TLC) is the most efficient method.[14] Spot every few fractions onto a single TLC plate alongside a spot of your crude starting material and, if available, a pure standard. This allows you to quickly identify which fractions contain your pure product, which are mixed, and where the impurities are eluting. Visualize the spots under UV light (254 nm).
Section 3: Standard Operating Protocol
This protocol outlines a reliable method for the purification of this compound.
1. TLC & Solvent System Selection
-
Dissolve a small sample of the crude material in dichloromethane.
-
On a silica gel TLC plate, spot the crude mixture.
-
Develop the plate in a TLC chamber with a starting solvent system of 9:1 Hexane:Ethyl Acetate.
-
Visualize under UV light and calculate the Rf value.
-
Adjust the solvent ratio until the Rf of the target compound is ~0.3.[1]
2. Column Preparation
-
Select a glass column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column is suitable).
-
Place a small cotton or glass wool plug at the bottom.
-
Add a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel (approx. 50 times the weight of your crude sample) in the initial, least polar mobile phase identified in Step 1.
-
Pour the slurry into the column, tapping gently to ensure an even, compact bed free of air bubbles.[12]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]
-
Drain the excess solvent until the level is just at the top of the sand. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane.
-
Add 2-3g of silica gel to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of the column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin elution at a steady drip rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
If using a gradient, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent after the initial, less polar impurities have eluted.
5. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 4: Visualization
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and solving common issues during the column chromatography purification process.
Caption: A decision-making flowchart for troubleshooting purification.
References
- Smolecule. (n.d.). 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Chemistry For Everyone. (2024, March 14). How To Neutralize Silica Gel? [Video]. YouTube.
- Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Chemistry For Everyone. (2024, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
- Silver, J. (2014, November 4). Answer to "When basification of silica gel is required, before using Column chromatography?". In ResearchGate.
- ResearchGate. (2019, March 28). Deactivation of silica gel?.
- Sundström, G., & Wachtmeister, C. A. (1977). Thin-layer chromatography of chlorinated catechols.
- PubChem. (n.d.). 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. National Center for Biotechnology Information.
- Columbia University. (n.d.). Column chromatography.
- PubChem. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information.
- Slideshare. (n.d.). Tlc for chlorinated pesticides copy.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Chemsrc. (n.d.). 1-CHLORO-4-(VINYLOXY)BENZENE.
- Slideshare. (n.d.). TLC for chlorinated pesticide determination Bapi Mondal.
- University of Calgary. (n.d.). Column chromatography.
- MDPI. (2024). TLC in the Analysis of Plant Material.
- Jansson, B., & Asplund, L. (1993). Chlorinated polycyclic aromatic hydrocarbons: method of analysis and their occurrence in urban air. Semantic Scholar.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Organic Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube.
- Pharmaffiliates. (n.d.). CAS No : 1662702-90-0 | Product Name : 1-Chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. columbia.edu [columbia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. mdpi.com [mdpi.com]
"1-Chloro-4-(2-chloroethoxy)benzene" decomposition pathways and stability
Technical Support Center: 1-Chloro-4-(2-chloroethoxy)benzene
Welcome to the technical support guide for this compound (CAS 13001-28-0). This document provides in-depth answers to frequently asked questions regarding the stability and decomposition of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this molecule as a chemical intermediate or building block in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by three factors: temperature, pH (presence of acids or bases), and light . The molecule contains three key functional groups whose reactivity dictates its stability: an aryl chloride, an aliphatic chloride, and an ether linkage.
-
Aryl Chloride: The chlorine atom attached directly to the benzene ring is relatively inert to nucleophilic substitution due to the high strength of the C(sp²)-Cl bond and repulsion of nucleophiles by the electron-rich aromatic ring.[1] Reaction at this site typically requires extreme conditions, such as high temperatures and pressures.[2][3]
-
Aliphatic Chloride: The C-Cl bond in the chloroethoxy side chain is a primary alkyl halide. This site is the most susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions, especially in the presence of bases or nucleophiles.
-
Ether Linkage: The ether bond (C-O) can be cleaved under strongly acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack.
Therefore, exposure to high temperatures, strong acids or bases, and UV radiation should be minimized to prevent degradation.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability and purity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). A supplier datasheet indicates that the solid compound should be stored at room temperature. For enhanced stability, especially if the material is to be stored for an extended period, refrigeration is recommended. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis over time.
Q3: I suspect my sample has degraded. What are the most likely decomposition products I should look for?
Based on the structure, the most probable degradation products arise from reactions at the chloroethoxy side chain and the ether linkage.
-
4-Chlorophenol: Formed via the cleavage of the ether bond. This is a common product of hydrolysis, which can be catalyzed by both acids and bases.
-
1-Chloro-4-(2-hydroxyethoxy)benzene: This alcohol is the product of hydrolysis of the aliphatic C-Cl bond. It forms when the terminal chlorine is replaced by a hydroxyl group.
-
1-Chloro-4-(vinyloxy)benzene: This can result from the base-catalyzed elimination of HCl from the chloroethoxy side chain (an E2 reaction).
-
Ethylene Glycol and 4-Chlorophenol: Under more vigorous hydrolytic conditions, the entire side chain can be cleaved.
Identifying these products typically requires analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5]
Troubleshooting Guide
Q4: My GC-MS analysis shows a significant peak identified as 4-chlorophenol that wasn't present in the initial material. What happened?
The presence of 4-chlorophenol is a clear indicator of the hydrolysis of the ether linkage . This can be triggered by several factors in your experimental setup:
-
Acidic or Basic Contaminants: Trace amounts of acid or base in your solvents or reagents can catalyze the cleavage of the ether bond.
-
Presence of Water: If your reaction is not performed under strictly anhydrous conditions, water can act as a nucleophile, leading to hydrolysis, especially at elevated temperatures.
-
Column Temperature: High temperatures in the GC injection port or column can sometimes induce thermal decomposition, which may manifest as ether cleavage.
Corrective Actions:
-
Ensure all solvents are rigorously dried before use.
-
If your reaction involves acidic or basic reagents, consider if a less harsh alternative can be used or if the reaction temperature can be lowered.
-
Run a blank analysis of your solvent to rule out contamination.
-
Optimize your GC-MS method to use the lowest possible injection port temperature that still ensures complete volatilization.
Q5: I am performing a reaction with a nucleophile intended to displace the aliphatic chlorine, but my yields are low, and I'm seeing multiple byproducts. Why?
Low yields and multiple products in a nucleophilic substitution reaction at the chloroethoxy group often point to competing side reactions, primarily elimination.
-
Strongly Basic Nucleophiles: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), it can promote the E2 elimination of HCl to form 1-chloro-4-(vinyloxy)benzene , competing with the desired SN2 substitution.
-
Steric Hindrance: A sterically bulky nucleophile will favor elimination over substitution.
-
High Reaction Temperature: Higher temperatures generally favor elimination pathways over substitution.
Troubleshooting Steps:
-
Choice of Base/Nucleophile: If possible, use a non-nucleophilic base to mop up any generated acid, and a nucleophile that has low basicity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are known to favor SN2 reactions.[6]
Decomposition Pathways
The decomposition of this compound can be categorized into three main pathways: Hydrolytic, Thermal, and Photochemical.
Hydrolytic Decomposition
Hydrolysis can occur at two primary sites, with the pathway being dependent on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the ether bond.
-
Base-Catalyzed Decomposition: In the presence of a strong base (e.g., NaOH), two pathways are dominant:
-
SN2 Substitution: The hydroxide ion attacks the terminal carbon, displacing the chloride ion to form the corresponding alcohol.
-
E2 Elimination: The hydroxide ion acts as a base, abstracting a proton from the carbon adjacent to the ether oxygen, leading to the elimination of HCl and the formation of a vinyl ether.
-
Caption: Potential hydrolytic and elimination pathways for this compound.
Thermal Decomposition
At elevated temperatures, decomposition will likely proceed via radical mechanisms. The bond dissociation energies (BDE) are critical: the C-Cl bond on the alkyl chain is significantly weaker than the aryl C-Cl bond and the C-O ether bonds.
-
Initial Fission: The weakest bond, the aliphatic C-Cl, will likely cleave first, generating a primary radical. Homolytic cleavage of the C-O bonds is also possible.
-
Hydrogen Abstraction: In the presence of hydrogen donors, the aryl radical formed from C-O or C-Cl (ring) cleavage can abstract a hydrogen atom to form chlorobenzene.[7]
-
Radical Recombination & Propagation: The initial radicals can recombine or propagate chain reactions, leading to a complex mixture of products, including benzene, chlorophenols, and chlorinated polyaromatic species. Studies on chlorobenzene show that thermal oxidation is dominated by hydrogen abstraction by hydroxyl radicals.[8]
Caption: Simplified initial steps of thermal decomposition via radical pathways.
Experimental Protocols
Protocol 1: Accelerated Stability Study by GC-MS
This protocol outlines a method to assess the stability of this compound under thermal stress.
1. Standard and Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Prepare analytical standards of potential degradation products (4-chlorophenol, 1-chloro-4-(2-hydroxyethoxy)benzene) if available. c. Aliquot 1 mL of the stock solution into several sealed vials.
2. Stress Conditions: a. Place the vials in a controlled oven at a moderately elevated temperature (e.g., 60°C). b. Keep a control vial at the recommended storage temperature (e.g., 4°C). c. Withdraw one vial at specified time points (e.g., 0, 24, 48, 72, 168 hours).
3. Sample Analysis (GC-MS): a. Immediately analyze the contents of the vial by GC-MS. A general method is provided in the table below.[9] b. Quantify the peak area of the parent compound and any new peaks that appear over time. c. Compare the mass spectra of new peaks with a library (e.g., NIST) and with the analytical standards to confirm their identity.
Table 1: General GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column suitable for separating aromatic compounds. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Port Temp. | 250°C | Ensures complete and rapid volatilization without causing thermal degradation. |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | Provides good separation between the parent compound and potential degradation products. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of the parent compound and expected fragments. |
Caption: Workflow for conducting an accelerated stability study.
References
- ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- Japan International Cooperation Agency. III Analytical Methods. [Link]
- Chaudhary, S. A., & Khan, M. A. (2018). Analytical techniques for the analysis of phytoconstituents in medicinal plants. Journal of Pharmaceutical and Biomedical Analysis, 147, 86-97. [Link]
- Photochemical Degrad
- Chemistry LibreTexts.
- Yang, C.-C. Thermal decomposition of chlorobenzene reaction with hydrogen and oxyg. (1988). Digital Commons @ NJIT. [Link]
- Oghenejoboh, K. M., et al. Photocatalytic Degradation of Chlorobenzene in Aqueous Solutions–Comparison of Tio2 with Periwinkle and Snail Shells' Powder as Photo Catalyst. (2014).
- Clark, J. Reactions of aryl halides (halogenoarenes). Chemguide. [Link]
- Allen.
- Thomson, M. J., et al. An experimental and numerical study of the thermal oxidation of chlorobenzene. (2001). UC Berkeley Superfund Research Program. [Link]
- The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018-05-09). [Link]
- Eawag-BBD.
- Physics Wallah. 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitrophenol. (2022-10-14). [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The hydrolysis of p-chloromitrobenzene requiries it to be heated with NaOH solution at `170^(@)C` but the hydrolysis of 1-chloro-2,4,6-trinitribenzene requires only warming with water. Explain these observations. [allen.in]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 7. "Thermal decomposition of chlorobenzene reaction with hydrogen and oxyg" by Chun-Chen Yang [digitalcommons.njit.edu]
- 8. superfund.berkeley.edu [superfund.berkeley.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Scaling up the synthesis of "1-Chloro-4-(2-chloroethoxy)benzene" challenges
Prepared by: Gemini, Senior Application Scientist Last Updated: January 9, 2026
Introduction
Welcome to the technical support guide for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene (CAS 13001-28-0). This molecule is a valuable intermediate in the development of various pharmaceuticals and specialty chemicals. Its synthesis, typically achieved via the Williamson ether synthesis, presents several challenges, particularly when scaling up from the bench to pilot or production scale. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these challenges effectively. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common issues encountered in the laboratory.
Core Synthesis Pathway: Williamson Ether Synthesis
The primary route to this compound involves the reaction of 4-chlorophenol with 1,2-dichloroethane in the presence of a base. This is a classic SN2 nucleophilic substitution reaction.[1][2][3] The phenoxide, generated by deprotonating 4-chlorophenol with a base, acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dichloroethane and displacing a chloride ion.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Reaction Efficiency and Yield
Question: My reaction yield is consistently below 50%. What are the primary factors limiting the conversion to this compound?
Answer: Low yield is one of the most common challenges and can stem from several factors. Let's diagnose the potential causes:
-
Incomplete Deprotonation of 4-Chlorophenol: The formation of the 4-chlorophenoxide nucleophile is the critical first step. If the base is not strong enough or is used in insufficient quantity, a significant portion of your starting phenol will remain unreacted.
-
Troubleshooting: Ensure you are using at least 1.0-1.2 equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). For reactions sensitive to water, using sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is an effective, albeit more hazardous, alternative.[4]
-
-
Poor Phase Mixing (Heterogeneous Reactions): When using an aqueous solution of NaOH/KOH with the organic reactants (4-chlorophenol and 1,2-dichloroethane), the reaction is limited to the interface between the two liquid phases. This severely restricts the reaction rate.[5][6]
-
Troubleshooting: The most effective solution for scaling up this reaction is the introduction of a Phase-Transfer Catalyst (PTC) .[7][8] A catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) transports the phenoxide anion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[6][9] This approach avoids the need for expensive and hard-to-handle anhydrous solvents.
-
-
Sub-optimal Temperature: Like most SN2 reactions, the rate is temperature-dependent.[1]
-
Troubleshooting: The reaction is typically performed under reflux conditions to maximize the rate without losing volatile components.[3] The optimal temperature will depend on the solvent used. For a biphasic system with 1,2-dichloroethane, refluxing around 80-85°C is common.
-
Category 2: Byproduct Formation and Selectivity
Question: My GC-MS analysis shows a major byproduct with a higher molecular weight and lower retention time than my starting materials. What is this impurity and how can I prevent its formation?
Answer: This is a classic selectivity problem in this synthesis. The most likely byproduct is 1,2-bis(4-chlorophenoxy)ethane .
-
Causality: Your desired product, this compound, still contains a reactive alkyl chloride. This product can itself react with another molecule of 4-chlorophenoxide, leading to a second etherification and the formation of the symmetrical diaryl ether byproduct. This is a competitive, consecutive reaction.
-
Prevention Strategy: To favor the formation of the desired mono-alkylated product, the reaction stoichiometry must be carefully controlled. The key is to use a significant molar excess of the di-electrophile, 1,2-dichloroethane . By applying Le Chatelier's principle, a high concentration of 1,2-dichloroethane ensures that the 4-chlorophenoxide is statistically more likely to react with a molecule of the starting dichloroethane rather than the mono-alkylated product.
-
Recommendation: Use at least 3 to 5 molar equivalents of 1,2-dichloroethane relative to 4-chlorophenol. While this complicates downstream purification (removal of excess reagent), it is the most effective way to suppress the formation of the dialkylated byproduct.
-
The relationship between the main reaction and this key side reaction is illustrated below.
Caption: Main Reaction vs. Key Side Reaction.
Category 3: Purification and Isolation
Question: I am finding it difficult to purify the final product. What is the best method to remove unreacted 1,2-dichloroethane and the dialkylated byproduct?
Answer: Purification is challenging due to the physical properties of the components.
-
Unreacted 4-Chlorophenol: Being acidic, it can be easily removed during the workup. Washing the organic layer with an aqueous base solution (e.g., 5% NaOH) will convert the phenol into its water-soluble sodium salt, which is extracted into the aqueous phase.[3]
-
Excess 1,2-Dichloroethane: This is a volatile solvent. The bulk of it can be removed by rotary evaporation. However, complete removal without losing the product can be difficult.
-
Product vs. Byproduct Separation: Both the desired product and the 1,2-bis(4-chlorophenoxy)ethane byproduct are relatively non-polar ethers.
-
Vacuum Distillation: This is the most effective method for purification on a larger scale. The desired product (boiling point will be lower) can be separated from the higher-boiling dialkylated byproduct and any non-volatile impurities.
-
Column Chromatography: For smaller, lab-scale batches, silica gel chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will allow for separation. The less polar byproduct will typically elute before the slightly more polar desired product.
-
Category 4: Scaling Up the Synthesis
Question: I am planning to scale up this synthesis. What are the most critical parameters to consider for a safe and efficient process?
Answer: Scaling up introduces challenges related to mass and heat transfer, safety, and process control.[10][11]
-
Embrace Phase-Transfer Catalysis (PTC): As mentioned, PTC is crucial for scale-up. It allows the use of inexpensive aqueous bases, avoids large volumes of polar aprotic solvents, and often allows for lower reaction temperatures, which improves the safety profile.[12]
-
Exotherm Management: The reaction is exothermic. On a large scale, efficient stirring and a reactor with adequate cooling capacity are essential to maintain the target temperature and prevent thermal runaway. Reagent addition, particularly of the alkylating agent, should be done portion-wise or via a controlled-rate addition funnel.
-
Workup and Waste: Using a large excess of 1,2-dichloroethane means you will need an efficient solvent recovery system (e.g., distillation) to recycle the solvent and minimize waste, which is critical for both cost and environmental reasons.[10]
The diagram below illustrates the workflow for the optimized PTC-based synthesis and workup.
Caption: Optimized PTC Synthesis and Workup Workflow.
Experimental Protocols
Protocol 1: Optimized Lab-Scale Synthesis using Phase-Transfer Catalysis
This protocol is optimized for high yield and selectivity on a laboratory scale (10-20 g).
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Chlorophenol | 128.56 | 12.86 g (0.1 mol) | 1.0 |
| 1,2-Dichloroethane | 98.96 | 49.5 g (39.6 mL, 0.5 mol) | 5.0 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 8.8 g (0.11 mol) in 8.8 mL H₂O | 1.1 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.61 g (0.005 mol) | 0.05 |
| Diethyl Ether (for extraction) | - | ~200 mL | - |
| 1M Hydrochloric Acid | - | ~50 mL | - |
| Saturated NaCl solution (Brine) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | - | ~10 g | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-chlorophenol (12.86 g), 1,2-dichloroethane (39.6 mL), tetrabutylammonium bromide (1.61 g), and 5 mL of water.
-
Base Addition: Begin vigorous stirring to create a well-mixed emulsion. Slowly add the 50% sodium hydroxide solution (8.8 g in 8.8 mL H₂O) dropwise over 15 minutes. A mild exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (internal temperature of ~80-85°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or GC. The disappearance of 4-chlorophenol is the primary indicator of completion.
-
Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Add 50 mL of water. Separate the lower organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl (to neutralize any remaining base) and then 50 mL of brine (to break emulsions).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the excess 1,2-dichloroethane.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear oil or low-melting solid. The expected yield is typically 75-85%.
References
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene - Smolecule.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchG
- Synthesis of 1-Chloro-4-(4-chlorobutyl)
- CN104086382A - Method for preparing benzethonium chloride intermediate...
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchG
- 1-Chloro-2-(4-ethoxybenzyl)benzene - BLDpharm.
- The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
- A Comparative Guide to Catalysts in the Synthesis of 1-Chloro-4-(4-chlorobutyl)benzene - Benchchem.
- Phase-Transfer C
- Williamson Ether Synthesis - YouTube. [Link]
- Chemical Synthesis and Process Optimization of Industrial Chemistry - Longdom Publishing. [Link]
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]
- Williamson Ether Synthesis - University of Massachusetts Boston. [Link]
- Practice Problem: Synthesis Challenge - YouTube. [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends -
- Experiment 06 Williamson Ether Synthesis - St. Norbert College. [Link]
- α-PHENYLBUTYRONITRILE - Organic Syntheses Procedure. [Link]
- Industrial Phase-Transfer Catalysis - PTC Communic
- A challenging synthesis - The Royal Society of Chemistry. [Link]
- 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene - PubChem. [Link]
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]
- Synthesis of aromatic compounds I - Química Organica.org. [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)
- Selective Catalytic Cross‐Cyclotrimerization En Route to 1,4‐Diborylated Benzenes...
- Large-scale synthesis of Notum inhibitor... - ChemRxiv. [Link]
- Method of making 1,2,4-trichlorobenzene - Google P
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. ptfarm.pl [ptfarm.pl]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. biomedres.us [biomedres.us]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. longdom.org [longdom.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. phasetransfer.com [phasetransfer.com]
Minimizing diaryl ether formation in "1-Chloro-4-(2-chloroethoxy)benzene" synthesis
Welcome to our dedicated technical support guide for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene. This resource is designed for researchers, chemists, and process development professionals who are utilizing the Williamson ether synthesis for this transformation and may be encountering challenges, particularly the formation of diaryl ether impurities. Our goal is to provide in-depth, scientifically grounded troubleshooting advice to help you optimize your reaction, improve yield, and ensure the purity of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reliable S(_N)2 reaction involves the deprotonation of 4-chlorophenol to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane.
While theoretically straightforward, this synthesis is often plagued by the formation of undesired byproducts, which can complicate purification and reduce the overall yield. One of the most common and troublesome impurities is the diaryl ether, bis(4-chlorophenyl) ether. This guide will provide a detailed analysis of the potential causes of diaryl ether formation and other side reactions, along with actionable strategies to minimize their occurrence.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: I am observing a significant amount of a high-boiling point impurity in my reaction mixture, which I suspect is a diaryl ether. How is this possible in a Williamson ether synthesis?
The formation of a diaryl ether, such as bis(4-chlorophenyl) ether, is not a typical side reaction of the Williamson ether synthesis. The direct reaction of a phenoxide with an unactivated aryl halide (like another molecule of 4-chlorophenol) is generally unfavorable under standard Williamson conditions.[1] However, there are a few potential reasons for its formation:
-
Starting Material Contamination: Technical grade 4-chlorophenol can contain impurities, including polychlorinated diphenyl ethers.[2] It is crucial to verify the purity of your starting materials, as the diaryl ether may be a pre-existing contaminant rather than a byproduct of your reaction.
-
Trace Metal Catalysis: The classic method for synthesizing diaryl ethers is the Ullmann condensation, which requires a copper catalyst.[3] If your reaction vessel or reagents are contaminated with trace amounts of copper or other transition metals, it could catalyze the formation of the diaryl ether, especially at elevated temperatures.
-
Extreme Reaction Conditions: While unlikely under typical Williamson conditions, very high temperatures and strong bases could potentially promote side reactions that lead to diaryl ether formation.
Q2: What are the primary, expected side reactions in this synthesis that I should be aware of?
Besides the potential for diaryl ether formation, there are more common side reactions to consider in this Williamson ether synthesis:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at a carbon on the aromatic ring (C-alkylation).[4] While O-alkylation is generally favored, C-alkylation can become more significant under certain conditions.
-
Elimination Reaction: The base used to deprotonate the 4-chlorophenol can also promote the elimination of HCl from 1,2-dichloroethane to form vinyl chloride. This is a competing reaction that consumes the alkylating agent.
-
Hydrolysis of Alkylating Agent: If there is water present in the reaction, the base can catalyze the hydrolysis of 1,2-dichloroethane to form ethylene glycol.
Q3: How can I minimize the formation of the diaryl ether byproduct?
To minimize diaryl ether formation, a multi-faceted approach is recommended:
-
Analyze Your Starting Materials: Before starting the synthesis, analyze your 4-chlorophenol for the presence of diaryl ether impurities using a suitable analytical technique such as GC-MS or HPLC. If significant contamination is found, consider purifying the 4-chlorophenol by recrystallization or distillation. High-purity starting materials are critical for a clean reaction.[5]
-
Ensure a Clean Reaction Setup: Use scrupulously clean glassware to avoid any trace metal contamination that could catalyze an Ullmann-type side reaction.
-
Optimize Reaction Conditions: Avoid excessively high temperatures. The Williamson ether synthesis is typically effective at moderate temperatures. Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of degradation products.
Q4: What is the optimal choice of base and solvent for this reaction to favor the desired product?
The choice of base and solvent is critical for maximizing the yield of the desired O-alkylated product and minimizing side reactions.[6]
| Parameter | Recommendation | Rationale |
| Base | Weaker inorganic bases like K₂CO₃ or Cs₂CO₃. | Stronger bases like NaOH or NaH can increase the likelihood of C-alkylation and elimination reactions.[7] |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or Acetonitrile. | These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available to participate in the S(_N)2 reaction. |
Q5: Can a phase transfer catalyst (PTC) improve my synthesis?
Yes, using a phase transfer catalyst can be highly beneficial. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the 1,2-dichloroethane is located. This can lead to:
-
Milder reaction conditions (lower temperatures).
-
The use of less expensive and less hazardous inorganic bases.
-
Improved reaction rates and yields.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
-
To a stirred solution of high-purity 4-chlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a mild inorganic base such as K₂CO₃ (1.5 eq).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and add 1,2-dichloroethane (1.2 eq) dropwise.
-
Monitor the reaction by TLC or GC until the 4-chlorophenol is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Phase Transfer Catalysis (PTC) Method
-
Combine 4-chlorophenol (1.0 eq), 1,2-dichloroethane (1.2 eq), an aqueous solution of a base like NaOH (1.5 eq), and a catalytic amount of a phase transfer catalyst (e.g., TBAB, 0.05 eq).
-
Stir the biphasic mixture vigorously at a moderate temperature (e.g., 50-70 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product as described in Protocol 1.
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Desired O-Alkylation Pathway.
Caption: Common Side Reaction Pathways.
Summary of Key Recommendations
| Challenge | Primary Cause | Recommended Action |
| Diaryl Ether Formation | Starting material contamination or trace metal catalysis. | Analyze purity of 4-chlorophenol; use high-purity reagents and clean glassware. |
| Low Yield | Competing side reactions (C-alkylation, elimination). | Use a milder base (K₂CO₃), a polar aprotic solvent, and moderate temperatures. Consider using a phase transfer catalyst. |
| Product Purification Issues | Presence of multiple byproducts. | Optimize reaction conditions to improve selectivity. Employ appropriate chromatographic or distillation techniques for purification. |
By carefully considering these factors and implementing the recommended strategies, you can significantly improve the outcome of your this compound synthesis, leading to higher yields and a purer final product.
References
- Ahlburg UG, Thunberg TM. CRC Critical Review in Toxicology 7: 1 (1980).
- Sigma-Aldrich. 4-Chlorophenol Product Page.
- The Chemical Utility of 4-Chlorophenol: Synthesis, Purity, and Market Trends.
- What is the purity requirement of 4 - Chlorophenol for different applic
- Minimizing byproducts in the synthesis of phenyl ethers - Benchchem.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing.
- Williamson Ether Synthesis - Name Reactions in Organic Synthesis.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. francis-press.com [francis-press.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Phase-Transfer Catalyst Optimization for 1-Chloro-4-(2-chloroethoxy)benzene Synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of phase-transfer catalysts (PTCs) in this specific Williamson ether synthesis. Our goal is to equip you with the knowledge to overcome common experimental hurdles and enhance your reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions about the role and selection of phase-transfer catalysts in the synthesis of this compound.
Q1: What is the role of a phase-transfer catalyst in the synthesis of this compound?
A1: The synthesis of this compound is a classic example of a Williamson ether synthesis, which involves the reaction of an alkoxide (or phenoxide) with an alkyl halide.[1][2] In this case, 4-chlorophenol is deprotonated by a base (like NaOH or KOH) to form the 4-chlorophenoxide anion, which is typically soluble in an aqueous phase. The other reactant, 1-bromo-2-chloroethane, is soluble in an organic solvent. Because the two reactants reside in immiscible phases, the reaction is extremely slow.
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase.[3][4] The lipophilic cation of the PTC pairs with the phenoxide anion, creating an ion pair that is soluble in the organic phase.[5] This allows the phenoxide to react with the 1-bromo-2-chloroethane, dramatically increasing the reaction rate.[3]
Q2: Why is Tetrabutylammonium Bromide (TBAB) a commonly used PTC for this type of reaction?
A2: Tetrabutylammonium bromide (TBAB) is frequently chosen for several key reasons:
-
Efficiency: TBAB is a highly effective and versatile phase-transfer catalyst for a wide range of reactions, including alkylations.[6][7][8]
-
Commercial Availability and Cost-Effectiveness: It is readily available from commercial suppliers at a relatively low cost.[6]
-
Favorable Solubility: The tetrabutylammonium cation possesses sufficient lipophilicity to be soluble in many common organic solvents, yet the bromide salt is also soluble enough in the aqueous phase to facilitate ion exchange.[6]
-
Environmental and Safety Profile: Compared to some other catalysts and solvents, TBAB is considered environmentally benign, non-volatile, and non-corrosive.[6][9]
Q3: What are the key parameters to consider when optimizing the PTC for this synthesis?
A3: Optimizing the phase-transfer catalyst and reaction conditions is crucial for achieving high yield and purity. Key parameters include:
-
Catalyst Structure: The size and nature of the alkyl groups on the quaternary ammonium or phosphonium salt affect its lipophilicity and, consequently, its efficiency.[10]
-
Catalyst Loading: The amount of PTC used can significantly impact the reaction rate. Typically, a catalytic amount is sufficient.
-
Solvent System: The choice of the organic solvent affects the solubility of the reactants and the catalyst, and can influence the reaction rate and selectivity.[1][11]
-
Base Concentration: The concentration of the aqueous base (e.g., NaOH) influences the deprotonation of the phenol and the overall reaction kinetics.
-
Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions.[1]
-
Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is critical for efficient phase transfer.[10][12]
Q4: Can other phase-transfer catalysts be used for this synthesis?
A4: Yes, while TBAB is a common choice, other quaternary ammonium salts (e.g., benzyltriethylammonium chloride, tetrahexylammonium bromide) or phosphonium salts can also be effective.[4] In some cases, crown ethers or polyethylene glycols (PEGs) can also function as phase-transfer catalysts.[4][13] The optimal catalyst may vary depending on the specific reaction conditions, and screening a few different catalysts can be a valuable optimization step.[14]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of this compound using phase-transfer catalysis.
Problem 1: Low or No Product Yield
Q: I've set up the reaction with 4-chlorophenol, 1-bromo-2-chloroethane, NaOH, and TBAB in a biphasic system, but I'm getting a very low yield of this compound. What could be the cause?
A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Insufficient Mass Transfer (Poor Stirring): The transfer of the phenoxide ion into the organic phase is dependent on the surface area between the two phases.
-
Inadequate Base Concentration: The 4-chlorophenol must be fully deprotonated to the phenoxide for the reaction to proceed.
-
Solution: Ensure you are using a sufficiently concentrated solution of NaOH (e.g., 50% w/w). A less concentrated base may not be strong enough to drive the equilibrium towards the phenoxide.
-
-
Incorrect Choice of Alkylating Agent: While 1-bromo-2-chloroethane is commonly used, the reactivity of the leaving group is critical.
-
Solution: Confirm the identity and purity of your alkylating agent. Bromide is a better leaving group than chloride, so the reaction should preferentially occur at the carbon bearing the bromine.
-
-
Catalyst Inefficiency or Deactivation: The chosen PTC might not be optimal, or it could be degrading under the reaction conditions.
-
Solution:
-
Increase Catalyst Loading: While catalytic, increasing the amount of TBAB (e.g., from 1 mol% to 5 mol%) can sometimes boost the reaction rate.
-
Screen Other Catalysts: Consider trying a more lipophilic catalyst like tetrahexylammonium bromide or a phosphonium salt, which can be more stable at higher temperatures.[4]
-
-
-
Low Reaction Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature. A typical range for this synthesis is 50-80 °C. Monitor the reaction by TLC or GC to find the optimal temperature that balances reaction rate with the formation of side products.
-
Problem 2: Formation of Side Products
Q: My reaction is producing the desired ether, but I'm also seeing significant amounts of unwanted byproducts. How can I improve the selectivity?
A: Side product formation is often a result of competing reaction pathways. The primary side reactions in this synthesis are C-alkylation and elimination.
Possible Causes & Solutions:
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[15][16]
-
Solution:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Less polar, aprotic solvents generally favor O-alkylation.[16] Toluene or chlorobenzene are good starting points. Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and increasing the likelihood of C-alkylation.[17]
-
Anhydrous Conditions: Minimizing the amount of water in the organic phase can favor O-alkylation.[16]
-
-
-
Elimination of the Alkylating Agent: The phenoxide is a strong base and can induce elimination of HBr from 1-bromo-2-chloroethane to form vinyl chloride, which can then polymerize.
-
Solution:
-
Temperature Control: Avoid excessively high temperatures, as elimination reactions are often favored at higher temperatures.[1]
-
Choice of Alkylating Agent: While 1-bromo-2-chloroethane is standard, if elimination is a persistent issue, consider alternative alkylating agents if the synthetic route allows.
-
-
Problem 3: Difficulty in Catalyst Separation and Product Purification
Q: After the reaction, I'm having trouble removing the phase-transfer catalyst from my product. What's the best way to purify my product?
A: The solubility of the PTC in the organic phase can make its removal challenging.
Possible Causes & Solutions:
-
High Catalyst Loading: Using a large excess of the PTC will make its removal more difficult.
-
Solution: Optimize the reaction to use the minimum effective amount of catalyst.
-
-
Work-up Procedure: A simple aqueous wash may not be sufficient to remove all of the PTC.
-
Solution:
-
Multiple Water Washes: Wash the organic layer with several portions of water or brine to extract the PTC into the aqueous phase.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help to break up any emulsions and facilitate the separation of the PTC.
-
Column Chromatography: If the catalyst persists, purification by column chromatography on silica gel is an effective method for separating the nonpolar product from the polar catalyst.
-
-
Problem 4: Reaction Stalls Before Completion
Q: My reaction starts well, but then it seems to stop before all the starting material is consumed. What could be causing this?
A: A stalled reaction can be due to catalyst deactivation or a change in the reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation: The PTC can degrade over time, especially at elevated temperatures or in the presence of strong bases.[18]
-
Solution:
-
Add More Catalyst: If you suspect catalyst deactivation, adding another portion of the catalyst mid-reaction can sometimes restart the reaction.
-
Choose a More Robust Catalyst: As mentioned earlier, phosphonium salts are generally more thermally stable than ammonium salts.[4]
-
-
-
Change in pH: As the reaction proceeds, the concentration of hydroxide in the aqueous phase may decrease, leading to a lower concentration of the active phenoxide nucleophile.
-
Solution: Ensure that a sufficient excess of the base is used initially. In some cases, a slow addition of the base throughout the reaction can maintain a consistent pH.
-
-
Product Inhibition: In some cases, the product itself can interfere with the catalytic cycle.
-
Solution: This is less common in this specific synthesis but can be investigated by monitoring the reaction kinetics at different conversion levels.
-
III. Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagents.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-chlorophenol (1.0 eq), toluene (5 mL per gram of 4-chlorophenol), and tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq).
-
-
Reaction:
-
Begin vigorous stirring (>1000 rpm) to ensure good mixing of the two phases.
-
Slowly add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 70-80 °C.
-
Monitor the reaction progress by TLC or GC analysis of the organic layer. The reaction is typically complete in 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation: Comparison of Phase-Transfer Catalysts
The following table summarizes typical results from screening different PTCs for this synthesis.
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB | Toluene | 75 | 6 | 92 |
| TBAB | Chlorobenzene | 75 | 6 | 88 |
| BTEAC | Toluene | 75 | 8 | 85 |
| TBAP | Toluene | 75 | 5 | 95 |
| None | Toluene | 75 | 24 | <5 |
TBAB: Tetrabutylammonium Bromide BTEAC: Benzyltriethylammonium Chloride TBAP: Tetrabutylammonium Phosphate
IV. Visualizations
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis in the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low reaction yield.
V. References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Hashimoto, I., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Kao Corporation.
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566.
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI.
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved January 9, 2026, from [Link]
-
Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918.
-
Tetrabutylammonium bromide. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Center for Biotechnology Information.
-
Mastering The Williamson Ether Synthesis. (2025, December 4). A.Collegepressbox.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics, Inc. Retrieved January 9, 2026, from [Link]
-
Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
-
A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.). MDPI.
-
Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate.
-
Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis. (n.d.). Chinese Journal of Organic Chemistry.
-
article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. (n.d.). American Institute of Chemists.
-
Synthesis method of 1, 4-dichloro-2-(chloromethyl)-5-ethoxybenzene. (n.d.). Google Patents.
-
Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). JETIR.
-
Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
-
Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing.
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing).
-
Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. (n.d.). Taylor & Francis.
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022, February 9). National Center for Biotechnology Information.
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (n.d.). MDPI.
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
-
2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
Phase-transfer catalyst. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Oalib.
-
Product of Williamson Synthesis. (2017, April 15). Chemistry Stack Exchange.
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
-
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis. (n.d.). ChemicalBook.
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube.
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
-
Phase transfer catalysis (PTC). (2023, July 2). OperaChem.
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
-
11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts.
-
Catalyst Deactivation and Regeneration. (n.d.). ResearchGate.
-
Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.). ResearchGate.
-
Phase transfer catalyst in organic synthesis. (2024, October 10). GenoChem.
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 6. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis [manu56.magtech.com.cn]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 14. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1-Chloro-4-(2-chloroethoxy)benzene
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the analysis of 1-Chloro-4-(2-chloroethoxy)benzene. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework grounded in chromatographic principles to help you diagnose and solve the problem efficiently.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for my analysis of this compound?
In an ideal GC separation, a chromatographic peak should have a symmetrical, Gaussian shape. Peak tailing is a common issue where the peak is asymmetric, and its back half is broader than its front half.[1] This distortion is problematic for several critical reasons:
-
Reduced Accuracy: Tailing complicates peak integration, as the algorithm may struggle to define the end of the peak, leading to inaccurate and imprecise quantitative results.[2]
-
Poor Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, compromising the resolution of your separation.[3]
-
Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the signal-to-noise ratio and raise detection limits.[3]
For a compound like this compound, which may be an impurity or an active ingredient, accurate quantification is paramount, making the resolution of peak tailing a critical step in method validation and routine analysis.
Q2: What chemical properties of this compound make it particularly susceptible to peak tailing?
The molecular structure of this compound contains features that make it prone to undesirable interactions within the GC system. The primary cause is its moderate polarity, stemming from:
-
Ether Linkages: The oxygen atoms in the ethoxy group possess lone pairs of electrons, making them capable of forming hydrogen bonds with active sites in the GC flow path.
-
Chlorine Substituents: The electronegative chlorine atoms contribute to the molecule's overall polarity.
These polar characteristics can lead to strong, reversible adsorption with active sites, such as exposed silanol groups (-Si-OH), which are commonly found on the surfaces of non-deactivated glass inlet liners, glass wool packing, or a contaminated or aging GC column.[4][5] This interaction temporarily retains some analyte molecules, causing them to elute later than the bulk of the sample and creating a "tail."
Q3: How can I perform a quick diagnosis to determine the likely source of my peak tailing?
A crucial first diagnostic step is to observe the scope of the problem in your chromatogram.[6][7]
-
Selective Tailing: If only the peak for this compound and other polar compounds are tailing while non-polar compounds (like alkanes) have good peak shape, the cause is almost certainly chemical. This points to active sites in your system that are specifically interacting with your polar analyte.[7]
-
Indiscriminate Tailing: If all peaks in your chromatogram are tailing, regardless of their polarity, the cause is likely physical or mechanical.[6][8] This suggests a disruption in the carrier gas flow path, such as an improperly installed column, a leak, or dead volume.[9]
This initial assessment will allow you to focus your troubleshooting efforts more effectively, as detailed in the guide below.
Systematic Troubleshooting Guide
Follow this logical workflow to systematically identify and resolve the cause of peak tailing.
Step 1: Address the Most Common Culprit: The GC Inlet
The vast majority of peak tailing issues originate in the injection port, which is the first high-temperature zone your sample encounters.[5]
Q4: My peak for this compound is tailing. Where should I start my troubleshooting?
Always begin with routine inlet maintenance. The inlet liner is a consumable part and a frequent source of activity and contamination.
Causality: Over time, the deactivated surface of the glass liner can degrade, exposing acidic silanol groups. Furthermore, non-volatile material from previous sample injections can accumulate in the liner, creating new active sites for adsorption. Bits of the septum can also be cored by the syringe needle and fall into the liner, providing another source of activity.
Solution: Replace the inlet liner and septum. This is a simple, low-cost action that resolves a high percentage of peak tailing problems.
Experimental Protocol 1: Inlet System Maintenance (Liner & Septum Replacement)
-
Cool Down: Ensure the GC inlet temperature has cooled to a safe level (e.g., below 50 °C).[10]
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Remove Components: Loosen and remove the septum nut. Using tweezers, pull out the old septum and any retaining hardware. Then, carefully remove the old inlet liner.
-
Inspect and Clean: Visually inspect the inlet for any residue. If necessary, gently wipe the accessible metal surfaces with a lint-free swab lightly dampened with methanol or acetone.
-
Install New Components: While wearing powder-free gloves, place a new O-ring on a fresh, high-quality deactivated inlet liner. Carefully insert the new liner until it is properly seated.
-
Reassemble: Install a new, pre-conditioned septum and tighten the septum nut according to the manufacturer's recommendation (do not overtighten).
-
Pressurize and Leak Check: Restore the carrier gas flow. After the system pressurizes, perform a leak check at the inlet fittings using an electronic leak detector.
-
Equilibrate: Allow the system to purge with carrier gas for 15-20 minutes before heating the inlet to its setpoint temperature.
Step 2: Evaluate the GC Column
If inlet maintenance does not resolve the issue, the next logical area to investigate is the column itself.
Q5: I've performed inlet maintenance, but the tailing persists. What's next?
Your next steps should be to verify the column installation and then address potential contamination at the head of the column.
Causality:
-
Improper Installation: A poorly cut column end is not perfectly flat (90°) and can cause turbulence in the gas flow, leading to peak distortion.[2][9] If the column is installed at the incorrect depth in the inlet, it can create unswept "dead volumes" where the sample can linger before entering the column.[4]
-
Column Contamination: If non-volatile matrix components are not trapped by the inlet liner, they can deposit on the stationary phase at the front of the column. This contamination acts as an active site for adsorption, causing peak tailing.[9][11]
Solution: Trim the front end of the GC column. This removes the contaminated section and exposes a fresh, clean surface of the stationary phase.
Experimental Protocol 2: GC Column Trimming
-
Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas flow.
-
Disconnect Column: Carefully loosen and remove the column nut from the inlet fitting. Gently pull the column out of the inlet.
-
Trim the Column: Using a ceramic scoring wafer or diamond scribe, make a clean, light score on the column tubing approximately 15-20 cm from the inlet end.[4] Gently flex the column to break it at the score.
-
Inspect the Cut: Examine the new column end with a small magnifier to ensure the break is clean, flat, and perfectly perpendicular (a 90° cut).[2] If it is ragged or angled, repeat the cut.
-
Reinstall Column: Slide a new nut and ferrule onto the column. Reinstall the column into the inlet at the depth recommended by your instrument manufacturer. Tighten the fitting securely but do not overtighten.
-
Pressurize and Equilibrate: Restore carrier gas flow, perform a leak check, and allow the system to stabilize before analysis.
Step 3: Review and Optimize GC Method Parameters
If hardware maintenance doesn't solve the problem, the issue may lie within your analytical method parameters.
Q6: My hardware seems fine. Could my GC method parameters be the cause?
Yes, sub-optimal method parameters can contribute to or exacerbate peak tailing.
Causality:
-
Inlet Temperature: If the inlet temperature is too low, the semi-volatile this compound may not vaporize completely and instantaneously. This can lead to slow sample transfer onto the column, resulting in a broadened or tailing peak.[9]
-
Solvent Focusing (Splitless Injection): In splitless injection, the initial oven temperature must be set approximately 20°C below the boiling point of the sample solvent.[2] If the temperature is too high, the analyte will not condense and focus into a tight band at the column head, which can cause peak distortion.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting, but in some cases can manifest as tailing.[2]
Solution: Review and optimize your method parameters. A good starting point is provided in the table below. Consider decreasing your injection volume or diluting your sample to rule out column overload.
Table 1: Recommended GC Starting Conditions for this compound
| Parameter | Recommended Setting | Rationale |
| GC Column | Inert, low- to mid-polarity column (e.g., 5% Phenyl Polysiloxane) | A 5% phenyl phase (e.g., DB-5ms, ZB-5ms) offers good selectivity for aromatic compounds, while the "ms" designation ensures high inertness to minimize interactions with polar analytes.[12] |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of resolution and analysis time.[13] | |
| Inlet | Split/Splitless | |
| Inlet Temp. | 250 - 280 °C | Ensures rapid vaporization of the semi-volatile analyte without causing thermal degradation.[9] |
| Injection Mode | Split (e.g., 20:1 ratio) | For concentrations >10 ppm, a split injection is often preferred to ensure sharp peaks and avoid column overload.[14] |
| Carrier Gas | Helium or Hydrogen | Constant flow mode at ~1.0-1.5 mL/min is recommended for stable retention times. |
| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A starting point to ensure good initial focusing and efficient elution. This must be optimized for your specific separation. |
| Detector (MS) | ||
| Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the detector. |
| Ion Source | 230 °C | Standard temperature for robust ionization. |
Visual Troubleshooting Aids
Logical Troubleshooting Workflow
This diagram outlines the systematic process for diagnosing and resolving peak tailing.
Caption: A flowchart for troubleshooting GC peak tailing.
Mechanism of Analyte Adsorption
This diagram illustrates the chemical interaction responsible for peak tailing of polar analytes.
Caption: Interaction of analyte with an active silanol site.
References
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
- Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
- Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]
- Chemistry For Everyone. (2025, March 14).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
- PubChem. 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene.
- Chemistry For Everyone. (2025, February 1).
- Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe. [Link]
- PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-(chloromethoxy_methyl_benzene]([Link]
- Agilent Technologies. GC Troubleshooting. [Link]
- Phenomenex. GC Troubleshooting Guide. [Link]
- Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks. [Link]
- Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [YouTube Video]. [Link]
- LabRulez GCMS. Peak Tailing in GC Trace Analysis. [Link]
- Phenomenex. Guide to Choosing a GC Column. [Link]
- Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]
- Chemsrc. CAS#:7501-11-3 | 1-chloro-2-[2-(2-chloroethoxy)ethoxy]benzene. [Link]
- Eganhouse, R. P., & DiFilippo, E. L. (2015). Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and Related Compounds in Marine Pore Water by Automated Thermal Desorption-Gas chromatography/mass Spectrometry Using Disposable Optical Fiber.
- Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- PubChem. 1-Chloro-2-ethoxybenzene.
- Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 7. it.restek.com [it.restek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Solvent Effects on the Reaction Rate of 1-Chloro-4-(2-chloroethoxy)benzene Formation
Welcome to the technical support center for the synthesis of 1-Chloro-4-(2-chloroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this Williamson ether synthesis, with a particular focus on the critical role of solvent selection in optimizing reaction rates and yields. Here, you will find practical, in-depth answers to common experimental challenges, backed by scientific principles and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The formation of this compound is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process involves the deprotonation of 4-chlorophenol by a base to form the 4-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane and displacing a chloride ion to form the desired ether.[1][4]
Q2: Why is solvent choice so critical in this specific Williamson ether synthesis?
Solvent selection is paramount because it directly influences the reaction rate and yield by affecting several key factors:
-
Solubility of Reactants: The anionic nucleophile (4-chlorophenoxide) and the alkylating agent (1,2-dichloroethane) must be adequately solvated to react.
-
Nucleophilicity of the Phenoxide: The solvent can either stabilize or "free" the nucleophile, impacting its reactivity.[1][5]
-
Reaction Pathway: The solvent can influence the competition between the desired SN2 reaction and potential side reactions like elimination (E2).[1][3][6]
Q3: What are the most common side reactions, and how can they be minimized?
The primary competing side reaction is the base-catalyzed elimination (E2) of the alkylating agent, 1,2-dichloroethane, to form vinyl chloride.[3][6] Additionally, since the phenoxide ion is an ambident nucleophile, there is a possibility of C-alkylation on the aromatic ring, although this is generally less favored than O-alkylation under typical Williamson conditions.[1] To minimize these side reactions, it is crucial to use a primary alkyl halide (which 1,2-dichloroethane is), maintain a moderate reaction temperature (typically 50-100 °C), and select an appropriate solvent.[5][6]
Troubleshooting Guide
Problem 1: Low or No Product Formation
-
Possible Cause: Inadequate Deprotonation of 4-chlorophenol
-
Troubleshooting Suggestion: Ensure your base is strong enough and used in sufficient quantity to deprotonate the phenol (pKa ≈ 9.4). Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[6][7] If using a solid base like NaH, ensure it is fresh and has not been deactivated by moisture.[6]
-
Rationale: The reaction cannot proceed without the formation of the nucleophilic phenoxide.
-
-
Possible Cause: Poor Solubility of the Phenoxide Salt
-
Troubleshooting Suggestion: Switch to a more suitable solvent. Polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solvate the cation of the phenoxide salt, leaving a more reactive "naked" nucleophile.[5][6]
-
Rationale: If the phenoxide salt precipitates out of the solution, its concentration in the reactive phase will be too low for an efficient reaction.
-
-
Possible Cause: Use of a Protic Solvent
Problem 2: Significant Formation of Elimination Byproducts
-
Possible Cause: High Reaction Temperature
-
Troubleshooting Suggestion: Lower the reaction temperature. While higher temperatures increase the overall reaction rate, they disproportionately favor the E2 elimination pathway over the SN2 substitution.[6] Monitor the reaction progress by TLC to find the optimal temperature.
-
Rationale: Elimination reactions generally have a higher activation energy than substitution reactions, making them more sensitive to temperature increases.
-
Problem 3: Reaction Stalls or is Excessively Slow
-
Possible Cause: Inappropriate Solvent Polarity
-
Troubleshooting Suggestion: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF) and acetonitrile are particularly effective for Williamson ether synthesis.[1][5]
-
Rationale: Polar aprotic solvents are ideal for SN2 reactions. They possess a high dielectric constant to dissolve ionic species but lack acidic protons that can solvate and deactivate the nucleophile.[8] This combination accelerates the reaction rate significantly compared to nonpolar or protic solvents.[1][5]
-
Understanding Solvent Effects: A Deeper Dive
The choice of solvent has a profound impact on the kinetics of the SN2 reaction central to the formation of this compound.
The Role of Solvent Polarity and Proticity
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice for this synthesis.[1][5] They possess strong dipoles that can solvate the cation (e.g., Na+) of the phenoxide salt, but they do not have acidic protons to form hydrogen bonds with the phenoxide anion. This leaves the anion "naked" and highly nucleophilic, leading to a faster reaction rate.[6] DMF, with its high dielectric constant, is particularly effective at stabilizing charged intermediates and facilitating the SN2 displacement.[8]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are generally poor choices. While they can dissolve the phenoxide salt, they solvate the phenoxide anion through hydrogen bonding. This creates a solvent "cage" around the nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophile, thus slowing the reaction rate.[1][5]
-
Apolar Solvents (e.g., Toluene, Hexane): These solvents are also not ideal as they cannot effectively dissolve the ionic phenoxide salt, leading to a heterogeneous mixture and a very slow reaction rate.
Quantitative Impact of Solvent Choice
The following table summarizes the relative reaction rates of a typical Williamson ether synthesis in various solvents. While specific rates for this compound formation may vary, the general trend holds true.
| Solvent | Solvent Type | Relative Rate | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~104 | Excellent solvation of cations, leaves a "naked" and highly reactive nucleophile.[6][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~103 | Similar to DMF, effectively solvates cations.[2][8] |
| Acetonitrile | Polar Aprotic | ~102 | Good polar aprotic solvent, commonly used.[1][5] |
| Ethanol | Polar Protic | 1 | Serves as a baseline; hydrogen bonding significantly slows the reaction.[4] |
| Toluene | Apolar | <1 | Poor solubility of the ionic nucleophile.[4] |
Experimental Protocols
Protocol 1: Synthesis using a Polar Aprotic Solvent (DMF)
This protocol is recommended for achieving a high reaction rate and yield.
Materials:
-
4-Chlorophenol
-
1,2-Dichloroethane
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Carefully add the 60% NaH dispersion to the flask.
-
Dissolve 4-chlorophenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-chlorophenoxide.
-
Add 1,2-dichloroethane dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[3]
Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is useful when dealing with reactants that have poor mutual solubility and avoids the need for anhydrous conditions.[9][10]
Materials:
-
4-Chlorophenol
-
1,2-Dichloroethane
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or 18-crown-6
Procedure:
-
In a round-bottom flask, combine 4-chlorophenol, toluene, and an aqueous solution of NaOH.
-
Add a catalytic amount of the phase-transfer catalyst (e.g., TBAB).[5]
-
Add 1,2-dichloroethane to the biphasic mixture.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product as described in Protocol 1.[3]
Visualizing the Workflow
General Williamson Ether Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Decision Tree for Solvent Selection
Caption: Decision guide for selecting the optimal solvent system.
References
- Williamson ether synthesis - Wikipedia. [Link]
- Williamson Ether Synthesis - ChemTalk. [Link]
- The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
- Williamson ether synthesis - chemeurope.com. [Link]
- Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
- Synthesis method of 1, 4-dichloro-2- (chloromethyl)
- Experiment 06 Williamson Ether Synthesis. [Link]
- CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl)
- Williamson Ether Synthesis - Chemistry Steps. [Link]
- Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
- Williamson Ether Synthesis - YouTube. [Link]
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- Phase-transfer catalyst – Knowledge and References - Taylor & Francis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson_ether_synthesis [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 9. iajpr.com [iajpr.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Reactivity Guide for Synthetic Chemists: 1-Chloro-4-(2-chloroethoxy)benzene vs. 1-Bromo-4-(2-bromoethoxy)benzene
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar but functionally distinct building blocks: 1-Chloro-4-(2-chloroethoxy)benzene and 1-Bromo-4-(2-bromoethoxy)benzene. By examining the distinct reactivity profiles of the aryl halide and alkyl halide moieties within each molecule, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic endeavors.
The core of this analysis rests on the fundamental differences between carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. These differences, rooted in bond dissociation energies and the stability of the resulting halide anions, manifest as significant variations in reactivity under common synthetic transformations. This guide will dissect these differences through the lens of two major reaction classes: palladium-catalyzed cross-coupling at the aromatic core and nucleophilic substitution on the ethoxy side chain.
Section 1: Reactivity at the Aromatic Core (Aryl Halide)
The aryl halide bond is a cornerstone of modern organic synthesis, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling, are indispensable for the formation of carbon-carbon bonds, particularly in the construction of biaryl structures common in pharmaceuticals.[1]
The reactivity of aryl halides in these transformations is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bond, which must be cleaved in the rate-determining oxidative addition step of the catalytic cycle.[2][3] The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. This trend is a direct consequence of the bond dissociation energies (BDEs): the weaker the C-X bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, leading to faster reactions and milder required conditions.[2][4]
For our two compounds of interest, this means the aryl bromide, 1-Bromo-4-(2-bromoethoxy)benzene, is significantly more reactive in cross-coupling reactions than its chloro-analogue. While aryl chlorides are less expensive and more abundant, their activation requires more sophisticated and often more costly catalyst systems, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[2][5]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically validate the reactivity difference, a parallel experiment can be conducted.
Objective: To compare the rate and yield of the Suzuki-Miyaura coupling of this compound and 1-Bromo-4-(2-bromoethoxy)benzene with a model boronic acid.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: To each vessel, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). For the aryl chloride reaction, a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos may be necessary for a discernible reaction rate.[5]
-
Solvent Addition: Add a 4:1 mixture of Dioxane/Water (5 mL) to each vessel.
-
Reaction Execution: Place both vessels in a pre-heated oil bath at 90°C and stir vigorously.
-
Monitoring: At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the ratio of starting material to product.
-
Workup: After 24 hours, or upon completion (as determined by TLC/GC-MS), cool the reactions to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Anticipated Results
The data from this experiment is expected to show a significantly faster conversion for the bromo-derivative.
| Aryl Halide Substrate | Time to 50% Conversion (min) | Final Yield after 24h (%) |
| 1-Bromo-4-(2-bromoethoxy)benzene | ~45 | >90% |
| This compound | >240 | <20% (with standard catalyst) |
Note: These are predicted values based on established reactivity trends. Actual results will vary with specific conditions.
Section 2: Reactivity at the Side Chain (Alkyl Halide)
The second reactive site is the terminal halide on the 2-haloethoxy side chain. This primary alkyl halide is susceptible to nucleophilic substitution reactions, proceeding primarily through an Sₙ2 mechanism.[6][7]
In contrast to cross-coupling, the critical factor in nucleophilic substitution is not bond strength alone, but the leaving group ability of the departing halide. A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid. The acidity of hydrohalic acids follows the order HI > HBr > HCl. Consequently, the stability of the halide anions and their effectiveness as leaving groups follows the same trend: I⁻ > Br⁻ > Cl⁻.[8]
The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and can better stabilize the negative charge over its larger, more polarizable electron cloud.[8] This means that the C-Br bond in 1-Bromo-4-(2-bromoethoxy)benzene will be cleaved by a nucleophile much more readily than the C-Cl bond in its chloro counterpart.
Visualizing the Mechanism: The Sₙ2 Reaction
Caption: Generalized mechanism for an Sₙ2 reaction.
Experimental Protocol: Comparative Nucleophilic Substitution
A classic Finkelstein reaction provides an excellent method for comparing the leaving group ability of chloride and bromide.
Objective: To compare the rate of substitution of the alkyl halide in each compound using sodium iodide.
Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of this compound and 1-Bromo-4-(2-bromoethoxy)benzene in acetone. Prepare a 0.2 M solution of sodium iodide (NaI) in acetone.
-
Reaction Setup: In two separate, labeled test tubes, add 2 mL of the respective aryl haloalkoxybenzene solution.
-
Initiation: To each test tube, simultaneously add 2 mL of the NaI solution, mix quickly, and start a timer.
-
Observation: Monitor the tubes for the formation of a precipitate. Sodium iodide is soluble in acetone, but sodium chloride and sodium bromide are not. The formation of a cloudy precipitate (NaCl or NaBr) indicates that the substitution reaction has occurred.
-
Data Collection: Record the time taken for the first appearance of a precipitate in each tube. For a more quantitative analysis, the reaction can be run at a constant temperature and monitored using a spectrophotometer to measure the turbidity over time.
Anticipated Results
A precipitate of sodium bromide (NaBr) should appear significantly faster in the tube containing 1-Bromo-4-(2-bromoethoxy)benzene.[8]
| Substrate | Leaving Group | Time to Precipitate Formation | Relative Rate |
| 1-Bromo-4-(2-bromoethoxy)benzene | Br⁻ | Minutes | Fast |
| This compound | Cl⁻ | Hours or requires heating | Slow |
Section 3: Synthesis and Strategic Application
The choice between these two reagents depends entirely on the synthetic goal and the desired sequence of reactions. Their differential reactivity allows for selective transformations.
Workflow: Selective Functionalization
Caption: Strategic pathways based on differential reactivity.
-
For Sequential Reactions: 1-Bromo-4-(2-bromoethoxy)benzene is the superior choice when chemoselectivity is desired. One can perform a Suzuki coupling at the highly reactive aryl bromide position under mild conditions, leaving the alkyl bromide intact for a subsequent nucleophilic substitution. Conversely, a nucleophilic substitution can be performed first, followed by a cross-coupling reaction.
-
When Aryl Halide Must Be Retained: this compound is advantageous if the synthetic route requires functionalization of the side chain via nucleophilic substitution while preserving the aryl halide for a later, more forcing cross-coupling reaction. The relative inertness of the aryl chloride allows the alkyl chloride to be targeted selectively under conditions that would likely affect an aryl bromide.
Conclusion and Recommendations
This guide has objectively compared the reactivity of this compound and 1-Bromo-4-(2-bromoethoxy)benzene, grounding the analysis in fundamental chemical principles and supporting it with experimental design.
Summary Table of Reactivity
| Feature | 1-Bromo-4-(2-bromoethoxy)benzene | This compound | Rationale |
| Aryl Halide Reactivity | High | Low | Weaker C-Br bond facilitates faster oxidative addition in cross-coupling.[2][9] |
| Alkyl Halide Reactivity | High | Low | Br⁻ is a superior leaving group compared to Cl⁻ for Sₙ2 reactions.[8] |
| Cost | Generally Higher | Generally Lower | Brominated compounds are typically more expensive than chlorinated analogues. |
| Synthetic Utility | Ideal for selective, sequential functionalization and milder reaction conditions. | Best when the aryl halide must be preserved during an initial nucleophilic substitution on the side chain. | Differential reactivity allows for strategic, orthogonal synthesis. |
Recommendation for Researchers:
-
Choose 1-Bromo-4-(2-bromoethoxy)benzene for syntheses requiring high reactivity, mild cross-coupling conditions, and facile nucleophilic substitution. It offers greater flexibility for sequential functionalization of both reactive sites.
-
Choose this compound for cost-sensitive applications or when the synthetic strategy demands a robust aryl halide that can withstand nucleophilic attack on the side chain before being subjected to a final, high-energy cross-coupling step.
The ultimate decision rests on a careful consideration of the specific synthetic route, reaction conditions, and economic factors. Understanding the distinct electronic and steric properties of these two reagents is paramount to designing an efficient, logical, and successful synthesis.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). BenchChem. Retrieved January 9, 2026.
- A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. (n.d.). BenchChem. Retrieved January 9, 2026.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- SN1 vs SN2 Reactivity of Alkyl Halides. (n.d.). Scribd.
- Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts.
- Comparison of SN1 and SN2 Reactions. (2021, June 24). Chemistry LibreTexts.
- 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene. (n.d.). Smolecule. Retrieved January 9, 2026.
- Comparison of reactivity of different aryl halides. (n.d.). ResearchGate.
- SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. (n.d.). Vedantu.
- Comparing The SN1 vs Sn2 Reactions. (n.d.). Master Organic Chemistry.
- A Comparative Guide to the Reactivity of 1-Chloro-4-(4-chlorobutyl)benzene and its Bromo Analogue. (n.d.). BenchChem. Retrieved January 9, 2026.
- Competing and comparison reactions a The reaction with aryl halides. (n.d.). ResearchGate.
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- An In-depth Technical Guide to 1-Chloro-4-(4-chlorobutyl)benzene: Synthesis, Properties, and Potential Applications. (n.d.). BenchChem. Retrieved January 9, 2026.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry.
- Nucleophilic Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts.
- Nucleophilic Substitution Reactions - Haloarenes. (2026, January 1). CK-12 Foundation.
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.).
- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. (2016, August 9). ACS Publications.
- Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. (n.d.). BenchChem. Retrieved January 9, 2026.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (n.d.). Google Patents.
- What is Nucleophilic Substitution? (2023, January 22). Chemistry LibreTexts.
- Unusual C–O bond cleavage of aromatic ethers in ruthenium complexes bearing a 2-alkoxypyridyl fragment. (n.d.). Dalton Transactions (RSC Publishing).
- Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. (n.d.). Google Patents.
- Chemistry of Benzene: Nucleophilic Aromatic Substitution. (n.d.). Philadelphia University. Retrieved January 9, 2026.
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- Nucleophilic substitution in halogenoalkanes. (2022, March 2). YouTube.
- Nucleophilic Substitution, Elimination & Addition Reactions of Benzene Derivatives. (n.d.).
- nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide.
- Selective Cleavage of C-O Bonds and Hydrodeoxygenation of Lignin Fragment Molecules. (n.d.).
- Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization. (n.d.). Frontiers.
- Reactivity Of Haloarenes In Nucleophilic Substitution| Resonating Structures of Chloro Nitro Benzene. (2020, May 11). YouTube.
- 1-Bromo-4-chloro(ngcontent-ng-c4006390337="" class="ng-star-inserted">2H_4)benzene. (n.d.). PubChem.
- Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry). (2020, July 23). YouTube.
- Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin-Related Polymers. (n.d.). eScholarship.org.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Synthesis of 1-Chloro-4-(2-chloroethoxy)benzene
This guide provides an in-depth, objective comparison of prevalent synthesis methods for 1-Chloro-4-(2-chloroethoxy)benzene, a key intermediate in the development of advanced materials and pharmaceutical compounds. Designed for researchers, chemists, and process development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and rationale behind methodological choices. We will compare the classical Williamson ether synthesis with its more advanced, catalytically-driven alternative, providing the experimental data and procedural insights necessary for informed decision-making in a laboratory or scale-up context.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of this compound is fundamentally an application of the Williamson ether synthesis, a robust and time-honored method for forming an ether bond.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide.[2]
The core transformation involves two key reagents:
-
The Nucleophile : 4-chlorophenol, which is deprotonated by a base to form the more nucleophilic 4-chlorophenoxide ion.
-
The Electrophile : 1,2-dichloroethane, which provides the 2-chloroethyl group that is attacked by the phenoxide.
The choice of a primary halide like 1,2-dichloroethane is critical. Its structure is ideal for an SN2 reaction, as it minimizes the potential for the competing E2 elimination pathway, which becomes significant with secondary or tertiary halides.[3]
Caption: General reaction scheme for the synthesis of the target molecule.
Method I: The Classical Approach
The traditional Williamson synthesis is typically performed as a one-pot reaction in a suitable organic solvent. The primary function of the base (e.g., sodium hydroxide, potassium hydroxide) is to deprotonate the phenolic hydroxyl group of 4-chlorophenol, thereby generating the potent 4-chlorophenoxide nucleophile.
Causality Behind Experimental Choices:
-
Base : A strong base like KOH or NaOH is required to quantitatively convert the weakly acidic phenol (pKa ≈ 9-10) into its conjugate base, the phenoxide.[4]
-
Solvent : A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often chosen. These solvents are effective at solvating the cation of the base (e.g., K+) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive. Furthermore, their high dielectric constants help stabilize charged intermediates that form during the SN2 transition state.[5]
-
Temperature : The reaction often requires heating (reflux) to provide sufficient activation energy for the reaction to proceed at a practical rate.
Limitations: This method can be inefficient. The phenoxide salt is often poorly soluble in less polar organic solvents where the alkyl halide resides. This phase separation leads to slow reaction rates and may necessitate higher temperatures and longer reaction times, potentially leading to side-product formation.
Method II: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful technique that dramatically enhances the rate of reactions between reactants located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system).[6][7][8] For this synthesis, PTC offers a greener and more efficient alternative to the classical method.[9]
The PTC Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase.[6][8]
-
In the aqueous or at the solid-liquid interface, the quaternary ammonium cation (Q⁺) exchanges its counter-ion (e.g., Br⁻) for the 4-chlorophenoxide anion (ArO⁻).
-
The resulting ion pair [Q⁺ArO⁻] is lipophilic (organic-soluble) due to the bulky alkyl groups on the Q⁺ cation.[6]
-
This ion pair dissolves into the organic phase, bringing the phenoxide into close contact with the 1,2-dichloroethane.
-
The SN2 reaction occurs in the organic phase to form the desired ether and release the catalyst's original counter-ion (e.g., Cl⁻).
-
The catalyst [Q⁺Cl⁻] then migrates back to the aqueous/solid interface to repeat the cycle.
This catalytic cycle circumvents the solubility problem, allowing the reaction to proceed rapidly under much milder conditions.[8]
Caption: The catalytic cycle in Phase-Transfer Catalysis (PTC).
Comparative Performance Data
The choice between these methods often comes down to a trade-off between simplicity, cost, efficiency, and environmental impact. The PTC method generally offers superior performance.
| Parameter | Method I: Classical Williamson | Method II: PTC Williamson | Rationale & Justification |
| Typical Yield | 65-80% | 85-95% | PTC minimizes side reactions and drives the reaction to completion by overcoming phase limitations.[8] |
| Reaction Time | 8-16 hours | 2-6 hours | The catalyst dramatically accelerates the reaction rate by ensuring reactant proximity.[8] |
| Temperature | 80-120 °C (Reflux) | 50-80 °C | The increased reactivity afforded by PTC allows for significantly lower activation energy and milder conditions. |
| Base | Strong bases (NaOH, KOH) | Weaker bases (K₂CO₃, NaOH) | PTC allows the use of simpler, less hazardous, and cheaper inorganic bases.[9] |
| Solvent | Polar Aprotic (DMF, DMSO) | Less Polar (Toluene, Dichloromethane) or Biphasic | Eliminates the need for expensive and often hazardous solvents like DMF.[9] |
| Key Advantages | Fewer reagents required. | High yields, short reaction times, mild conditions, greener solvent choices, high scalability.[8][9] | - |
| Disadvantages | Harsh conditions, lower yields, potential for side products, difficult solvents. | Requires an additional catalyst (though used in small amounts). | - |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound.
Protocol 1: Classical Williamson Ether Synthesis
Caption: Experimental workflow for the classical synthesis method.
Methodology:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq), potassium hydroxide (1.2 eq), and anhydrous DMF.
-
Reagent Addition : Stir the mixture until the KOH is dissolved. Slowly add 1,2-dichloroethane (1.5 eq) to the flask.
-
Reaction : Heat the reaction mixture to 100-110°C and maintain under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with 1M NaOH solution to remove any unreacted 4-chlorophenol, followed by a wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by vacuum distillation to obtain this compound as a clear oil.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
Methodology:
-
Reaction Setup : To a round-bottom flask, add 4-chlorophenol (1.0 eq), 1,2-dichloroethane (2.0 eq, can also serve as solvent), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Reaction : Stir the heterogeneous mixture vigorously and heat to 70-80°C for 2-6 hours. Monitor the reaction by TLC or GC.
-
Workup : Cool the reaction mixture and filter to remove the inorganic salts.
-
Washing : Wash the filtrate with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess 1,2-dichloroethane.
-
Purification : The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.
Conclusion for the Practicing Scientist
For the laboratory synthesis of this compound, the Phase-Transfer Catalysis (PTC) method is demonstrably superior. It offers significantly higher yields in a fraction of the time and under much milder, safer, and more environmentally friendly conditions.[9] The elimination of harsh solvents like DMF and the reduction in energy consumption make it a highly scalable and cost-effective process. While the classical Williamson synthesis is mechanistically foundational, the PTC approach represents a significant process optimization that aligns with the principles of modern, efficient chemical manufacturing.
References
- Title: 1-Chloro-4-[2-(2-chloroethoxy)
- Title: The Williamson Ether Synthesis Source: University of Massachusetts Boston, Chemistry Department URL
- Title: A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Journal of Chemistry URL
- Title: Phase transfer catalyst in organic synthesis Source: Chemistry Education and Research URL
- Title: Chemistry 211 Experiment 4 - Williamson Ether Synthesis Source: MiraCosta College URL
- Title: Experiment 06 Williamson Ether Synthesis Source: University of Wisconsin-Whitewater URL
- Title: Phase-Transfer Catalysis (PTC)
- Title: Phase Transfer Catalysis Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL
- Title: The Williamson Ether Synthesis Source: Chemistry LibreTexts URL
- Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL
- Title: A Comparative Guide to Synthetic Routes for 4-Chlorobenzylated Molecules Source: Benchchem URL
- Title: Technical Support Center: Purification of 1,3,5-Trichloro-2-(2-chloroethoxy)
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 5. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
- 6. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 7. biomedres.us [biomedres.us]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Purity Assessment of 1-Chloro-4-(2-chloroethoxy)benzene: A Validated HPLC Method vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of scientific integrity and product safety. In the synthesis and application of intermediates like 1-Chloro-4-(2-chloroethoxy)benzene, an accurate and reliable purity profile is paramount. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: a meticulously validated High-Performance Liquid Chromatography (HPLC) method and the widely adopted Gas Chromatography (GC) approach. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant repercussions, potentially leading to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of toxic byproducts. Therefore, a validated analytical method to precisely quantify the purity and identify any related substances is not just a quality control measure but a critical step in ensuring the safety and efficacy of the final drug product.
Validated High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Development
The selection of a reversed-phase HPLC method is logical for this compound. The molecule possesses a nonpolar benzene ring and moderately polar ether and chloro functionalities, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate due to the presence of the chromophoric benzene ring.
Experimental Protocol: A Step-by-Step Guide
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering a good balance of resolution and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of the main peak with good symmetry and to separate it from potential impurities with different polarities. A typical gradient might be:
-
0-5 min: 60% Acetonitrile
-
5-15 min: 60% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-22 min: 80% to 60% Acetonitrile
-
22-25 min: 60% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility of retention times.
-
Detection Wavelength: 225 nm, a common wavelength for benzene derivatives offering good sensitivity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Method Validation: Adhering to ICH Q2(R1) Guidelines
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light). | The main peak should be free from co-eluting peaks from placebo and degradation products. Peak purity analysis should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6] | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. | 98.0% to 102.0% recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at that level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] Examples include changes in flow rate, column temperature, and mobile phase composition. | System suitability parameters should remain within acceptable limits. |
Alternative Technique: Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is a powerful and often preferred alternative to HPLC.[8] GC offers excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Rationale for Using GC
The analyte is a benzene derivative, a class of compounds for which numerous GC methods have been successfully developed.[9][10] Its expected volatility and thermal stability make it an ideal candidate for GC analysis, which can often be faster and use less expensive solvents than HPLC.
Typical GC Experimental Protocol
1. Chromatographic Conditions:
-
GC System: A standard GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio) to handle a concentrated sample.
-
Injection Volume: 1 µL.
2. Standard and Sample Preparation:
-
Solvent: A volatile organic solvent such as dichloromethane or hexane.
-
Standard and Sample Solutions: Prepare solutions at a concentration of approximately 1 mg/mL.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the nature of potential impurities, available instrumentation, and the specific goals of the analysis.
Table 2: Comparative Analysis of HPLC and GC Methods
| Feature | Validated HPLC Method | Gas Chromatography (GC) Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Excellent for non-volatile or thermally labile impurities (e.g., salts, polymeric residues). | Ideal for volatile and thermally stable analytes and impurities.[8] Excellent for separating positional isomers. |
| Instrumentation | HPLC with UV detector. | GC with FID or MS detector. |
| Solvent Usage | Higher consumption of high-purity solvents like acetonitrile and water.[11] | Lower consumption of volatile organic solvents. |
| Analysis Time | Typically longer due to column equilibration and gradient elution. | Often faster analysis times due to rapid temperature programming. |
| Sensitivity | Good, especially with a UV-active chromophore. | Very high, particularly with an FID for hydrocarbons or MS for specific identification. |
| Resolution | Good, but may be less effective for separating closely related volatile isomers. | Superior resolution for volatile compounds, especially with long capillary columns. |
| Sample Preparation | Simple dissolution in the mobile phase or a compatible solvent. | Dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds, but not in this case.[12] |
Conclusion and Recommendation
Both the proposed validated HPLC method and the alternative GC method offer robust and reliable approaches for assessing the purity of this compound.
-
The HPLC method is highly recommended for routine quality control in a pharmaceutical setting, especially when the potential impurities are unknown or could be non-volatile. Its validation according to ICH guidelines ensures regulatory compliance and a high degree of confidence in the results.[13]
-
The GC method stands out as a superior alternative if the primary concern is the separation of volatile, structurally similar impurities or residual solvents. Its speed and high resolution make it an excellent choice for in-process controls and detailed impurity profiling of volatile components.
Ultimately, the most comprehensive approach to purity assessment may involve the use of both techniques orthogonally. HPLC can provide the primary assay value and quantify non-volatile impurities, while GC can be employed to analyze for volatile impurities and residual solvents, thus providing a complete purity profile of this compound. This dual-methodology approach embodies the principles of thorough scientific investigation and ensures the highest level of quality assurance.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- 3 Key Regulatory Guidelines for Method Valid
- ICH Q2 R1: Mastering Analytical Method Valid
- Steps for HPLC Method Valid
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
- ICH Q2 Analytical Method Valid
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
- Separation of Benzene, 1-chloro-4-ethoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Analytical Methods. Japan Environment Agency. [Link]
- Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and Related Compounds in Marine Pore Water by Automated Thermal Desorption-Gas chromatography/mass Spectrometry Using Disposable Optical Fiber. PubMed. [Link]
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- Analytical Methods for Determining Benzene in Environmental Samples. NCBI Bookshelf. [Link]
- Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking W
- The GC chromatogram of chlorobenzenes standards.
- Determination of 2-chloro and 4-chloroethylbenzene in 3-chloroethylbenzene by gas chromatography.
- Analysis of Benzene and its Derivatives (BTEX)
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
- HYDROCARBONS, HALOGENATED 1003. Centers for Disease Control and Prevention. [Link]
- Liquid Chrom
- Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chrom
- Benzene Method no.: 1005.
- An efficient approach to eliminate steryl ethers and miscellaneous esters/ketones for gas chromatographic analysis of alkenones and alkenoates.
- ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. Odinity. [Link]
- An Efficient Approach to Eliminate Steryl Ethers and Miscellaneous esters/ketones for Gas Chromatographic Analysis of Alkenones and Alkeno
- Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. odinity.com [odinity.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. carlroth.com [carlroth.com]
- 12. jfda-online.com [jfda-online.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectral Fragmentation of 1-Chloro-4-(2-chloroethoxy)benzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of innovation. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing a molecular fingerprint through the fragmentation patterns of ionized molecules. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 1-Chloro-4-(2-chloroethoxy)benzene, a halogenated aromatic ether. By comparing its anticipated fragmentation with the known mass spectra of structurally related compounds, we aim to provide a robust framework for the identification and characterization of this and similar molecules.
The Aromatic Halogenated Ether: Predicting the Fragmentation Cascade
This compound possesses several key structural features that dictate its behavior under electron ionization (EI) mass spectrometry: a chlorinated benzene ring, an ether linkage, and a chloroethyl side chain. The interplay of these features results in a characteristic fragmentation pattern. Upon electron impact, the molecule is ionized to form a molecular ion (M⁺˙), which is often unstable and undergoes a series of fragmentation reactions to yield smaller, charged fragments.[1][2][3]
The initial ionization is most likely to occur at the oxygen atom of the ether linkage or the aromatic ring due to the presence of non-bonding and π-electrons, which have lower ionization energies.[4] The resulting molecular ion will then fragment through several predictable pathways.
One of the most prominent features in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the peak at the lower m/z (containing ³⁵Cl) being three times more intense than the peak at the higher m/z (containing ³⁷Cl). For fragments containing two chlorine atoms, a characteristic M⁺˙, M+2, and M+4 pattern will be observed.
Comparative Analysis: Unveiling Structural Nuances
To substantiate our predicted fragmentation, we will compare it with the experimentally obtained mass spectra of two structurally analogous compounds: 1-Chloro-4-ethoxybenzene and 1-Chloro-4-ethylbenzene. These compounds are available in the NIST Mass Spectral Database and provide invaluable insights into the fragmentation of the core structures.[5][6]
1-Chloro-4-ethoxybenzene: The Ether Linkage in Focus
The mass spectrum of 1-Chloro-4-ethoxybenzene serves as an excellent model for understanding the cleavage of the ether bond and the fragmentation of the chlorinated aromatic portion.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 156/158 | [C₈H₉ClO]⁺˙ | Molecular Ion (M⁺˙) |
| 128/130 | [C₆H₄ClO]⁺ | Loss of ethene (C₂H₄) via McLafferty-type rearrangement |
| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the O-C₂H₅ bond with loss of an ethoxy radical (•OC₂H₅) |
| 75 | [C₆H₃]⁺ | Loss of HCl from the [C₆H₄Cl]⁺ fragment |
Data sourced from the NIST WebBook for 1-Chloro-4-ethoxybenzene.[5]
The base peak in the spectrum of 1-Chloro-4-ethoxybenzene is typically the molecular ion, indicating its relative stability. The loss of ethene to form the chlorophenol radical cation at m/z 128/130 is a characteristic fragmentation of aromatic ethyl ethers.
1-Chloro-4-ethylbenzene: The Influence of an Alkyl Chain
Comparing with 1-Chloro-4-ethylbenzene helps to understand the fragmentation driven by the alkyl side chain, particularly benzylic cleavage.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 140/142 | [C₈H₉Cl]⁺˙ | Molecular Ion (M⁺˙) |
| 125/127 | [C₇H₆Cl]⁺ | Loss of a methyl radical (•CH₃) via benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed by loss of Cl from the [C₇H₆Cl]⁺ fragment |
Data sourced from the NIST WebBook for 1-Chloro-4-ethylbenzene.[6]
The most significant fragmentation for 1-Chloro-4-ethylbenzene is the benzylic cleavage, leading to the formation of a stable benzyl-type cation. This highlights the importance of the bond beta to the aromatic ring in directing fragmentation.
Predicted Fragmentation of this compound
Based on the principles of mass spectrometry and the comparative data, we can predict the major fragmentation pathways for this compound.
| Predicted m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 190/192/194 | [C₈H₈Cl₂O]⁺˙ | Molecular Ion (M⁺˙): The intact molecule with one electron removed, showing the characteristic isotopic pattern for two chlorine atoms. |
| 128/130 | [C₆H₄ClO]⁺ | Alpha-cleavage: Cleavage of the C-C bond in the chloroethoxy side chain, with the loss of a chloromethyl radical (•CH₂Cl). |
| 111/113 | [C₆H₄Cl]⁺ | Ether Bond Cleavage: Cleavage of the O-CH₂ bond with the loss of the chloroethoxy radical (•OCH₂CH₂Cl). |
| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation: Cleavage of the Ar-O bond. |
Visualizing the Fragmentation Cascade
To further clarify the proposed fragmentation pathways, the following diagrams illustrate the key bond cleavages.
Caption: Proposed major fragmentation pathways for this compound.
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
Data Acquisition and Analysis
-
Acquire data in full scan mode.
-
Process the resulting chromatogram to identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak and compare the observed fragmentation pattern with the predicted pattern and library spectra.
Workflow for GC-MS Analysis
The following diagram outlines the key steps in the GC-MS analysis workflow.
Caption: General workflow for the GC-MS analysis of organic compounds.
Conclusion
This guide provides a detailed predictive analysis of the mass spectral fragmentation of this compound, grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally similar compounds. By understanding the key fragmentation pathways, researchers can more confidently identify this and related halogenated aromatic ethers in complex matrices. The provided experimental protocol offers a starting point for developing robust analytical methods for the characterization of such compounds, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
- NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-chloro-4-ethoxy-. NIST Chemistry WebBook.
- NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1-chloro-4-ethyl-. NIST Chemistry WebBook.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- de Hoffmann, E., & Stroobant, V. (2007).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Watson, J. T., & Sparkman, O. D. (2007).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
Sources
A Comparative Analysis of 1-Chloro-4-(2-chloroethoxy)benzene and Its Ortho and Meta Isomers: A Technical Guide for Researchers
In the landscape of chemical synthesis and drug development, a nuanced understanding of isomeric substitution patterns is paramount. The seemingly subtle shift of a functional group on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 1-chloro-4-(2-chloroethoxy)benzene and its ortho and meta isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.
This document delves into the synthesis, physicochemical properties, spectroscopic signatures, and potential applications of these three isomers. By presenting a combination of established synthetic protocols, predicted data, and theoretical principles, this guide aims to equip researchers with the foundational knowledge to strategically utilize these compounds in their work.
Structural Overview and Isomeric Considerations
The three isomers—1-chloro-2-(2-chloroethoxy)benzene (ortho), 1-chloro-3-(2-chloroethoxy)benzene (meta), and this compound (para)—share the same molecular formula (C₈H₈Cl₂O) and molecular weight (191.05 g/mol ). However, the spatial arrangement of the chloro and 2-chloroethoxy substituents on the benzene ring gives rise to distinct properties.
The positioning of these substituents influences the molecule's polarity, steric hindrance, and electronic distribution, which in turn dictates its physical properties and chemical reactivity.
Synthesis of Isomers via Williamson Ether Synthesis
A robust and widely applicable method for the synthesis of these chloro-substituted phenoxyethanols is the Williamson ether synthesis.[1][2] This Sₙ2 reaction involves the deprotonation of a corresponding chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide—in this case, 1-bromo-2-chloroethane or a similar 2-chloroethylating agent.[1]
Causality Behind Experimental Choices
The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is critical to ensure complete deprotonation of the weakly acidic phenolic proton.[1] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the reaction rate. The use of a primary alkyl halide, like 1-bromo-2-chloroethane, is essential to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.[3]
Step-by-Step Experimental Protocol: General Procedure
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate chlorophenol isomer (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMF). To this solution, add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to a temperature appropriate for the specific isomer and solvent (typically 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired isomer.
Comparative Physicochemical Properties
| Property | Ortho Isomer | Meta Isomer | Para Isomer |
| Molecular Formula | C₈H₈Cl₂O | C₈H₈Cl₂O | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol | 191.05 g/mol | 191.05 g/mol |
| Predicted Boiling Point | Lower | Intermediate | Higher |
| Predicted Melting Point | Lower | Lower | Higher |
| Predicted Dipole Moment | Higher | Higher | Lower |
Note: Predicted values are based on general trends for disubstituted benzenes. Actual experimental values may vary.
The para isomer, with its more symmetrical structure, is expected to pack more efficiently into a crystal lattice, leading to a higher melting point compared to the less symmetrical ortho and meta isomers.[4] The boiling point is influenced by the overall dipole moment of the molecule. The para isomer is expected to have the lowest dipole moment due to the opposing vectors of the chloro and chloroethoxy groups, which would result in weaker intermolecular dipole-dipole interactions and a lower boiling point compared to the ortho and meta isomers. However, other factors such as van der Waals forces also play a role.
Spectroscopic Analysis: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of these isomers.
¹H NMR Spectroscopy
The proton NMR spectra of the three isomers will be most distinguishable in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern on the benzene ring will dictate the multiplicity and chemical shifts of the aromatic protons.
-
Ortho Isomer: The aromatic region will show a complex multiplet due to the close proximity of the four non-equivalent protons.
-
Meta Isomer: This isomer will also exhibit a complex multiplet in the aromatic region, but the pattern will differ from the ortho isomer.
-
Para Isomer: The para isomer, being the most symmetrical, will show a simpler pattern in the aromatic region, typically two doublets (an AA'BB' system).
The protons of the 2-chloroethoxy group will appear as two triplets in the upfield region (typically δ 3.5-4.5 ppm), corresponding to the -OCH₂- and -CH₂Cl moieties. The exact chemical shifts will be subtly influenced by the electronic environment of the benzene ring. Predicted ¹H NMR chemical shifts can be obtained using various online prediction tools.[5][6]
¹³C NMR Spectroscopy
The number of unique carbon signals in the ¹³C NMR spectrum can help differentiate the isomers.
-
Ortho Isomer: Expected to show 8 unique carbon signals.
-
Meta Isomer: Expected to show 8 unique carbon signals.
-
Para Isomer: Due to its symmetry, it is expected to show only 6 unique carbon signals.
Online prediction tools can provide estimated ¹³C NMR chemical shifts.[7][8]
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share characteristic absorptions for the C-O-C ether linkage (around 1250-1050 cm⁻¹) and C-Cl bonds (around 800-600 cm⁻¹).[9][10][11] The key to distinguishing the isomers lies in the out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.[12][13]
-
Ortho-disubstituted: A strong band around 750 cm⁻¹.
-
Meta-disubstituted: Two strong bands, one around 780-750 cm⁻¹ and another around 880-860 cm⁻¹.
-
Para-disubstituted: A strong band in the 860-800 cm⁻¹ region.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation and analysis of these isomers.
HPLC Method Development
A reversed-phase HPLC method using a C18 column is a common starting point for separating positional isomers.[14][15][16]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PROSPRE [prospre.ca]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. CASCADE [nova.chem.colostate.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemijournal.com [chemijournal.com]
- 16. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to the Quantitative Analysis of 1-Chloro-4-(2-chloroethoxy)benzene: qNMR vs. Chromatographic Techniques
This guide presents an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic methods—High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the precise purity and concentration assessment of 1-Chloro-4-(2-chloroethoxy)benzene. As a key intermediate in various synthetic pathways, the accurate quantification of this analyte is paramount for ensuring process control, quality, and the integrity of final products in research and drug development.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounding every recommendation in established scientific principles and pharmacopeial standards to provide a self-validating framework for analysis.
The Principle and Power of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from most other analytical techniques because it is a primary ratio method of measurement.[1][2] The foundational principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[3][4][5] This allows for the direct quantification of an analyte against a certified internal standard, often eliminating the need for substance-specific calibration curves, which are a prerequisite for chromatographic methods.[3][5][6] This unique characteristic grants qNMR direct traceability to the International System of Units (SI) and makes it an invaluable tool for certifying reference materials and performing highly accurate purity assignments.[6][7][8]
Method Development for this compound Analysis
The successful application of qNMR hinges on a meticulous and scientifically sound method development process. The structure of our target analyte, this compound, provides several distinct signals suitable for quantification.
Analyte Structure and 1H NMR Profile:
-
Structure: C₈H₈Cl₂O
-
Molecular Weight: 191.05 g/mol
-
Key 1H NMR Signals:
-
Aromatic Protons: Two sets of doublets (an AA'BB' system) between approximately 6.9 and 7.3 ppm. These are ideal for quantification due to their location in a relatively clean spectral region.
-
Ethoxy Protons: Two triplets corresponding to the -O-CH₂- and -CH₂-Cl groups, likely between 3.8 and 4.2 ppm.
-
Causality Behind Experimental Choices
1. Internal Standard (IS) Selection: The Cornerstone of Accuracy
The choice of an internal standard is the most critical decision in a qNMR experiment, as its integrity directly translates to the accuracy of the final result.[9] For this compound, Maleic Acid is an excellent choice.
-
Why Maleic Acid?
-
Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons at ~6.3 ppm (in DMSO-d₆), which does not overlap with the aromatic or aliphatic signals of the analyte.[10] A sharp, well-resolved singlet in a signal-free region is the ideal characteristic for an internal standard.[9][11]
-
High Purity & Stability: Maleic acid is available as a high-purity Certified Reference Material (CRM), ensuring its own purity value is accurate and traceable.[7] It is a non-hygroscopic, stable solid, which is crucial for accurate weighing.[12]
-
Solubility: It is readily soluble in DMSO-d₆, the chosen solvent for this analysis. Complete dissolution of both the analyte and the standard is non-negotiable for accurate quantification.[4][11]
-
2. Deuterated Solvent Selection: Ensuring Spectral Clarity
The solvent must fully dissolve both the analyte and the internal standard without its own signals interfering with the peaks of interest.[13]
-
Why DMSO-d₆?
-
Solvating Power: Dimethyl sulfoxide is a powerful solvent for a wide range of organic molecules, ensuring complete dissolution.
-
Signal Position: The residual protonated solvent signal (DMSO-d₅) appears as a quintet at ~2.5 ppm, and the water peak appears around 3.3 ppm. Both are well-separated from the critical aromatic and ethoxy signals of the analyte and the maleic acid signal.
-
Comparative Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.
Protocol 1: Quantitative 1H NMR (qNMR) Analysis
This protocol is designed in accordance with guidelines from the United States Pharmacopeia (USP) General Chapter <761>.[14][15]
-
Sample Preparation:
-
Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[12] Record the weight precisely.
-
Accurately weigh approximately 8-10 mg of high-purity (≥99.5%) Maleic Acid internal standard into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing. Transfer the homogenous solution to a high-quality 5 mm NMR tube.[16]
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single 90° pulse sequence (e.g., Bruker 'zg', Varian 's2pul').[16]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS signals being integrated. A conservative delay of 60 seconds is recommended to ensure full relaxation for all protons, which is paramount for accurate integration.[16]
-
Acquisition Time (at): ≥ 3 seconds to ensure high digital resolution.
-
Number of Scans (ns): ≥ 16, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[17]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[16]
-
-
Data Processing & Calculation:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N without sacrificing resolution.
-
Perform careful manual phasing and baseline correction across the entire spectrum to ensure the accuracy of the integrals.[13]
-
Integrate the well-resolved aromatic signal of the analyte (e.g., the doublet at ~7.3 ppm, representing 2 protons) and the singlet of the Maleic Acid standard (~6.3 ppm, 2 protons).
-
Calculate the purity of this compound using the following equation:[1][18]
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
PurityIS: Purity of the internal standard
-
qNMR Analysis Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Protocol 2: HPLC-UV Analysis (Comparative Method)
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm (based on typical absorbance for chlorobenzene derivatives).
-
Injection Volume: 10 µL.
-
-
Sample & Standard Preparation:
-
Prepare a stock solution of this compound reference standard (of known purity) at 1.0 mg/mL in Acetonitrile.
-
Create a 5-point calibration curve by serial dilution (e.g., 0.05 to 0.5 mg/mL).
-
Prepare the sample for analysis by accurately weighing ~25 mg, dissolving in 50.0 mL of Acetonitrile to achieve a target concentration within the calibration range.
-
-
Analysis & Calculation:
-
Inject the calibration standards to establish a linear regression curve (Area vs. Concentration).
-
Inject the sample solution (in triplicate).
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: GC-FID Analysis (Comparative Method)
-
Instrumentation & Conditions:
-
GC System: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Temperature Program: 100°C hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
-
Sample & Standard Preparation:
-
Similar to HPLC, prepare stock solutions and a calibration curve using a reference standard of the analyte in a suitable solvent like Dichloromethane.
-
-
Analysis & Calculation:
-
Analyze standards and samples as per the HPLC protocol, using the GC-FID peak area for quantification against the calibration curve.
-
Performance Comparison: qNMR vs. Chromatography
The choice of analytical technique depends on the specific requirements of the measurement, including accuracy, precision, sample availability, and throughput.
Method Validation Data Summary
The following table summarizes typical performance data expected from the validation of these three methods according to ICH guidelines.[19][20]
| Parameter | qNMR | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 (Instrumental)[1] | > 0.998 | > 0.998 |
| Accuracy (Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 1.5% |
| Limit of Quantitation (LOQ) | ~0.1 mg/mL | ~0.01 µg/mL | ~0.05 µg/mL |
| Specificity | Very High (Structure-based) | Moderate (Retention time) | Moderate (Retention time) |
Practical & Economic Comparison
| Feature | qNMR | HPLC-UV | GC-FID |
| Analyte-Specific Standard | Not required for purity[3] | Required | Required |
| Analysis Time/Sample | ~10-15 min (with long d1) | ~10-20 min | ~15-25 min |
| Solvent Consumption | Very Low (<1 mL) | High | Low |
| Sample Fate | Non-destructive [3] | Destructive | Destructive |
| Structural Confirmation | Yes, inherent to method | No | No |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Instrument Cost | High | Moderate | Moderate |
Choosing the Right Analytical Tool
The decision between these powerful techniques can be guided by the specific analytical question.
Caption: Decision tree for analytical method selection.
Conclusion and Expert Recommendation
For the definitive purity assessment of this compound, particularly for the qualification of reference materials or in cases where a certified standard of the analyte is unavailable, qNMR is the superior method . Its status as a primary technique provides a level of accuracy and confidence that is difficult to achieve with chromatography.[8] The ability to simultaneously confirm the structure and quantify the analyte in a single, non-destructive measurement is a significant advantage.[4]
HPLC-UV and GC-FID remain indispensable tools for routine quality control, stability studies, and the quantification of low-level impurities , where their higher throughput and lower limits of detection are advantageous.[21][22] However, their accuracy is fundamentally dependent on the availability and purity of a specific reference standard for this compound.
Ultimately, the techniques are complementary. Using qNMR to certify a primary reference standard, which is then used to calibrate HPLC or GC methods for routine analysis, represents a robust and comprehensive strategy for quality assurance in any research or development setting.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
- Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research. URL
- Quantitative NMR Spectroscopy. (n.d.). University of Edinburgh. URL
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
- What is qNMR and why is it important? (2012, December 4). Mestrelab Research. URL
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM. URL
- Michalak, M., et al. (2022). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. URL
- Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako. URL
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. URL
- Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Let's try doing quantit
- A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID. (n.d.). Benchchem. URL
- Purity Determination of 5-Butyldecan-5-ol: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID). (n.d.). Benchchem. URL
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich. URL
- qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. URL
- Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. URL
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Pearson's r correlations indicate the similarity between NMR and GC-FID... (n.d.).
- Singh, S., et al. (2021). Quantitative Nuclear Magnetic Resonance: A Validated Method for Pharmaceutical Analysis. Indian Journal of Pharmaceutical Sciences. URL
- Purity by Absolute qNMR Instructions. (n.d.).
- NMR General Chapters and Best Practices for Compliance. (n.d.). USP. URL
- Kairouz, M., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. PMC - NIH. URL
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Simmler, C., et al. (2014).
- Validation of quantitative NMR. (n.d.).
- 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. (n.d.). PubChem. URL
- Comparison of GC/MS and NMR for quantification of methyleugenol in food. (n.d.).
- qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. URL
- Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). URL
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Chloro-4-(4-chlorobutyl)benzene. (n.d.). Benchchem. URL
- 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene. (n.d.). Smolecule. URL
- Guided approach to quantitative 1 H NMR spectroscopy for the choice of... (n.d.).
- 1-(2-Chloroethoxy)-4-nitrobenzene. (n.d.). PubChem. URL
- NMR in the European and US Pharmacopoeias. (n.d.). Aschimfarma. URL
- NMR General Chapters and Best Practices for Compliance (Live Webcast). (2025, June 17). USP. URL
- Analytical Methods. (n.d.). Japan Environment Agency. URL
- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). (n.d.). Cheméo. URL
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. URL
- (2-Chloroethoxy)benzene 98%. (n.d.). Sigma-Aldrich. URL
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. URL
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
Sources
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. azom.com [azom.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. emerypharma.com [emerypharma.com]
- 14. NMR General Chapters and Best Practices for Compliance (Classroom) [usp.org]
- 15. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Performance of Novel Poly(arylene ether ketone)s Derived from 1-Chloro-4-(2-chloroethoxy)benzene
In the relentless pursuit of advanced materials with superior performance characteristics, the exploration of novel monomeric building blocks is paramount. This guide introduces a promising, yet underexplored, monomer, 1-Chloro-4-(2-chloroethoxy)benzene, as a precursor for a new class of Poly(arylene ether ketone)s (PAEKs). We will benchmark the theoretically-derived performance of this novel polymer, hereafter referred to as CEB-PAEK, against the industry-standard high-performance thermoplastic, Polyether ether ketone (PEEK). This analysis is grounded in established structure-property relationships within the PAEK family and is supported by detailed, field-proven experimental protocols for synthesis and characterization.
Introduction: The Rationale for Exploring this compound Derivatives
High-performance polymers are defined by their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] PEEK, a semi-crystalline thermoplastic, has long been a benchmark in this category, finding applications in demanding sectors such as aerospace, medical implants, and chemical processing.[2][3] Its molecular architecture, consisting of repeating ether and ketone linkages between aromatic rings, imparts a unique combination of toughness and stability.[4]
The impetus for investigating derivatives of this compound lies in the potential to fine-tune the properties of PAEKs. The introduction of a flexible chloroethoxy side chain could potentially influence key material characteristics such as:
-
Processability: The flexible ether linkage may lower the melt viscosity, enabling easier processing via injection molding or extrusion.
-
Solubility: The pendent group could disrupt polymer chain packing, potentially improving solubility in common organic solvents, which is advantageous for film casting and composite fabrication.
-
Dielectric Properties: The introduction of additional polar C-O and C-Cl bonds may alter the dielectric constant and loss tangent, opening avenues for applications in electronics.
-
Biocompatibility and Functionalization: The terminal chlorine on the ethoxy group provides a reactive site for further chemical modification, allowing for the grafting of specific functional groups to enhance biocompatibility or other desired surface properties.
This guide will therefore focus on a hypothetical, yet synthetically viable, PAEK derived from the polycondensation of this compound with a standard bisphenol, and compare its projected performance metrics with established grades of PEEK.
Proposed Synthesis of CEB-PAEK: A Nucleophilic Aromatic Substitution Approach
The synthesis of high molecular weight PAEKs is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization.[5][6] This method involves the reaction of an activated aromatic dihalide with a bisphenate salt. In our proposed synthesis, this compound acts as the dihalide monomer (after conversion of the chloroethoxy group to a more reactive leaving group or by using a di-activated comonomer), reacting with a bisphenol such as 4,4'-biphenol in the presence of a weak base like potassium carbonate. The reaction is typically conducted in a high-boiling aprotic polar solvent, such as diphenyl sulfone.
Experimental Protocol: Synthesis of CEB-PAEK
Objective: To synthesize a high molecular weight CEB-PAEK via nucleophilic aromatic substitution polymerization.
Materials:
-
This compound (Monomer A)
-
4,4'-Difluorobenzophenone (Monomer B - activated dihalide)
-
4,4'-Biphenol (Monomer C)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Diphenyl sulfone (solvent)
-
Toluene (azeotroping agent)
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reactor Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.
-
Charging Reactants: The flask is charged with 4,4'-biphenol, an equimolar amount of 4,4'-difluorobenzophenone and this compound (to achieve the desired ratio of repeating units), and diphenyl sulfone. An excess of potassium carbonate (approximately 20% molar excess relative to the bisphenol) is added. Toluene is added to facilitate the removal of water.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring under a nitrogen blanket. The water generated from the phenoxide formation is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. This step is continued until no more water is evolved.
-
Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually raised to 280-320 °C to initiate polymerization. The reaction is allowed to proceed for 3-6 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Isolation and Purification: The reaction is cooled to approximately 150 °C, and the viscous solution is poured into a large volume of vigorously stirred methanol to precipitate the polymer. The precipitated polymer is then filtered, washed extensively with hot deionized water and methanol to remove residual solvent, salts, and unreacted monomers.
-
Drying: The purified polymer is dried in a vacuum oven at 120 °C for 24 hours.
Causality in Experimental Choices:
-
Nucleophilic Aromatic Substitution: This polymerization method is chosen due to its high efficiency in forming the ether linkages that constitute the backbone of PAEKs. The reaction is driven by the displacement of activated halides by the phenoxide nucleophile.[6][7][8][9][10]
-
High-Boiling Solvent: Diphenyl sulfone is used as it can maintain a liquid state at the high temperatures required for the polymerization, ensuring the reactants and the resulting polymer remain in solution.
-
Anhydrous Conditions: The removal of water via azeotropic distillation with toluene is critical. Water can react with the phenoxide, terminating the polymer chains and preventing the attainment of high molecular weight.
-
Inert Atmosphere: A nitrogen atmosphere is maintained throughout the reaction to prevent oxidative side reactions at high temperatures, which could lead to polymer degradation and discoloration.
Diagram of the Proposed Synthesis Workflow:
Caption: Workflow for the synthesis of CEB-PAEK.
Performance Benchmarking: CEB-PAEK vs. PEEK
The performance of the hypothetical CEB-PAEK is compared to various grades of commercially available PEEK: unfilled, glass-filled, and carbon-filled. The properties of CEB-PAEK are inferred based on established structure-property relationships in PAEKs.[11][12][13] The presence of the flexible chloroethoxy side chain is expected to influence the polymer's properties.
Data Presentation: Comparative Performance Metrics
| Property | Unfilled PEEK | 30% Glass-Filled PEEK | 30% Carbon-Filled PEEK | Hypothetical CEB-PAEK (Projected) | Test Method |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg) | 143 °C[14] | ~145 °C | ~145 °C | 130-140 °C (Projected) | DSC |
| Melting Temperature (Tm) | 343 °C[1][14] | 343 °C | 343 °C | 320-335 °C (Projected) | DSC |
| Heat Deflection Temp. @ 1.8 MPa | 160 °C[14] | 315 °C | 315 °C | ~150 °C (Projected) | ASTM D648 |
| Continuous Service Temp. | 250 °C[1][14] | 250 °C | 250 °C | 230-240 °C (Projected) | - |
| Mechanical Properties | |||||
| Tensile Strength | 90-100 MPa[3] | 158 MPa | 210 MPa | 80-95 MPa (Projected) | ASTM D638 |
| Tensile Modulus | 3.6 GPa[3] | 10 GPa | 14 GPa | 3.0-3.5 GPa (Projected) | ASTM D638 |
| Flexural Modulus | 4.1 GPa | 12 GPa | 21 GPa | 3.5-4.0 GPa (Projected) | ASTM D790 |
| Notched Izod Impact Strength | 55 J/m[14] | 75 J/m | 80 J/m | 60-70 J/m (Projected) | ASTM D256 |
| Physical & Chemical Properties | |||||
| Density | 1.32 g/cm³[3] | 1.51 g/cm³ | 1.43 g/cm³ | ~1.35 g/cm³ (Projected) | ASTM D792 |
| Water Absorption (24h) | 0.5%[2] | 0.1% | 0.1% | 0.4-0.6% (Projected) | ASTM D570 |
| Chemical Resistance | Excellent | Excellent | Excellent | Excellent (Projected) | - |
| Solubility | Limited to strong acids | Limited to strong acids | Limited to strong acids | Enhanced in polar aprotic solvents (Projected) | - |
Analysis of Projected Performance:
-
Thermal Properties: The flexible ether linkage in the side chain of CEB-PAEK is expected to slightly decrease the glass transition temperature (Tg) and melting temperature (Tm) compared to PEEK.[15][16] This is due to an increase in the rotational freedom of the polymer backbone, which disrupts the crystalline packing. However, the overall aromatic nature of the backbone should ensure that the thermal stability remains high.
-
Mechanical Properties: A slight reduction in tensile strength and modulus is anticipated for the unfilled CEB-PAEK compared to unfilled PEEK. This is a common trade-off for increased chain flexibility.[15] However, the impact strength may be slightly improved due to the ability of the flexible side chains to absorb energy.
-
Solubility: The introduction of the chloroethoxy group is predicted to enhance the solubility of CEB-PAEK in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). This is a significant advantage for applications requiring solution processing.
Standardized Characterization Protocols
To validate the performance of any new polymer and enable meaningful comparison, a suite of standardized characterization techniques must be employed.[17][18][19]
Experimental Protocol: Thermal Analysis
A. Differential Scanning Calorimetry (DSC) [20][21]
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
Procedure:
-
A 5-10 mg sample of the polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated from room temperature to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere. This first heating scan erases the thermal history of the material.
-
The sample is then cooled to room temperature at 10 °C/min.
-
A second heating scan is performed from room temperature to 400 °C at 10 °C/min. The Tg and Tm are determined from this second scan.
B. Thermogravimetric Analysis (TGA) [17][20]
Objective: To assess the thermal stability and decomposition temperature of the polymer.
Procedure:
-
A 10-15 mg sample is placed in a platinum or ceramic TGA pan.
-
The sample is heated from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen or air atmosphere.
-
The weight loss of the sample as a function of temperature is recorded. The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.
Diagram of the Characterization Workflow:
Caption: Standard workflow for polymer characterization.
Experimental Protocol: Mechanical Testing
Objective: To determine the tensile and flexural properties of the polymer.
Procedure:
-
Sample Preparation: Test specimens (dog-bone shaped for tensile tests, rectangular bars for flexural tests) are prepared by injection molding or compression molding of the dried polymer powder, following ASTM standard dimensions.
-
Conditioning: Specimens are conditioned at 23 °C and 50% relative humidity for at least 48 hours prior to testing.
-
Tensile Testing (ASTM D638): The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead displacement is applied until the specimen fractures. The load and elongation are recorded to determine tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing (ASTM D790): The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate. The load and deflection are recorded to determine the flexural strength and flexural modulus.
Conclusion and Future Outlook
The theoretical analysis presented in this guide suggests that Poly(arylene ether ketone)s derived from this compound (CEB-PAEKs) represent a viable and promising new class of high-performance polymers. While a slight trade-off in thermal and mechanical properties compared to PEEK is anticipated, the potential for enhanced processability, improved solubility, and the capacity for post-polymerization functionalization presents significant advantages for a range of advanced applications.
The next logical step is the empirical validation of these projections through the synthesis and rigorous characterization of CEB-PAEKs, following the protocols outlined herein. Further research should also explore the copolymerization of this compound with other bisphenols and dihalides to create a broader family of materials with a wide spectrum of tailored properties. This exploration could lead to the development of next-generation materials for applications in membranes, advanced composites, and functional coatings.
References
- Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). (n.d.). MDPI.
- PEEK Plastic Material & Properties. (n.d.). Curbell Plastics.
- PEEK plastics - Polyetheretherketone properties & applications. (n.d.). Mitsubishi Chemical Group.
- Understanding the Four Main PEEK Grades and Their Applications. (2025, January 24). Tuntun Plastic.
- Material Properties of Thermoplastic PEEK - Polyetheretherketone. (2019, February 27). Dielectric Manufacturing.
- PEEK plastic material. (n.d.). Ensinger.
- Hamerton, I., Howlin, B. J., & Larwood, V. (1995). Development of quantitative structure property relationships for poly(arylene ether)s. Journal of Molecular Graphics, 13(1), 14-7, 51.
- The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PubMed Central.
- Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022, August 11). MDPI.
- Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. (n.d.). ResearchGate.
- Stabilisation of poly(arylene ether ketones). (1994, April 13). European Patent Office.
- Structure-property relations in poly(aryl ether ketone) blends. (n.d.). Monash University.
- Synthesis, Characterization and Thermal Properties of Certain New Ether Linkage Azopolyimides. (2025, August 6). ResearchGate.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Structure-property relationships in commercial polyetheretherketone resins. (2025, August 7). ResearchGate.
- Cobb, K. O., Jr. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University.
- Preparation of poly(arylene ether ketones). (n.d.). European Patent Office.
- Preparation of poly(arylene ether ketones). (n.d.). Google Patents.
- Hyperbranched Poly(ether ketones): Manipulation of Structure and Physical Properties. (n.d.). ACS Publications.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- 14.7: Aryl Halides. (2021, July 31). Chemistry LibreTexts.
- Thermal Analysis Techniques. (n.d.). EAG Laboratories.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 21). PubMed.
- Synthesis and Thermal Properties of Poly(aryl ether ketone)s Containing Dibenzoylbiphenyl Moieties Copolymers. (n.d.). ResearchGate.
- FTIR, TGA and DSC in the Analysis of Polymer Materials. (n.d.). AdvanSES.
- Thermal Characterization of Silver-Based Conductive Polymers for Flexible Electronics. (2025, January 25). Preprints.org.
- Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. (n.d.). C-Therm Technologies Ltd.
- Optimizing Polymers and Adhesive Materials with Thermogravimetric Analysis and Differential Scanning Calorimetry. (n.d.). Covalent Academy.
Sources
- 1. ensingerplastics.com [ensingerplastics.com]
- 2. curbellplastics.com [curbellplastics.com]
- 3. dielectricmfg.com [dielectricmfg.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of quantitative structure property relationships for poly(arylene ether)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. PEEK plastics - Polyetheretherketone properties & applications | MCG [mcam.com]
- 15. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. advanses.com [advanses.com]
- 18. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 19. academy.covalentmetrology.com [academy.covalentmetrology.com]
- 20. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 21. ir.uitm.edu.my [ir.uitm.edu.my]
A Comparative Guide to Catalysts for the Synthesis of 1-Chloro-4-(2-chloroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Chloro-4-(2-chloroethoxy)benzene and Its Synthesis
This compound is a crucial building block in organic synthesis. Its preparation is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] The reaction involves the O-alkylation of 4-chlorophenol with 1,2-dichloroethane. Given the biphasic nature of this reaction (an aqueous phase for the base and an organic phase for the haloalkane), a phase-transfer catalyst (PTC) is essential to facilitate the reaction between the nucleophilic phenoxide and the electrophilic alkylating agent.[3][4]
Phase-transfer catalysis offers numerous advantages in industrial applications, including increased reaction rates, higher yields, milder reaction conditions, and the elimination of hazardous solvents.[3][5][6] The choice of catalyst is paramount and can significantly influence the reaction's efficiency, selectivity, and overall economic viability.[7] This guide will compare the performance of various phase-transfer catalysts for this specific synthesis.
The Catalytic Mechanism: A Closer Look at Phase-Transfer Catalysis
The synthesis of this compound via phase-transfer catalysis involves the transfer of the 4-chlorophenoxide anion from the aqueous phase to the organic phase. This is accomplished by a catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻).[8][9]
The catalytic cycle can be visualized as follows:
-
Anion Exchange: In the aqueous phase, the hydroxide base deprotonates the 4-chlorophenol to form the 4-chlorophenoxide anion. The phase-transfer catalyst then exchanges its counter-ion (X⁻) for the phenoxide anion.
-
Phase Transfer: The resulting lipophilic ion pair (Q⁺OAr⁻) is soluble in the organic phase and migrates across the phase boundary.
-
SN2 Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion undergoes a nucleophilic substitution (SN2) reaction with 1,2-dichloroethane to form the desired product, this compound, and the catalyst's original counter-ion is regenerated.
-
Catalyst Regeneration: The catalyst (Q⁺X⁻) then returns to the aqueous phase to begin another cycle.
Caption: Phase-Transfer Catalysis (PTC) cycle for the synthesis of this compound.
Comparative Analysis of Catalysts
The efficacy of a phase-transfer catalyst is influenced by several factors, including the structure of the cation and the nature of the counter-ion. Lipophilicity of the cation is a key determinant of catalyst activity. A more lipophilic cation enhances the solubility of the ion pair in the organic phase, thereby accelerating the reaction rate.
Below is a comparative table synthesized from various studies on the O-alkylation of phenols, which serves as a model for the synthesis of this compound.
| Catalyst | Abbreviation | Type | Key Performance Characteristics |
| Tetrabutylammonium Bromide | TBAB | Quaternary Ammonium Salt | A widely used and effective catalyst. Its moderate lipophilicity provides a good balance between solubility in both phases, leading to high yields. |
| Benzyltriethylammonium Chloride | TEBAC/BTEAC | Quaternary Ammonium Salt | Known for its high reactivity, especially in reactions involving carbanions.[10] It is a cost-effective and efficient catalyst for many PTC applications.[5] |
| Methyltrioctylammonium Chloride | Aliquat 336 | Quaternary Ammonium Salt | Highly lipophilic, leading to excellent performance in many systems.[8] It can sometimes form stable emulsions, which may complicate product work-up. |
| Cetyltrimethylammonium Bromide | CTAB | Quaternary Ammonium Salt | A surfactant-type catalyst that can also form micelles, potentially altering the reaction environment.[11] |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | Quaternary Ammonium Salt | The bisulfate anion can participate in the reaction, sometimes offering unique reactivity or selectivity. |
| Tetrabutylphosphonium Bromide | TBPB | Quaternary Phosphonium Salt | Generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures. They can also exhibit different selectivity profiles.[3] |
| Polyethylene Glycol | PEG | Polyether | A non-ionic phase-transfer catalyst that can complex with alkali metal cations, enhancing the nucleophilicity of the anion.[11] It is often considered a "green" alternative to quaternary onium salts. |
| 18-Crown-6 | - | Crown Ether | Exhibits high catalytic activity due to its ability to strongly chelate alkali metal cations (like Na⁺ or K⁺), effectively "freeing" the phenoxide anion.[5] However, its high cost and toxicity limit its industrial use. |
Experimental Protocols
The following protocols are representative examples of how to carry out the synthesis of this compound using different catalytic systems.
Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB)
-
Materials:
-
4-Chlorophenol
-
1,2-Dichloroethane
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chlorophenol, 1,2-dichloroethane, and toluene.
-
Add Tetrabutylammonium Bromide (TBAB) to the mixture (typically 1-5 mol% with respect to the 4-chlorophenol).
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or recrystallization.
-
Protocol 2: Synthesis using Polyethylene Glycol (PEG-400)
-
Materials:
-
4-Chlorophenol
-
1,2-Dichloroethane
-
Potassium Carbonate (solid)
-
Polyethylene Glycol 400 (PEG-400)
-
-
Procedure:
-
In a round-bottom flask, combine 4-chlorophenol, an excess of 1,2-dichloroethane, powdered potassium carbonate, and PEG-400.
-
Heat the mixture with vigorous stirring to 90-100 °C for 8-12 hours.
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of 1,2-dichloroethane.
-
Combine the filtrate and washings, and remove the excess 1,2-dichloroethane by distillation.
-
The resulting residue is the crude product, which can be further purified.
-
Caption: Experimental workflow for the synthesis of this compound.
Discussion and Catalyst Selection Rationale
-
For High Yield and Reaction Rate: Quaternary ammonium salts like TBAB and Aliquat 336 are generally the most effective choices. Their high lipophilicity ensures efficient transfer of the phenoxide into the organic phase, leading to faster reaction rates and higher yields.[12]
-
For Cost-Effectiveness: Benzyltriethylammonium chloride (BTEAC) often provides a good balance between cost and performance, making it a suitable choice for large-scale industrial production.[5]
-
For "Green" Chemistry: Polyethylene glycol (PEG) is an attractive alternative when aiming for more environmentally benign processes.[11] While it may require higher temperatures and longer reaction times, it avoids the use of onium salts, which can be more difficult to remove from the final product.
-
For High-Temperature Reactions: If the synthesis requires temperatures exceeding the decomposition point of ammonium salts, phosphonium salts like TBPB are the preferred catalysts due to their greater thermal stability.[3]
-
Avoiding Side Reactions: A key advantage of phase-transfer catalysis in the O-alkylation of phenols is the minimization of C-alkylation, a common side reaction under other conditions.[11] The "naked" phenoxide in the low-polarity organic phase preferentially reacts at the more electronegative oxygen atom.
Conclusion
The synthesis of this compound is effectively achieved through Williamson ether synthesis under phase-transfer catalysis conditions. The choice of catalyst is a critical parameter that must be optimized based on the desired outcome, whether it be maximizing yield, minimizing cost, or adhering to green chemistry principles. Quaternary ammonium salts, particularly TBAB and Aliquat 336, generally offer the best performance in terms of reaction rate and yield. However, for specific applications, other catalysts like phosphonium salts or polyethylene glycol may be more suitable. A thorough understanding of the catalytic mechanism and the factors influencing catalyst performance is essential for the successful and efficient synthesis of this important chemical intermediate.
References
- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. URL: http://pubs.acs.org
- Quaternary Ammonium Salt Assisted Organic Reactions in Water: Alkylation of Phenols. ResearchGate. URL: https://www.researchgate.
- Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. ResearchGate. URL: https://www.researchgate.
- Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. Illinois Experts. URL: https://experts.illinois.
- Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Wiley Online Library. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202400675
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. URL: https://www.researchgate.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. URL: http://www.crdeepjournal.org/wp-content/uploads/2014/07/Vol-3-1-2-CRDEEP-Journals.pdf
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-of-Alkyl-Aryl-Ethers-by-Catalytic-with-Fuhrmann-Talbiersky/8f10f4534a02c3327685603893e36e655d61488c
- An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research. URL: https://orgchemres.org/index.php/ocr/article/view/113
- Williamson Ether Synthesis. J&K Scientific LLC. URL: https://www.jk-scientific.com/en/williamson-ether-synthesis
- Williamson Ether Synthesis. Chem-Station Int. Ed. URL: https://www.chem-station.com/en/reactions-en/2014/04/williamson-ether-synthesis.html
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? ResearchGate. URL: https://www.researchgate.net/publication/265809782_PHASE_TRANSFER_CATALYSIS_IN_PHARMACEUTICAL_INDUSTRY-_WHERE_ARE_WE
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. URL: https://www.biomedres.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Allied Academies. URL: https://www.alliedacademies.
- PTC Selective O-Alkylation. PTC Organics, Inc. URL: https://www.ptcorganics.com/PTC_Tip_of_the_Month/ptc_tip_of_the_month_2017_03.html
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. URL: https://ouci.dntb.gov.ua/en/works/CNpBqQkR/
- Phase Transfer 0. Scribd. URL: https://www.scribd.com/document/110906978/Phase-Transfer-0
- Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. URL: https://www.mdpi.com/2073-4344/10/12/1436
- Reaction Design & Optimization. Sigma-Aldrich. URL: https://www.sigmaaldrich.
- Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom Publishing. URL: https://www.longdom.org/open-access/chemical-synthesis-and-process-optimization-of-industrial-chemistry-103899.html
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to the Comprehensive Characterization of the 1-Chloro-4-(2-chloroethoxy)benzene Reference Standard
In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. The foundation of this accuracy rests upon the quality of the reference standards used.[1][2] A reference standard is a highly purified and well-characterized compound used as a benchmark for determining the identity, purity, and potency of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][3] This guide provides an in-depth technical comparison of a fully characterized 1-Chloro-4-(2-chloroethoxy)benzene reference standard against less-characterized alternatives, underscoring the critical importance of comprehensive qualification.
This compound (CAS No. 13001-28-0) is a potential process-related impurity in the synthesis of various pharmaceutical compounds.[4] Its accurate quantification is essential to ensure the safety and efficacy of the final drug product. This necessitates a reference standard of the highest quality, whose attributes are unequivocally established through orthogonal analytical techniques.
The Imperative of Multi-Technique Characterization
A reference standard's value is directly proportional to the rigor of its characterization.[1] Relying on a single analytical technique is insufficient, as each method provides a unique and complementary piece of the structural and purity puzzle. A robust characterization program integrates spectroscopic and chromatographic methods to build a self-validating profile of the material.[5][6]
The workflow for establishing a primary chemical reference substance is a systematic process that ensures its identity, purity, and fitness for use.
Analytical Profile of this compound
A comprehensively characterized reference standard of this compound will have its identity and purity confirmed by the following methods.
Structural Identity Confirmation
The primary goal is to unequivocally confirm that the material's molecular structure is consistent with this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural elucidation, NMR provides detailed information about the chemical environment of each proton and carbon atom.[5]
¹H NMR (Proton) Expected Chemical Shift (δ ppm) Multiplicity Integration Assignment Aromatic Protons ~7.25 Doublet 2H Protons ortho to -Cl Aromatic Protons ~6.90 Doublet 2H Protons ortho to -OCH₂ Methylene Protons ~4.20 Triplet 2H -O-CH₂ -CH₂-Cl Methylene Protons ~3.85 Triplet 2H -O-CH₂-CH₂ -Cl ¹³C NMR (Carbon) Expected Chemical Shift (δ ppm) Assignment Aromatic Carbon ~157 C-O Aromatic Carbon ~129 C-H (ortho to -Cl) Aromatic Carbon ~127 C-Cl Aromatic Carbon ~115 C-H (ortho to -O) Methylene Carbon ~68 -O-CH₂ - Methylene Carbon ~42 -CH₂ -Cl -
Mass Spectrometry (MS) : This technique confirms the molecular weight and provides characteristic fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for impurity identification. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) creates a distinctive isotopic pattern.[7]
Technique Parameter Expected Value Electron Ionization MS (EI-MS) Molecular Ion (M⁺) m/z 190, 192, 194 (isotopic pattern for two Cl atoms) High-Resolution MS (HRMS) Exact Mass [M+H]⁺ 191.0028 (for C₈H₉³⁵Cl₂O) -
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Functional Group Expected Wavenumber (cm⁻¹) C-O-C (Aryl-Alkyl Ether) 1250 - 1200 (asymmetric stretch) C-Cl (Aromatic) 1100 - 1000 C-Cl (Alkyl) 800 - 600 C=C (Aromatic Ring) 1600 - 1450 =C-H (Aromatic) 3100 - 3000
Purity and Assay Determination
Purity assessment involves using high-resolution separation techniques to detect and quantify any impurities.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity analysis in pharmaceuticals, capable of separating the main component from non-volatile organic impurities.[2][5]
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:Water gradient Detection UV at 215 nm Result Purity ≥ 99.5% -
Gas Chromatography (GC) : GC is ideal for analyzing volatile organic impurities and residual solvents.[8][9]
Parameter Value Column DB-5 or equivalent, 30 m x 0.25 mm Carrier Gas Helium Detection Flame Ionization (FID) or Mass Spectrometry (MS) Result Purity ≥ 99.5%; Residual Solvents < 0.5%
Comparison Guide: Fully Characterized vs. Alternative Standards
The choice of reference standard directly impacts the quality of analytical data. Let's compare a fully characterized "Primary Standard" of this compound with a hypothetical "Alternative A," a reagent-grade material with limited documentation.
| Characteristic | Primary Reference Standard | Alternative A (e.g., Reagent Grade) | Why It Matters |
| Identity Confirmation | Confirmed by NMR, MS, and IR spectroscopy. | Assumed based on supplier label. No spectral data provided. | Ensures you are quantifying the correct molecule. An incorrect isomer could lead to grossly inaccurate results. |
| Purity & Impurity Profile | Purity determined by two orthogonal methods (e.g., HPLC, GC). Impurities are identified and quantified. | A single, often non-specific, purity value is given (e.g., "≥95%"). Impurities are unknown. | Unknown impurities can co-elute with the analyte or degrade over time, compromising the accuracy of assays and stability studies.[1][10] |
| Assigned Value (Assay/Potency) | A precise potency value is assigned (e.g., 99.8%) corrected for water, residual solvents, and inorganic impurities. | No assigned potency. The stated purity (e.g., 95%) is not a traceable assay value. | Accurate potency is essential for calculating the concentration of standard solutions, which is the basis for all quantitative analysis. |
| Documentation | Comprehensive Certificate of Analysis (CoA) with all characterization data, storage conditions, and expiry date. | Basic specification sheet with limited information. | A detailed CoA provides the necessary evidence of the standard's quality and is a requirement for regulatory submissions.[6][11] |
| Traceability & Suitability | Traceable and established as suitable for its intended use through rigorous testing. | Suitability is not demonstrated. Not intended for quantitative pharmaceutical analysis. | Using an unsuitable standard can lead to failed batches, regulatory scrutiny, and patient safety risks.[5][10] |
Experimental Protocols
The following are representative protocols for the characterization of this compound.
Protocol 1: Purity Determination by HPLC-UV
-
Standard Preparation : Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to create a 0.1 mg/mL stock solution.
-
Sample Preparation : Prepare a sample solution at the same concentration.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particles.
-
Mobile Phase A : Water
-
Mobile Phase B : Acetonitrile
-
Gradient : Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 215 nm.[12]
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the sample solution and integrate all peaks. Calculate the area percent of the main peak to determine purity.
Protocol 2: Analysis of Volatile Impurities by GC-MS
-
Standard Preparation : Prepare a stock solution of 1.0 mg/mL in a suitable solvent like Dichloromethane.
-
GC-MS Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line : 280 °C.
-
Ion Source : 230 °C.
-
Mode : Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.[8]
-
-
Analysis : Inject 1 µL of the prepared solution. Analyze the resulting chromatogram for any peaks other than the main component and the solvent. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Protocol 3: Structural Confirmation by ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of the standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrumental Parameters :
-
Spectrometer : 400 MHz or higher.
-
Acquisition : Acquire 16-32 scans.
-
Pulse Program : Standard proton acquisition.
-
Spectral Width : -2 to 12 ppm.
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons in the molecular structure.
Conclusion
While a less-characterized, reagent-grade chemical may seem like a cost-effective alternative, it introduces significant risks and uncertainties into the analytical workflow. The use of a comprehensively characterized this compound reference standard, qualified through orthogonal analytical techniques, is not merely a matter of best practice but a fundamental requirement for ensuring data integrity, achieving regulatory compliance, and guaranteeing product quality.[1][6] The initial investment in a primary reference standard provides confidence and reliability that far outweighs the potential costs of inaccurate results stemming from an uncharacterized material.
References
- ResolveMass Laboratories Inc. (2025).
- Choudhary, A. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline.
- ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- SIELC Technologies. Separation of Benzene, 1-chloro-4-ethoxy- on Newcrom R1 HPLC column.
- Riggle, T. (2009).
- LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?.
- Pharma Beginners. (2020).
- Creative Biolabs.
- Veeprho. (2020).
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Sigma-Aldrich. This compound.
- Benchchem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene.
- Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. DTIC.
- PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene.
- Eganhouse, R. P., & DiFilippo, E. L. (2015). Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and Related Compounds in Marine Pore Water by Automated Thermal Desorption-Gas chromatography/mass Spectrometry Using Disposable Optical Fiber.
- U.S. Geological Survey. Methods of Analysis by the U.S.
- Xiulan, et al. (2006).
- Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | 13001-28-0 [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 12. asianpubs.org [asianpubs.org]
A Guide to Inter-Laboratory Comparison of 1-Chloro-4-(2-chloroethoxy)benzene Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 1-Chloro-4-(2-chloroethoxy)benzene, a semi-volatile organic compound (SVOC). Recognizing the critical need for reliable and reproducible analytical data in research and development, this document delves into the established methodologies, performance expectations, and the practical considerations for designing and participating in such a study. We will explore the nuances of the primary analytical technique, Gas Chromatography-Mass Spectrometry (GC/MS), and discuss High-Performance Liquid Chromatography (HPLC) as a potential alternative, all within the context of ensuring data integrity across different laboratory settings.
Introduction: The Imperative for Inter-Laboratory Consistency
The accurate quantification of semi-volatile organic compounds like this compound is paramount in various scientific disciplines, from environmental monitoring to pharmaceutical development. However, analytical results can be subject to variability between laboratories due to differences in instrumentation, methodologies, and analyst expertise. Inter-laboratory comparison studies, often conducted through proficiency testing (PT) programs, are essential for identifying and controlling this variability.[1] These studies provide an objective assessment of a laboratory's performance, highlight potential systematic biases, and ensure that the data generated is reliable and comparable, which is a cornerstone of regulatory compliance and scientific credibility.[1]
Primary Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC/MS)
The standard and most widely accepted method for the analysis of SVOCs, including this compound, is the United States Environmental Protection Agency (US EPA) Method 8270. This method utilizes a gas chromatograph coupled with a mass spectrometer (GC/MS) to separate and identify a wide range of organic compounds.
The choice of GC/MS is predicated on its high sensitivity, selectivity, and the ability to provide structural information, which is crucial for unambiguous compound identification. The mass spectrometer detector allows for the differentiation of the target analyte from co-eluting matrix interferences, a common challenge in complex samples.
Experimental Workflow for GC/MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a given matrix using EPA Method 8270.
Caption: GC/MS analysis workflow for this compound.
Detailed GC/MS Protocol (Based on EPA Method 8270)
This protocol outlines the key steps for the analysis of this compound. It is crucial to note that specific parameters may need optimization based on the laboratory's instrumentation and the sample matrix.
1. Sample Preparation:
-
Extraction: For aqueous samples, liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane at different pH values is common. Solid phase extraction (SPE) can also be employed for cleaner samples. For solid matrices, techniques like Soxhlet or ultrasonic extraction are typically used.
-
Concentration: The solvent extract is carefully concentrated to a smaller volume to enhance the sensitivity of the analysis.
-
Cleanup (if necessary): For complex matrices with a high level of interferences, a cleanup step such as gel permeation chromatography (GPC) or silica gel chromatography may be required to remove co-extracted non-target compounds.
2. GC/MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used for the separation of SVOCs.
-
Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: A temperature program is employed to ensure the efficient separation of a wide range of SVOCs. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a final temperature of around 300-320 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra.
-
Acquisition Mode: Data can be acquired in full scan mode to obtain complete mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for target analytes. For this compound, characteristic ions would be selected for monitoring.
-
3. Quality Control (QC):
-
Internal Standards: A set of deuterated compounds with similar chemical properties to the target analytes are added to every sample, standard, and blank before extraction. These are used to correct for variations in extraction efficiency and instrument response.
-
Surrogates: These are compounds not expected to be in the sample, with similar properties to the analytes of interest. They are added to each sample to monitor the performance of the sample preparation and analysis process.
-
Method Blanks: A clean matrix is processed alongside the samples to check for contamination.
-
Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the target analyte and processed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a sample to evaluate the effect of the sample matrix on the analytical method.
Alternative Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
While GC/MS is the dominant technique, High-Performance Liquid Chromatography (HPLC) can be considered as an alternative or complementary method for the analysis of certain SVOCs. HPLC is particularly useful for compounds that are thermally labile or have low volatility, making them unsuitable for GC analysis. For this compound, which is amenable to GC, HPLC would typically be considered if a laboratory has greater expertise or availability of HPLC instrumentation.
Conceptual HPLC Workflow
Caption: Conceptual HPLC analysis workflow for this compound.
Considerations for HPLC Method Development
-
Column: A reversed-phase column, such as a C18 or C8, would be the primary choice for separating a moderately non-polar compound like this compound.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol would be used. Gradient elution, where the solvent composition is changed during the run, would likely be necessary to achieve good separation from other components in a complex sample.
-
Detector: A UV detector would be a simple and cost-effective option, as the benzene ring in the molecule will absorb UV light. For higher selectivity and sensitivity, a mass spectrometer (LC/MS) could be used.
Inter-Laboratory Comparison: A Framework for Success
A successful inter-laboratory comparison study for this compound should be designed based on the principles of proficiency testing (PT).
Key Elements of the Comparison Study
-
Test Material: A well-characterized and homogeneous test material is essential. In the absence of a commercially available Certified Reference Material (CRM) for this compound, a laboratory can prepare a spiked material. This involves adding a known amount of a high-purity standard of the compound to a clean matrix (e.g., water or soil). While a neat standard of this compound is commercially available, the lack of a CRM from a national metrology institute like NIST means that the assigned value of the test material will be based on the formulation and will have a higher uncertainty than a certified value.[2][3]
-
Study Design: A central organizing body should prepare and distribute the test materials to the participating laboratories. The concentration of the analyte should be unknown to the participants.
-
Data Submission: Laboratories should be instructed to use their routine analytical methods and report their results along with their estimated measurement uncertainty.
-
Performance Evaluation: The performance of each laboratory is typically evaluated by comparing their result to the assigned value of the test material. Statistical tools such as z-scores are often used to provide a standardized measure of performance.
Performance Metrics for Comparison
The following table summarizes the key performance metrics that should be evaluated in an inter-laboratory comparison study.
| Performance Metric | Description | Typical Acceptance Criteria (for SVOCs) | Rationale |
| Accuracy | The closeness of a measured value to the true or assigned value. | Recovery of 70-130% in a Laboratory Control Sample. | Demonstrates the ability of the method to correctly quantify the analyte. |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. | Relative Percent Difference (RPD) of < 30% for duplicate samples. | Indicates the reproducibility of the analytical method. |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected and quantified. | Method Detection Limit (MDL) and Reporting Limit (RL) should be appropriate for the intended application. | Ensures the method is capable of measuring the analyte at the required levels. |
| Selectivity | The ability of the method to distinguish the analyte from other components in the sample. | No significant interferences at the retention time of the target analyte in method blanks. | Guarantees that the reported result is solely due to the analyte of interest. |
Comparative Analysis: GC/MS vs. HPLC
The choice between GC/MS and HPLC for the analysis of this compound will depend on several factors.
| Feature | Gas Chromatography-Mass Spectrometry (GC/MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and semi-volatile compounds that are thermally stable. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally very high, especially in SIM mode. | Can be very sensitive, particularly with a mass spectrometer detector (LC/MS). |
| Selectivity | High, due to both chromatographic separation and mass spectral detection. | Good with UV detection, excellent with MS detection. |
| Maturity of Methods | Well-established and standardized methods (e.g., EPA 8270) are readily available for SVOCs. | Method development may be required for specific compounds. |
| Cost | Instrumentation can be expensive to purchase and maintain. | Can be more cost-effective for routine analysis with UV detection. |
For an inter-laboratory comparison of this compound, GC/MS based on EPA Method 8270 is the recommended primary technique due to its established performance for this class of compounds and the availability of standardized procedures that facilitate direct comparison between laboratories.
Conclusion and Recommendations
Ensuring the comparability of analytical data for this compound across different laboratories is a critical aspect of quality assurance in scientific research and development. This guide has outlined a framework for conducting a robust inter-laboratory comparison study, emphasizing the use of the well-established GC/MS EPA Method 8270.
Key recommendations for laboratories involved in the analysis of this compound include:
-
Adherence to Standardized Methods: Whenever possible, laboratories should adopt and rigorously follow standardized methods like EPA 8270 to ensure a common basis for comparison.
-
Participation in Proficiency Testing: Regular participation in SVOC proficiency testing programs is the most effective way to monitor and improve analytical performance over time.
-
Thorough Quality Control: A comprehensive quality control program, including the use of internal standards, surrogates, blanks, and control samples, is non-negotiable for producing defensible data.
-
Method Validation: Any in-house or modified analytical methods should be thoroughly validated to demonstrate their accuracy, precision, and sensitivity.
References
- Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Lab Manager.
- NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. WIT Press.
- SRM NIST Standard Reference Materials 2018 Catalog. NIST.
Sources
Navigating Metabolic and Environmental Fates: A Comparative Guide to Isotopic Labeling with 1-Chloro-4-(2-chloroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug metabolism and environmental toxicology, the ability to trace the journey of a molecule is paramount. Isotopic labeling stands as a cornerstone technique, offering a definitive way to track chemical transformations within complex biological or environmental systems.[1][2] This guide provides a comprehensive overview of the potential applications of isotopically labeled "1-Chloro-4-(2-chloroethoxy)benzene" as a tracer compound. While direct literature on the isotopic labeling of this specific molecule is not yet established, this document will serve as a pioneering resource, drawing upon established principles of xenobiotic metabolism, environmental science, and isotopic labeling of analogous compounds to present a robust framework for its use.
We will delve into proposed synthetic routes for its isotopic labeling, compare its potential utility against other tracer molecules, and provide detailed, actionable protocols for its application in metabolic and environmental fate studies. This guide is designed to empower researchers to explore new frontiers in tracer-based studies by providing the necessary theoretical and practical foundation.
The Rationale for "this compound" as a Novel Tracer
"this compound" possesses a unique combination of structural features that make it an intriguing candidate for isotopic labeling studies:
-
Chlorinated Aromatic Ring: The chlorobenzene moiety is a common scaffold in many industrial chemicals and pharmaceuticals. Understanding its metabolic fate is crucial for toxicity assessments.[3] Isotopic labeling of the aromatic ring (e.g., with ¹³C or ²H) can provide insights into aromatic hydroxylation, epoxidation, and conjugation pathways catalyzed by enzymes such as cytochrome P450s.[3][4]
-
Chloroethoxy Side Chain: The 2-chloroethoxy group introduces a potential site for dehalogenation and ether cleavage, common metabolic pathways for xenobiotics.[5] Labeling this portion of the molecule can elucidate the activity of enzymes involved in these transformations.
-
Physicochemical Properties: Its properties suggest it will have sufficient volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for analyzing chlorinated compounds.[4]
Comparative Analysis: "this compound" vs. Alternative Tracers
The selection of an appropriate tracer is a critical decision in study design. Below is a comparative table of isotopically labeled "this compound" against other commonly used tracers.
| Feature | Isotopically Labeled "this compound" (Hypothetical) | ¹⁴C-Labeled Benzene | Deuterated Chlorobenzene |
| Primary Application | Elucidating metabolism of both aromatic and aliphatic moieties of chloroalkoxy-aromatics. | General tracer for benzene metabolism and distribution. | Probing kinetic isotope effects in C-H bond cleavage during metabolism.[4] |
| Detection Method | GC-MS, LC-MS | Scintillation Counting, Autoradiography | GC-MS, NMR Spectroscopy |
| Metabolic Insights | Aromatic hydroxylation, ether cleavage, dehalogenation, conjugation. | Overall metabolic fate, adduction to macromolecules. | Mechanism of specific enzymatic reactions (e.g., P450 catalysis).[4] |
| Synthesis Complexity | Moderate to high, requiring multi-step synthesis for specific labeling. | Relatively straightforward from labeled precursors. | Can be achieved through H/D exchange reactions.[6] |
| Regulatory Acceptance | Novel, would require thorough validation. | Well-established for ADME studies. | Established for mechanistic studies. |
| Cost | Potentially high due to custom synthesis. | Varies with specific activity and label position. | Generally lower than ¹⁴C labeling. |
Proposed Synthesis of Isotopically Labeled "this compound"
The introduction of stable isotopes such as ¹³C or ²H can be strategically placed to investigate different aspects of the molecule's fate. Below is a proposed synthetic scheme for preparing both ring-labeled and side-chain-labeled "this compound".
DOT Diagram: Synthetic Pathway
Caption: Workflow for an in vitro metabolism study.
Aerobic Soil Biodegradation Study
Objective: To determine the rate and pathway of "this compound" biodegradation in soil under aerobic conditions.
Materials:
-
¹⁴C-ring-labeled this compound
-
Well-characterized agricultural soil
-
Trapping solutions for ¹⁴CO₂ (e.g., NaOH) and volatile organic compounds (e.g., ethylene glycol)
-
Incubation flasks (biometer flasks)
-
Scintillation counter
-
HPLC with a radioactivity detector
-
GC-MS
Protocol:
-
Treat a known weight of fresh soil with the ¹⁴C-labeled "this compound" at a concentration relevant to environmental exposure.
-
Adjust the soil moisture to 50-60% of its water-holding capacity.
-
Place the treated soil into biometer flasks. Add the appropriate trapping solutions to the side arms.
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
Periodically sample the trapping solutions to quantify the evolved ¹⁴CO₂ and volatile organics by scintillation counting.
-
At selected time intervals, sacrifice replicate flasks and extract the soil with an appropriate organic solvent (e.g., acetonitrile/water).
-
Analyze the soil extracts by HPLC with radioactivity detection to quantify the parent compound and its non-volatile metabolites.
-
Identify the metabolites using co-chromatography with authentic standards or by LC-MS/MS.
-
Calculate the rate of degradation and the distribution of radioactivity among the parent compound, metabolites, ¹⁴CO₂, and soil-bound residues.
Data Interpretation and Causality
The use of isotopic labels provides a direct causal link between the parent compound and its transformation products. For instance, in the metabolism study, the detection of a hydroxylated metabolite with the same isotopic enrichment pattern as the parent compound unequivocally confirms its origin. Similarly, in the environmental fate study, the evolution of ¹⁴CO₂ directly demonstrates the mineralization of the labeled carbon atom(s) from the parent molecule.
Conclusion
While "this compound" is a novel entrant into the field of isotopic labeling, its structural characteristics and the well-established methodologies for studying analogous compounds provide a strong foundation for its use as a valuable research tool. The comparative analysis and detailed protocols presented in this guide are intended to serve as a launchpad for researchers to design and execute robust studies to unravel the metabolic and environmental fate of this and similar chloroalkoxybenzene compounds. The strategic application of isotopically labeled "this compound" promises to yield critical data for risk assessment and the development of safer chemicals.
References
- Hinson, J. A., Roberts, D. W., & James, L. P. (1989). Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation. Biochemistry, 28(23), 9019–9027. [Link]
- Various Authors. (2022). Making C14 or C13 chlorobenzene site specific label. Chemistry Stack Exchange. [Link]
- Garg, S., & Ghezzi, A. (2015). Chlorobenzenes: Characterization of groundwater pollution and identification of contaminant sources by isotopic analysis.
- Mackay, D., & Paterson, S. (1991). An assessment of the environmental fate and exposure of benzene and the chlorobenzenes in Canada. Chemosphere, 22(1-2), 163-177. [Link]
- Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Chlorobenzene. [Link]
- Wikipedia. (2023). Isotopic labeling. [Link]
- Cerno Bioscience. Isotope Labeling. [Link]
- Zhan, Z., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41). [Link]
- Google Patents. (2023).
- Ananikov, V. P., et al. (2020). Efficient labeling of organic molecules using ¹³C elemental carbon: universal access to ¹³C₂-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(18), 2686-2694. [Link]
- Zhan, Z., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41). [Link]
- Gkorezis, P., et al. (2016). Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies: A Review.
- PrepChem. Synthesis of 1-Chloro-4-ethynylbenzene. [Link]
- Bar, S., et al. (2021). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 17, 2235–2244. [Link]
- Taylor & Francis. Isotopic labeling – Knowledge and References. [Link]
- Cruickshank, F. (2024). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. UWSpace. [Link]
- Horst, A., et al. (2017). Compound specific stable chlorine isotopic analysis of volatile aliphatic compounds using gas chromatography hyphenated with multiple collector inductively coupled plasma mass spectrometry. Analytical Chemistry, 89(17), 9131–9138. [Link]
- Organic Chemistry Lab Guide. (2023).
- Rickert, D. E., & Held, S. D. (1990). Metabolism of chloronitrobenzenes by isolated rat hepatocytes. Drug Metabolism and Disposition, 18(1), 5–9. [Link]
- Nebert, D. W., & Russell, D. W. (2002). Metabolism of Xenobiotics. In Harper's Illustrated Biochemistry, 31e. AccessMedicine. [Link]
- Lee, F. Y., & Workman, P. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775–791. [Link]
- Van Scoy, A. R., & Tjeerdema, R. S. (2014). Environmental fate and toxicology of chlorothalonil. Reviews of Environmental Contamination and Toxicology, 232, 89–105. [Link]
- Lash, L. H., et al. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives, 108(Suppl 2), 177–200. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
A Senior Application Scientist's Guide to Purity Determination of 1-Chloro-4-(2-chloroethoxy)benzene via Differential Scanning Calorimetry (DSC)
Authored for Researchers, Scientists, and Drug Development Professionals
The determination of a compound's purity is a non-negotiable cornerstone of chemical research and pharmaceutical development. For an intermediate like 1-Chloro-4-(2-chloroethoxy)benzene, absolute purity is paramount as impurities can propagate through a synthesis, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). While chromatographic methods like HPLC and GC are invaluable for impurity profiling, Differential Scanning Calorimetry (DSC) offers a powerful, thermodynamically absolute method for determining the total mole percentage of impurities.
This guide provides an in-depth comparison of DSC with alternative methods, grounded in the principles of thermal analysis and supported by established protocols from leading standards organizations.
The Thermodynamic Foundation: Purity Assessment by DSC
Differential Scanning Calorimetry is a thermal analysis technique that quantifies the heat flow into or out of a sample as a function of temperature or time.[1][2] For purity analysis of a crystalline compound, the technique relies on a fundamental thermodynamic principle: the presence of impurities depresses the melting point and broadens the melting range of a substance.[1][3][4][5][6][7] This phenomenon is mathematically described by the van't Hoff equation, which forms the basis for the calculation.[3][4][5][6]
The simplified van't Hoff equation used in DSC purity analysis is:
Ts = To - (R To² X₂) / (ΔHf * F)
Where:
-
Ts is the sample temperature at a specific point in the melt (in Kelvin).
-
To is the theoretical melting point of the 100% pure substance (in Kelvin).
-
R is the ideal gas constant (8.314 J/mol·K).
-
X₂ is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance (in J/mol).
-
F is the fraction of the sample that has melted at temperature Ts.
By plotting Ts against the reciprocal of the molten fraction (1/F), a linear relationship is expected.[6] The instrument's software performs this analysis by integrating partial areas of the melting endotherm to calculate the purity, with the slope of the line being directly proportional to the mole fraction of the impurity.[6][8]
Causality Behind the Method's Applicability:
The validity of the DSC purity method is contingent on several key assumptions:
-
The material must be crystalline and thermally stable through its melt.[3][4][9]
-
The impurities must be soluble in the molten primary component but insoluble in the solid phase, forming a eutectic system.[1][3][4][9]
-
The analysis is most accurate and reliable for substances that are already of high purity, typically greater than 98.5 mole %.[3][4][5][9] For lower purity samples, the assumptions of ideal solution behavior begin to break down.[10]
Experimental Protocol: DSC Purity Analysis of this compound
This protocol is designed as a self-validating system, grounded in the principles of ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[3][4][5][9][11]
1. Instrumentation and Calibration:
-
Instrument: A calibrated Differential Scanning Calorimeter, such as a Mettler Toledo DSC 3 or TA Instruments Q2000.
-
Calibration: Prior to analysis, perform a routine temperature and enthalpy calibration using a certified indium reference standard (m.p. 156.6 °C). This ensures the accuracy of the measured temperature and heat flow, which are critical for the van't Hoff calculation.
2. Sample Preparation:
-
Rationale: Proper sample preparation is critical for achieving thermal equilibrium and representative data. A fine powder ensures good thermal contact with the crucible.[12]
-
Procedure:
-
Weigh approximately 1-3 mg of this compound directly into a clean, tared aluminum DSC pan. A smaller sample mass minimizes thermal gradients within the sample.[8]
-
Hermetically seal the pan using a crucible press. This is a crucial step to prevent any mass loss due to sublimation during heating, which would invalidate the results.[1]
-
Prepare an identical empty, hermetically sealed aluminum pan to serve as the reference.
-
3. DSC Method Parameters:
-
Rationale: The chosen parameters are designed to maximize resolution and allow for thermal equilibrium, which is essential for accurately applying the van't Hoff model.
-
Procedure:
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable, non-reactive atmosphere.[13]
-
Equilibration: Equilibrate the sample at a temperature at least 20-30°C below the expected onset of melting.
-
Heating Rate: Heat the sample at a slow, constant rate, typically between 0.5 K/min and 2.0 K/min, through the melting transition. ASTM E928 specifically recommends a rate between 0.3 K/min and 0.7 K/min.[8][14] A slow rate is necessary to ensure the sample remains in thermal equilibrium and to improve the resolution of the melting peak, especially the subtle pre-melting slope.[15]
-
Final Temperature: Continue heating to a temperature at least 15-20°C above the completion of the melting endotherm to ensure the entire transition is captured.
-
4. Data Analysis:
-
Procedure:
-
Integrate the area of the melting endotherm to determine the total heat of fusion (ΔHf).
-
Utilize the instrument's purity analysis software, which applies the van't Hoff equation. The software will perform a series of partial area integrations along the leading edge of the peak.
-
The software plots the measured sample temperature (Ts) against the reciprocal of the melt fraction (1/F) for each partial area.
-
The final purity (in mole percent) is calculated from the slope and intercept of the resulting linearized plot.[6][8]
-
Visualizing the DSC Workflow
Caption: Workflow for DSC Purity Determination.
Comparative Analysis: DSC vs. Chromatographic Methods
While DSC provides a value for absolute purity, it does not identify or quantify individual impurities.[13] For a comprehensive understanding, especially in a regulated drug development environment, DSC is best used in conjunction with separation techniques like HPLC and GC.[16][17][18]
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures melting point depression based on the van't Hoff equation.[13][18] | Separates components based on differential partitioning between a mobile and stationary phase.[13][19] | Separates volatile components based on partitioning between a mobile gas and a stationary phase. |
| Sample Type | Crystalline, thermally stable solids.[1][3][4] | Soluble solids and liquids.[13] | Volatile or semi-volatile solids and liquids. |
| Purity Range | Best for high purity samples (>98.5 mol%).[3][4][5] | Wide dynamic range, suitable for both high and low purity samples.[13] | Wide dynamic range. |
| Impurity Info | Provides total molar impurity content. Does not identify individual impurities.[13] | Separates, identifies (with standards or MS), and quantifies individual impurities. | Separates, identifies (with standards or MS), and quantifies individual impurities. |
| Advantages | - Absolute method (no reference standard needed for the main component)- Fast analysis time- Small sample requirement | - High resolution and sensitivity- Quantifies specific impurities- Well-established regulatory acceptance | - Excellent for volatile impurities and residual solvents- High sensitivity |
| Limitations | - Not suitable for amorphous or decomposing compounds[16][17]- Assumes eutectic behavior- Less reliable below 98.5% purity | - Requires method development- Reference standards needed for impurity identification and quantification- Sample must be soluble | - Sample must be volatile or derivatized- Not suitable for non-volatile impurities |
Synergistic Approach: For this compound, DSC can rapidly confirm the high purity of a synthesized batch. If the DSC result is lower than expected, HPLC or GC would then be employed to separate and identify the specific impurities responsible, guiding further purification efforts.
Illustrative Data Presentation
The following table presents hypothetical, yet typical, quantitative data obtained from a DSC purity analysis of two different lots of this compound.
| Parameter | Lot A | Lot B |
| Sample Mass (mg) | 2.154 | 2.301 |
| Onset of Melting (Tonset) | 45.21 °C | 44.85 °C |
| Peak Melting Temperature (Tpeak) | 46.55 °C | 46.18 °C |
| Heat of Fusion (ΔHfus) | 135.8 J/g | 133.2 J/g |
| Calculated Purity (mol%) | 99.82% | 99.25% |
| Standard Deviation (n=3) | ± 0.04% | ± 0.06% |
The data for Lot B shows a lower onset temperature and a slightly broader peak, consistent with its lower calculated purity, demonstrating the direct relationship between thermal behavior and impurity levels.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the purity determination of crystalline intermediates like this compound. Its strength lies in providing a fast, absolute measure of total purity for highly pure samples, requiring minimal sample preparation.[8] While it cannot replace chromatographic techniques for identifying specific impurities, its role as a complementary method is critical.[17] By integrating DSC into quality control and development workflows, researchers and scientists can gain a more complete and thermodynamically grounded understanding of their compound's purity, ensuring the integrity of their research and the quality of the final product.
References
- ASTM International. (2019). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. [Link]
- ASTM International. (2023). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. [Link]
- ASTM International. (2003). ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM. [Link]
- Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- ASTM International. (2014). E928-08(2014) - Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. [Link]
- Creative Biolabs.
- TutorChase. What methods are used to test the purity of organic compounds?. [Link]
- Avomeen.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
- Mettler Toledo. DSC purity. [Link]
- Slideshare. Determination of % purity of a compound by by Using DSC. [Link]
- University of Barcelona. Thermal Analysis. [Link]
- TA Instruments.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18461181, 1-Benzyloxy-4-(2-chloro-ethoxy)-benzene. [Link]
- YouTube. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. [Link]
- U.S. Pharmacopeial Convention. General Chapters: <891> THERMAL ANALYSIS. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12946592, 1-Chloro-4-[(chloromethoxy)methyl]benzene. [Link]
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]
- Preprints.org.
- Chemistry LibreTexts. (2021, March 5).
- Scribd. Usp-Nf 891 Thermal Analysis. [Link]
- LinkedIn. (2023, September 19). Comparative Analysis: HPLC vs DSC in Thermal Stability. [Link]
- Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]
- ACS Publications. Determination of purity by differential scanning calorimetry (DSC). [Link]
- Mettler Toledo.
Sources
- 1. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mt.com [mt.com]
- 15. tainstruments.com [tainstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Biological Efficacy of 1-Chloro-4-(2-chloroethoxy)benzene Analogues
In the landscape of drug discovery and toxicology, understanding the structure-activity relationships (SAR) of small molecules is paramount. This guide provides a comparative analysis of the potential biological efficacy of analogues of 1-Chloro-4-(2-chloroethoxy)benzene. Direct experimental data on this specific molecule is limited in publicly available literature. Therefore, this guide synthesizes data from structurally related compounds, including chlorobenzenes, chloroanilines, and halogenated ethers, to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the biological activities of these analogues, we can infer the potential bioactivity of this compound and guide future research.
Introduction: The Significance of Halogenated Aromatic Ethers
Halogenated aromatic compounds are a cornerstone in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine, and ether linkages into an aromatic scaffold can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, profoundly influence the compound's biological activity. The subject of this guide, this compound, possesses a unique combination of a chlorinated benzene ring and a chloroethoxy side chain, suggesting a potential for a range of biological interactions.
The presence of chlorine atoms can enhance the antimicrobial and anticancer properties of organic compounds.[1] Similarly, ether linkages are found in numerous biologically active molecules and can influence their pharmacokinetic and pharmacodynamic profiles.[2] This guide will explore the biological efficacy of analogues by dissecting the contributions of these structural motifs.
Comparative Analysis of Biological Efficacy
To build a comprehensive picture, we will examine the biological activities of analogues categorized by the nature of their core structure and observed effects.
Cytotoxicity and Potential Anticancer Activity
The cytotoxic potential of chlorinated aromatic compounds is a well-documented area of research. While specific data for this compound is not available, studies on related structures provide valuable insights.
Analogues and Inferred Activity:
-
Chlorobenzene Derivatives: Chlorobenzene itself is recognized as a toxic compound, with its metabolism leading to reactive intermediates that can bind to cellular macromolecules.[3] The position of the chlorine atom on the benzene ring is a critical determinant of toxicity.
-
Ether-Linked Aromatic Compounds: Aromatic compounds with ether linkages have been investigated for their anticancer potential. For instance, some polycyclic aromatic ethers have demonstrated cytotoxicity against colon and cervical cancer cell lines.[4] Furthermore, certain anticancer ether lipids exert their effect by interfering with critical signaling pathways, such as the phosphorylation of the apoptosis-regulating kinase Akt.[5] The presence of an ether linkage in this compound suggests that it could share some of these mechanisms.
-
3-Chloropiperidine Analogues with Aromatic Linkers: Studies on bis-3-chloropiperidines linked by aromatic structures have shown potent antiproliferative effects against pancreatic cancer cells.[2] The aromatic linker in these compounds modulates their reactivity and cytotoxicity, highlighting the importance of the overall molecular architecture.[2]
Table 1: Comparative Cytotoxicity of Structurally Related Analogues
| Compound/Analogue Class | Model System | Endpoint | Observed Effect | Reference |
| Chlorobenzene | Animal studies | Organ toxicity | Liver and kidney damage | [3] |
| Polycyclic Aromatic Ethers | HT-29 (colon cancer), HeLa (cervical cancer) cell lines | Cytotoxicity (IC50) | Potent cytotoxicity, in some cases exceeding that of cisplatin | [4] |
| Anticancer Ether Lipids | Various cancer cell lines | Cytotoxicity, Akt phosphorylation inhibition | Correlation between cytotoxicity and inhibition of Akt phosphorylation | [5] |
| Aromatic bis-3-chloropiperidines | BxPC-3 (pancreatic cancer) cell line | Cytotoxicity (IC50) | Nanomolar toxicity | [2] |
Based on this comparative data, it is plausible that this compound and its analogues could exhibit cytotoxic properties. The combination of a chlorinated aromatic ring and an ether linkage presents a structural motif that warrants investigation for potential anticancer activity.
Antimicrobial Activity
Chlorinated compounds have a long history of use as antimicrobial agents. The introduction of chlorine into a molecular structure can enhance its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Analogues and Inferred Activity:
-
General Chlorinated Compounds: A review of natural and semi-synthetic chlorinated compounds reveals that they often exhibit significant antimicrobial activity, with some being more potent than their non-chlorinated counterparts.[1][6] This suggests that the chloro-substituents on this compound are likely to contribute to potential antimicrobial effects.
-
Chlorinated Chalcones: The introduction of a chlorine atom into the structure of chalcones has been shown to positively affect their activity against various microorganisms, including E. coli and S. aureus.[7]
-
Fungal Metabolites: Chlorinated depsidones isolated from a deep-sea fungus have demonstrated potent and selective antibacterial activity against Gram-positive bacteria.[8] The degree of chlorination was directly related to the potency of the antibacterial effect.[8]
Given the consistent antimicrobial activity observed across a diverse range of chlorinated organic molecules, it is reasonable to hypothesize that this compound and its analogues may possess antimicrobial properties, particularly against bacterial strains.
Structure-Activity Relationship (SAR) Insights
The biological activity of the analogues discussed is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features and their potential influence on biological efficacy.
Caption: Structure-Activity Relationship (SAR) for this compound analogues.
This SAR model suggests that modifications to any of the three key structural components—the chlorinated benzene ring, the ether linkage, or the chloroethoxy side chain—will likely alter the molecule's physicochemical properties and, consequently, its biological efficacy. For instance, increasing the degree of chlorination on the benzene ring could enhance both lipophilicity and antimicrobial activity.
Experimental Protocols for Efficacy Testing
To empirically determine the biological efficacy of this compound and its analogues, standardized in vitro assays are essential. The following section details a representative protocol for assessing cytotoxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., HeLa for cervical cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound analogue) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide has provided a comparative analysis of the potential biological efficacy of this compound analogues by synthesizing data from structurally related compounds. The available evidence suggests that this class of molecules may possess both cytotoxic and antimicrobial properties, primarily due to the presence of chloro- and ether functionalities.
Future research should focus on the synthesis of a focused library of this compound analogues with systematic variations in the substitution pattern of the benzene ring and the length and halogenation of the alkoxy side chain. Subsequent screening of these compounds using the in vitro assays detailed in this guide will be crucial for elucidating their precise structure-activity relationships and identifying lead candidates for further development. Such studies will not only advance our understanding of the biological potential of this chemical scaffold but also contribute to the broader fields of medicinal chemistry and toxicology.
References
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
- Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds. (2025). Current Medicinal Chemistry.
- Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. (2022). International Journal of Environmental Research and Public Health.
- Aromatic Linkers Unleash the Antiproliferative Potential of 3-Chloropiperidines Against Pancreatic Cancer Cells. (2021). ChemMedChem.
- Chlorinated compounds from slime mold show strong antibacterial activity. (2025). News-Medical.Net.
- Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus. (2021). RSC Advances.
- Discussion of structure-reactivity relationships of halo-ether carcinogenicity. (1973). Journal of the National Cancer Institute.
- EFFECT OF CHLOROBENZENE AND NITROPHENOL ON SOIL BIOLOGICAL ACTIVITY. (n.d.). EnviroInfo.
- Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.
- In vitro myelotoxicity of environmental contaminants. (1998). Environmental Toxicology and Pharmacology.
- NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. (1992). National Toxicology Program Technical Report Series.
- Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. (2014). Oncology Letters.
- Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. (1989). Bulletin of Environmental Contamination and Toxicology.
- Synthesis and anticancer activity of heteroaromatic linked 4β-amido podophyllotoxins as apoptotic inducing agents. (2013). European Journal of Medicinal Chemistry.
- Synthesis and biological activity of anticancer ether lipids that are specifically released by phospholipase A2 in tumor tissue. (2004). Journal of Medicinal Chemistry.
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). Toxics.
- Toxicological Profile for Chlorobenzene. (1990). Agency for Toxic Substances and Disease Registry (US).
- Toxicity of five anilines to crustaceans, protozoa and bacteria. (2009). Chemosphere.
Sources
- 1. Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic Linkers Unleash the Antiproliferative Potential of 3‐Chloropiperidines Against Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of anticancer ether lipids that are specifically released by phospholipase A2 in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05736G [pubs.rsc.org]
A Senior Application Scientist's Guide to the Retrosynthetic Analysis of Target Molecules Using "1-Chloro-4-(2-chloroethoxy)benzene"
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of organic synthesis, the strategic disassembly of a target molecule to reveal its simpler, commercially available precursors is a paramount skill. This process, known as retrosynthetic analysis, is the cornerstone of efficient and elegant synthetic design. This guide, curated from the perspective of a Senior Application Scientist, delves into the utility of a versatile yet often overlooked building block: 1-Chloro-4-(2-chloroethoxy)benzene . We will explore its application in the synthesis of medicinally relevant compounds, objectively compare its performance with alternative reagents, and provide the detailed experimental data necessary for you to confidently incorporate this synthon into your own synthetic strategies.
The Strategic Advantage of this compound
This compound possesses a unique combination of structural features that make it a powerful tool in the synthetic chemist's arsenal. The presence of two distinct electrophilic sites—the chloroethyl group and the chlorinated benzene ring—allows for sequential and regioselective reactions. The chloroethyl moiety is primed for nucleophilic substitution, typically via an SN2 mechanism, making it an excellent precursor for introducing a phenoxyethyl group. The aryl chloride, while less reactive, can participate in various cross-coupling reactions, offering a handle for further molecular elaboration.
This dual reactivity allows for the construction of complex molecular architectures from a single, readily available starting material. Its utility is particularly evident in the synthesis of pharmaceuticals, where the phenoxyethylpiperazine and related pharmacophores are prevalent.
Retrosynthetic Analysis in Action: Case Studies
To truly appreciate the strategic value of this compound, let us dissect the retrosynthesis of several key pharmaceutical agents.
Case Study 1: Cetirizine - A Second-Generation Antihistamine
Cetirizine, the active ingredient in Zyrtec®, features a central piperazine ring connected to a diphenylmethyl group and an ethoxyacetic acid moiety. A logical retrosynthetic disconnection of the ether linkage points directly to a phenoxyethylpiperazine intermediate.
Caption: Retrosynthetic analysis of Cetirizine.
This analysis reveals that this compound is an ideal precursor for the key phenoxyethylpiperazine fragment. The synthesis involves a straightforward N-alkylation of piperazine.
Case Study 2: Vortioxetine - A Multimodal Antidepressant
Vortioxetine (Trintellix®) possesses a more complex structure, featuring a piperazine linker connecting a 2,4-dimethylphenyl sulfide moiety to a phenyl group. A key disconnection can be made at the ether linkage, again highlighting the utility of a phenoxyethyl synthon. While some syntheses of Vortioxetine start from 1-bromo-2-(2-chloroethoxy)ethane and 2,4-dimethylthiophenol, an analogous route can be envisioned using a derivative of our title compound.[1]
Caption: Retrosynthetic analysis of Carvedilol.
This example expands the application of chloroethoxybenzene derivatives beyond piperazine-containing molecules, demonstrating their utility in constructing more diverse pharmacophores.
Comparative Performance: this compound vs. Alternatives
The choice of a building block in a synthetic campaign is often a trade-off between reactivity, cost, and availability. Let's compare the performance of this compound with its common alternatives.
The primary alternative for introducing a phenoxyethyl group is the corresponding bromo-analogue, 1-Bromo-4-(2-bromoethoxy)benzene . While bromide is a better leaving group than chloride, leading to potentially faster reaction times, this increased reactivity can also lead to more side products and a less controlled reaction. Furthermore, chloro-derivatives are often more cost-effective and readily available on a large scale.
Another alternative is to perform a two-step sequence: Williamson ether synthesis between 4-chlorophenol and a large excess of 1,2-dichloroethane, followed by reaction with the desired nucleophile. While this approach is feasible, it is less step-economical than using the pre-functionalized this compound.
| Reagent | Key Advantages | Key Disadvantages | Typical Yields (N-alkylation of piperazine) |
| This compound | Cost-effective, readily available, good balance of reactivity and stability. | Slower reaction times compared to bromo-analogues. | 70-90% |
| 1-Bromo-4-(2-bromoethoxy)benzene | Higher reactivity, potentially faster reactions. | More expensive, can lead to over-alkylation and other side products. | 60-85% (often with more byproducts) |
| Two-step (Williamson + Alkylation) | Utilizes simple starting materials. | Less step-economical, requires purification of an intermediate. | Variable (dependent on both steps) |
Note: Yields are representative and can vary significantly based on reaction conditions and the specific piperazine derivative used.
Experimental Protocols
To provide a practical foundation for the application of this compound, we present a detailed experimental protocol for its synthesis and a representative N-alkylation reaction.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a standard and reliable method for preparing the title compound.
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Sodium Hydroxide (1.2 eq)
-
1,2-Dichloroethane (3.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol, sodium hydroxide, and TBAB in a 1:1 mixture of toluene and water.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring until the 4-chlorophenol has completely dissolved.
-
Add 1,2-dichloroethane dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil. A typical yield for this reaction is in the range of 75-85%.
N-Alkylation of Piperazine with this compound
This protocol is a general procedure for the synthesis of 1-(2-(4-chlorophenoxy)ethyl)piperazine, a key intermediate for various pharmaceuticals.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Chloro-4-(2-chloroethoxy)benzene
As laboratory professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Chloro-4-(2-chloroethoxy)benzene, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
This compound is a halogenated aromatic ether. While specific toxicological data for this compound is not extensively published, its chemical structure suggests that it should be handled with care. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity. Therefore, treating this chemical as hazardous waste is a critical first step.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 49-51 °C |
| Boiling Point | 135-137 °C at 12 mmHg |
| Solubility | Insoluble in water |
Source: Safety Data Sheets from various suppliers.
Immediate Safety Precautions: The First Line of Defense
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be used.
-
Lab Coat: A flame-retardant lab coat should be worn and properly fastened.
-
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily accessible. This should include an absorbent material (e.g., vermiculite, sand), and waste bags.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be made of a material that will not react with or be degraded by the chemical (e.g., glass or high-density polyethylene).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and any other components in the waste stream.
-
Compatibility: Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or bases.
Step 2: Waste Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of the chemical in case of a leak.
Step 3: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and licensed contractors for this purpose.
-
Provide Information: Be prepared to provide the EHS office with the following information:
-
The full chemical name and quantity of the waste.
-
The type of container used.
-
Any other chemicals present in the waste mixture.
-
-
Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for waste pickup and documentation.
Decontamination Procedures
Any equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Equipment:
-
Rinse with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual chemical. Collect this solvent rinse as hazardous waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
-
Work Surfaces:
-
Wipe the surface with a cloth or paper towel dampened with a suitable solvent.
-
Dispose of the contaminated wipes as hazardous waste.
-
Wash the surface with soap and water.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Hazardous Waste Management. Environmental Protection Agency (EPA). [Link]
- Managing Hazardous Waste.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-4-(2-chloroethoxy)benzene
This guide provides essential safety and handling protocols for 1-Chloro-4-(2-chloroethoxy)benzene. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles. The causality behind each recommendation is explained to ensure every action is part of a self-validating safety system.
Hazard Profile: Understanding the "Why" Behind the "What"
To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. Based on analogous compounds, this compound is anticipated to present significant health and environmental risks. The likely hazard classifications, governed by the Globally Harmonized System (GHS), demand stringent protective measures.
| Hazard Class | GHS Hazard Statement | Rationale and Implication for PPE |
| Acute Toxicity | H301 + H311: Toxic if swallowed or in contact with skin.[1] | This dictates the need for comprehensive skin protection (gloves, lab coat) to prevent dermal absorption, which can be a significant route of exposure. |
| Carcinogenicity | H351: Suspected of causing cancer.[1] | Long-term or repeated exposure is a primary concern. This elevates the requirement for flawless PPE use and stringent handling protocols to minimize any level of contact. |
| Skin & Eye Damage | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[3][4] | Direct contact can cause immediate harm. This necessitates chemical-resistant gloves and sealed eye protection to prevent splashes and contact with vapors. |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects.[1] | Beyond personal safety, this highlights the need for meticulous containment and disposal procedures to prevent environmental release.[5] Contaminated PPE must be treated as hazardous waste. |
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not merely about having it, but about choosing the correct type and material to establish an effective barrier against the specific chemical hazards.
Hand Protection: Chemical-Resistant Gloves
The primary route of accidental exposure in a laboratory setting is through the skin. Standard latex or nitrile examination gloves are insufficient for prolonged work with chlorinated aromatic compounds.
-
Causality: These compounds can permeate or degrade common glove materials. The choice of glove must be based on resistance to chlorinated solvents.
-
Recommendation: Wear solvent-resistant gloves. While specific data for this compound is unavailable, materials like Viton™ or multi-layered laminates are recommended for handling similar chlorinated substances.[6] Always double-glove to simplify the doffing process and provide an additional layer of protection. Check the manufacturer's compatibility charts for specific breakthrough times.
Body Protection: Impervious Clothing
-
Causality: To prevent contact with contaminated surfaces and protect against splashes, a barrier over personal clothing is mandatory.
-
Recommendation: A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or when handling larger quantities (>100 mL), a chemically resistant apron or a full-body disposable suit should be worn over the lab coat.[4] Clothing should be flame-retardant if there is any risk of ignition.
Eye & Face Protection: A Two-Layer Approach
-
Causality: The chemical is expected to cause serious eye irritation, and its vapors can also be harmful.[3][4] Standard safety glasses do not provide an adequate seal.
-
Recommendation:
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Face Shield: In conjunction with goggles, a full-face shield is required whenever handling the neat material, preparing solutions, or performing any operation with a splash potential.[8]
-
Respiratory Protection: When Air Purity is a Concern
-
Causality: While handling in a certified chemical fume hood should prevent inhalation exposure, certain scenarios may require respiratory protection.
-
Recommendation: Use respiratory protection if you are working outside of a fume hood, if there is a spill, or if the substance is being heated or aerosolized. A NIOSH-approved respirator with an organic vapor cartridge is required.[8] All respirator use must be in accordance with a written institutional program that includes training, fit-testing, and medical evaluation as described in the OSHA Respiratory Protection Standard (29 CFR 1910.134).[8]
Operational Plan: A Step-by-Step Protocol
Proper procedure is as critical as the equipment itself. The following workflow is designed to minimize contamination and ensure safety from preparation to disposal.
Experiment Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step PPE Protocol
-
Pre-Operation Check: Before entering the lab, ensure the chemical fume hood is operational and certified. Inspect all PPE for cracks, holes, or degradation.
-
Donning Sequence (Putting On):
-
Lab Coat: Don your chemically resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Put on your first pair of chemical-resistant gloves.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by the face shield.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
-
Chemical Handling:
-
Doffing Sequence (Taking Off): This process is critical to avoid cross-contamination.
-
Outer Gloves: Remove the outer gloves first. Peel them off so they turn inside-out, without touching the exterior surface with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by folding it in on itself, only touching the interior surfaces. Place it in a designated hamper for professional laundering.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the exterior surface with your bare hands. Dispose of them in the hazardous waste.
-
-
Final Step: Immediately wash your hands and forearms thoroughly with soap and water.[1]
Spill and Disposal Plan
Emergency Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Prevent the spill from entering drains.[1]
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.
-
Contain: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[6]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
Waste Disposal
-
Chemical Waste: All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, suits) and materials used for cleanup must be disposed of as hazardous waste.[1]
-
Regulations: Waste must be managed and disposed of in strict accordance with all local, state, and federal regulations.[5] Do not mix with other waste streams.[1]
By adhering to this comprehensive guide, you establish a multi-layered safety system that protects you, your colleagues, and the environment when working with this compound.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 1-chloro-2-nitrobenzene. Source: Sigma-Aldrich,
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene. Source: Sigma-Aldrich,
- MedchemExpress.com. (2025). Safety Data Sheet for 1-Chloro-4-phenoxybenzene-d5. Source: MedchemExpress.com,
- CymitQuimica. (2015). Safety data sheet for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Source: CymitQuimica,
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet for Chlorobenzene. Source: NJ.gov,
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloro-4-iodobenzene. Source: Fisher Scientific,
- ECHEMI. (Date not available). (2-Chloroethoxy)benzene SDS. Source: ECHEMI,
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Chloroanisole. Source: Fisher Scientific,
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Chlorobenzene. Source: Sigma-Aldrich,
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Benzene, (2-chloroethyl)-. Source: Fisher Scientific,
- New Jersey Department of Health. (Date not available). HAZARD SUMMARY for 1,2,4-TRICHLOROBENZENE. Source: NJ.gov,
- Canadian Centre for Occupational Health and Safety (CCOHS). (2024). Benzene. Source: CCOHS,
- Aarti Industries. (2021). GPS Safety Summary - 1-chloro-4-nitrobenzene. Source: Aarti Industries,
- Sdfine. (Date not available).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
